4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYTYJJZHEEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS: 1704069-03-3)
Introduction
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide containing a unique combination of structural motifs: a brominated and dimethylated benzene ring, a sulfonamide linker, and a cyclopropyl amine moiety. While specific research on this exact molecule is not extensively published, its constituent parts are of significant interest in medicinal chemistry and drug discovery. The arylsulfonamide core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The N-cyclopropyl group is also a valuable substituent in modern drug design, often introduced to modulate potency, metabolic stability, and physicochemical properties.[2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible and detailed synthetic route based on established chemical principles, and an exploration of its potential applications in research and drug development, drawn from an analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential utility of novel sulfonamide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [3] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |
| Molecular Weight | 304.21 g/mol | [3] |
| Appearance | Likely a solid (based on related compounds) | Inferred |
| Purity | >95% | [4] |
| Hazard Identification | Irritant | [3] |
Synthesis and Mechanism
The synthesis of this compound can be logically approached through a two-step process. This involves the initial preparation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride, followed by its reaction with cyclopropylamine. While a specific protocol for this exact sequence is not available in the literature, the following procedures are based on well-established and analogous reactions.
Overall Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
The conversion of an aniline to a sulfonyl chloride is a standard transformation in organic synthesis. A common method is the Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
Starting Material: The synthesis begins with 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8), which is commercially available and can be prepared by the bromination of 2,6-dimethylaniline.[5][6]
Reaction Mechanism:
-
Diazotization: 4-bromo-2,6-dimethylaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a classic reaction for converting primary aromatic amines into a versatile intermediate.[7][8]
-
Sulfonylchlorination: The unstable diazonium salt is then introduced to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas.
Step 2: Synthesis of this compound
The final step is the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with cyclopropylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following are detailed, hypothetical protocols based on analogous and well-documented procedures.
Protocol 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylchlorination:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
Pour the reaction mixture into ice-water. The sulfonyl chloride should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
Slowly add cyclopropylamine (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Potential Applications in Drug Discovery
The structural features of this compound suggest several potential avenues for its application in drug discovery.
-
Anticancer Activity: Many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases.[9] The substitution pattern on the benzene ring and the nature of the N-substituent are crucial for activity and selectivity.
-
Antimicrobial Agents: The sulfonamide group is the basis for sulfa drugs, which are bacteriostatic agents. Novel sulfonamides are continuously being explored for their potential to overcome antibiotic resistance.
-
Anti-inflammatory and CNS-active Agents: Certain sulfonamide derivatives have shown anti-inflammatory properties, and their physicochemical characteristics can be tuned to allow for penetration of the blood-brain barrier, making them candidates for treating central nervous system disorders.
The N-cyclopropyl group, in particular, is often used to enhance binding to target proteins and improve metabolic stability.[2] A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
Based on available safety data for similar compounds, this compound is classified as an irritant.[3][10] Standard laboratory safety precautions should be followed when handling this compound:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[11]
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct research on this molecule is limited, its structural components are well-represented in a variety of biologically active compounds. This guide provides a robust, scientifically-grounded framework for its synthesis and suggests potential areas for its application in drug discovery. The detailed protocols, based on analogous reactions, offer a clear path for researchers to synthesize and evaluate this promising molecule. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved from [Link]
-
PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. innospk.com [innospk.com]
- 6. prepchem.com [prepchem.com]
- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 9. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
physical and chemical properties of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl moiety can enhance the metabolic stability and binding affinity of drug candidates to their targets.[4] The specific substitution pattern of a bromo group and two methyl groups on the benzene ring, combined with the N-cyclopropyl group, suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounded in the established principles of sulfonamide chemistry.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, we can summarize its key identifiers and predicted properties.
Table 1: Core Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [5] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [5] |
| Molecular Weight | 304.21 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | 95% | [6] |
| Hazard | Irritant | [5] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | Likely a crystalline solid with a defined melting point.[7] | By analogy with similar sulfonamides. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Typical for non-volatile organic solids. |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Based on the non-polar nature of the majority of the molecule. |
| pKa | The sulfonamide proton is weakly acidic. | The electron-withdrawing sulfonyl group increases the acidity of the N-H proton.[8] |
Synthesis and Reactivity
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry.[9][10][11] The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]
Proposed Synthesis of this compound
The logical synthetic route to the title compound would involve the reaction of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride with cyclopropylamine.
Diagram 1: Proposed Synthesis Route
Caption: Proposed synthesis of the target compound.
Experimental Protocol: General Synthesis of N-Substituted Sulfonamides
This protocol is a generalized procedure based on common laboratory practices for the synthesis of sulfonamides.[9]
-
Dissolution of Amine: Dissolve the amine (1.0 mmol) in an anhydrous solvent such as pyridine or dichloromethane (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution. The slight excess of the sulfonyl chloride ensures the complete consumption of the amine.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, it can be collected by filtration. If the product is soluble, the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure sulfonamide.
Reactivity of the Sulfonamide Moiety
The sulfonamide group is generally stable.[12] The key reactive site is the acidic proton on the nitrogen, which can be deprotonated by a strong base. The resulting anion can then participate in further reactions. The aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern directed by the existing bromo and methyl groups.
Potential Applications in Drug Discovery
Sulfonamides are a cornerstone in medicinal chemistry, with applications ranging from antibacterials to anticancer agents.[1][3] The incorporation of a cyclopropyl group is a common strategy in drug design to improve potency and pharmacokinetic properties.[4]
Diagram 2: Potential Biological Targets of Sulfonamide Derivatives
Caption: Potential biological targets for sulfonamides.
The specific biological activity of this compound has not been reported. However, based on its structural features, it could be investigated for:
-
Anticancer Activity: Many sulfonamides exhibit anticancer properties by inhibiting enzymes crucial for tumor growth.[3]
-
Antimicrobial Activity: As a sulfonamide, it could potentially inhibit folic acid synthesis in bacteria.[13]
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties.[14]
-
Cardiovascular Effects: Certain sulfonamide derivatives have been shown to affect cardiovascular parameters.[15][16]
Spectral Characterization (Predicted)
-
¹H NMR: Expect signals for the aromatic protons, the cyclopropyl protons (a complex multiplet), and the methyl protons (a singlet). The N-H proton may appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the cyclopropyl carbons, and the methyl carbons.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching, aromatic C-H stretching, S=O stretching (asymmetric and symmetric), and C-N stretching. The asymmetric and symmetric SO₂ stretching vibrations for N-bromoarylsulphonamides typically appear in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[17]
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 303 and 305 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
This compound represents a molecule of interest for further investigation in the field of drug discovery. While specific experimental data is limited, its structural features, based on the well-established chemistry of sulfonamides and cyclopropyl-containing compounds, suggest a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further research to unlock its full potential.
References
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(4), 351-356. [Link]
-
Ezekwesili-Ofili, J. O., & Okoye, F. B. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(7), 231-237. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Khan, I., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Molecular Structure, 1217, 128416. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Pest Management Science, 77(10), 4545-4554. [Link]
-
Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(28), 34927-34940. [Link]
-
Zakhmatov, N. V., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7800. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e273398. [Link]
-
Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. [Link]
-
Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168. [Link]
-
Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234-9238. [Link]
-
Hussein, H. A., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]
-
Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]
-
Bolm, C., et al. (2018). A convenient synthetic route to sulfonimidamides from sulfonamides. Beilstein Journal of Organic Chemistry, 14, 2554-2560. [Link]
-
PubChem. Mls002703379. [Link]
-
CP Lab Safety. 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a distinct chemical entity characterized by a synthetically versatile brominated and sterically hindered aromatic core, linked to a pharmacologically significant cyclopropylamine moiety via a sulfonamide bridge. The confluence of these structural features—the rigid, three-membered cyclopropyl ring known to enhance metabolic stability and target-binding affinity, and the substituted benzenesulfonamide, a classic pharmacophore—positions this molecule as a compound of interest in medicinal chemistry and drug discovery.[1][2][3] The strategic placement of methyl groups ortho to the sulfonyl bridge introduces conformational constraints that can significantly influence its interaction with biological targets. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and an expected analytical profile, offering a foundational resource for its application in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound, with the chemical formula C₁₁H₁₄BrNO₂S, integrates a 4-bromo-2,6-dimethylphenyl group with a cyclopropylamine through a sulfonamide linkage. The ortho-methyl groups impose steric hindrance around the sulfur atom, which is expected to influence the torsional angles of the S-N and S-C bonds, thereby defining a specific three-dimensional conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1704069-03-3 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₄BrNO₂S | Calculated |
| Molecular Weight | 304.21 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General property of sulfonamides[4] |
| Melting Point | Estimated: 160-175 °C | Based on related sulfonamides[5][6][7] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water | General solubility of N-substituted benzenesulfonamides[8][9] |
| logP (o/w) | Estimated: >2.5 | Calculated based on structure |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
This procedure is based on the standard Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.
-
Diazotization: To a stirred suspension of 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.[10][11] The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride. The previously prepared cold diazonium salt solution is then added portion-wise to this solution, with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude sulfonyl chloride can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and primary amines.[12]
-
Reaction: To a solution of 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) are added sequentially.
-
Monitoring and Completion: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The expected data are outlined below based on the analysis of its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: A singlet in the range of δ 7.0-7.5 ppm. - Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.5-2.5 ppm. - Methyl protons: A singlet around δ 2.2-2.7 ppm. - N-H proton: A broad singlet, chemical shift dependent on solvent and concentration.[13][14][15] |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 120-150 ppm. - Cyclopropyl carbons: Peaks in the range of δ 5-30 ppm. - Methyl carbons: A peak around δ 20-25 ppm.[16][17][18] |
| FT-IR | - N-H stretch: A peak around 3200-3300 cm⁻¹. - S=O stretches (asymmetric and symmetric): Two strong peaks around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹. - C-N stretch: A peak in the region of 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretches.[13][19][20][21] |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 intensity ratio, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of the cyclopropyl group, SO₂, and bromine.[22][23][24][25][26] |
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural components suggest potential utility in several therapeutic areas.
Caption: Relationship between structural features and potential therapeutic applications.
-
Cyclopropyl Moiety: The cyclopropyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability, membrane permeability, and binding affinity.[1][2][3][27] It is a key component in numerous approved drugs, including antivirals and enzyme inhibitors.
-
Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer agents. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
-
Substituted Aromatic Ring: The brominated and dimethylated phenyl ring provides a scaffold that can be further functionalized, allowing for the exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions to introduce further diversity.
Conclusion
This compound represents a molecule with significant potential for chemical and pharmacological exploration. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic route, and an expected analytical profile. While experimental data for this specific compound is not widely published, the information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable starting point for researchers and scientists in the field of drug discovery and development. Further experimental work is necessary to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this promising compound.
References
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from The Royal Society of Chemistry website.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Mass Spectrometry: Fragmentation. (n.d.).
- ChemicalBook. (n.d.). 4-BROMO-2,6-DIETHYLANILINE synthesis.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
- PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethylaniline 98 24596-19-8.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
- Journal of the Chemical Society (Resumed) (RSC Publishing). (1955). The infrared spectra of some sulphonamides.
- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- SpringerLink. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions.
- IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
- A university website. (n.d.).
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- A university website. (n.d.).
- ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and....
- Compound Interest. (2015). a guide to 13c nmr chemical shift values.
- A university website. (n.d.). Chemical shifts.
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- A university website. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- The Good Scents Company. (n.d.). sulfanilamide, 63-74-1.
- Wikipedia. (n.d.). Sulfonamide.
- Journal of Chemical & Engineering Data. (2025).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- BenchChem. (n.d.). 2,6-Dimethylbenzenesulfonamide|High-Purity Research Chemical.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Sigma-Aldrich. (n.d.). Sulfanilamide Melting Point Standard USP Reference Standard.
- National Institute of Standards and Technology. (n.d.). Sulfanilamide - the NIST WebBook.
- USP Store. (n.d.). Sulfanilamide Melting Point Standard (1 g) (Approximately 165 degrees).
- J. Org. Chem. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. 对氨基苯磺酰胺 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sulfanilamide [webbook.nist.gov]
- 7. store.usp.org [store.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. prepchem.com [prepchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. rsc.org [rsc.org]
- 14. web.pdx.edu [web.pdx.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. compoundchem.com [compoundchem.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. whitman.edu [whitman.edu]
- 26. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 27. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Investigational Compound 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Mechanistic Hypothesis and Framework for Elucidation
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational compound 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. In the absence of definitive published data on its mechanism of action, this document presents a scientifically grounded, hypothetical framework proposing its potential as a targeted enzyme inhibitor. Drawing from the well-established bioactivities of structurally related benzenesulfonamide and cyclopropyl-containing molecules, we postulate a primary mechanism centered on the inhibition of key cellular signaling enzymes. This guide is structured to not only outline this proposed mechanism but also to provide a detailed roadmap for its experimental validation, offering researchers and drug development professionals the necessary protocols and conceptual frameworks to rigorously investigate this compound's therapeutic potential.
Introduction and Rationale
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of clinically significant drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a cyclopropyl moiety can further enhance metabolic stability and receptor affinity.[3][4] The subject of this guide, this compound, combines these key structural features. While direct studies on this specific molecule are not yet prevalent in the public domain, its chemical architecture strongly suggests a potential for interaction with specific biological targets.
Numerous benzenesulfonamide derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrases (CAs) and various protein kinases, including p38 MAP kinase and PI3K/mTOR.[2][5][6] These enzymes are critical nodes in cellular signaling pathways that are often dysregulated in disease states like cancer and inflammation. Therefore, we hypothesize that this compound may exert its biological effects through the targeted inhibition of one or more of these enzyme families.
This guide will proceed by first detailing a plausible, hypothesized mechanism of action. Subsequently, a series of robust experimental protocols are provided to enable researchers to systematically test this hypothesis, from initial in vitro enzyme inhibition assays to cell-based functional assays.
Proposed Mechanism of Action: A Hypothesis
Based on an analysis of its structural motifs, we propose that this compound functions as a competitive inhibitor of a key intracellular signaling kinase, potentially a member of the mitogen-activated protein kinase (MAPK) family, such as p38α. The rationale for this hypothesis is twofold:
-
The Benzenesulfonamide Core: This group is a known zinc-binding moiety, crucial for the activity of metalloenzymes, but also features prominently in the structure of ATP-competitive kinase inhibitors.[2]
-
The N-cyclopropyl Group: This group can confer conformational rigidity and establish favorable interactions within the hydrophobic pocket of an enzyme's active site.[4]
We postulate that this compound binds to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby modulating the corresponding signaling cascade.
Hypothesized Signaling Pathway: Inhibition of the p38 MAPK Cascade
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation is implicated in a range of inflammatory diseases and cancers. We propose that this compound could inhibit p38α MAPK, leading to a downstream blockade of inflammatory cytokine production.
Caption: Tiered experimental workflow for mechanistic validation.
Tier 1: In Vitro Kinase Panel Screening
Objective: To identify the primary kinase target(s) of this compound from a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Kinase Assay: Assays are generally performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) format. The assay measures the phosphorylation of a specific substrate by each kinase in the presence and absence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50%) flags a potential target.
Tier 2: IC₅₀ Determination and Selectivity Profiling
Objective: To determine the potency (IC₅₀) of the compound against the primary target(s) identified in Tier 1 and to assess its selectivity.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Kinase Assay: Perform the same kinase assay as in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Assessment: Compare the IC₅₀ value for the primary target to that of closely related kinases or other "off-target" hits from the initial screen.
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| p38α | Experimental Value |
| p38β | Experimental Value |
| JNK1 | Experimental Value |
| ERK2 | Experimental Value |
Tier 3: Cell-Based Functional Assays
Objective: To confirm that the compound inhibits the target kinase in a cellular context and to measure its effect on downstream signaling and function.
Methodology: Western Blot for Phospho-Substrate
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to 80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] to activate the p38 pathway) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-MK2) and the total protein as a loading control.
-
Data Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation.
Methodology: Cytokine Release Assay (ELISA)
-
Cell Culture and Treatment: As described above, but with a longer stimulation period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use a commercial ELISA kit to quantify the concentration of a relevant downstream cytokine (e.g., TNF-α).
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the functional IC₅₀.
Data Presentation:
| Assay | Endpoint | IC₅₀ (µM) |
| Western Blot | p-MK2 Inhibition | Experimental Value |
| ELISA | TNF-α Release | Experimental Value |
Conclusion and Future Directions
This guide puts forth a plausible, testable hypothesis for the mechanism of action of this compound, positioning it as a potential inhibitor of a protein kinase such as p38 MAPK. The provided experimental framework offers a clear path for researchers to validate this hypothesis and to comprehensively characterize the compound's biological activity. Successful validation of this proposed mechanism would establish this compound as a valuable lead compound for the development of novel therapeutics targeting diseases driven by aberrant kinase signaling. Further studies would involve in vivo efficacy testing in relevant animal models of inflammation or cancer, as well as detailed pharmacokinetic and toxicological profiling.
References
-
Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents . PubMed. (2016). [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling . National Institutes of Health (NIH). [Link]
-
Benzenesulfonamide, N-cyclopropyl-N-[1-[2-[[[(2,6-dimethyl-4-pyridinyl)amino]carbonyl]amino] ethyl]-4-piperidinyl]-2,4-difluoro- . LookChem. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives . National Institutes of Health (NIH). (2019). [Link]
-
Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position . ResearchGate. (2025). [Link]
-
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma . PubMed. (2016). [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. (2025). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Investigational Biological Activity of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This guide focuses on the uncharacterized compound, this compound, a molecule possessing structural motifs suggestive of potential pharmacological relevance. While direct biological data for this specific compound is not currently available in peer-reviewed literature, its constituent parts—a substituted benzenesulfonamide core and an N-cyclopropyl group—provide a strong rationale for targeted investigation. This document outlines a comprehensive strategy for the systematic evaluation of its potential antimicrobial and anticancer properties, providing detailed experimental protocols and the scientific justification for each step. The target audience for this guide includes researchers in drug discovery, medicinal chemistry, and pharmacology who are engaged in the identification and characterization of novel therapeutic candidates.
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₁H₁₄BrNO₂S.[3] Its structure features a central benzenesulfonamide core, a well-established pharmacophore known for a broad spectrum of biological activities.[1][2] The benzene ring is substituted with a bromine atom and two methyl groups, which can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The sulfonamide nitrogen is substituted with a cyclopropyl group, a small, strained ring system that can enhance binding affinity and metabolic resistance in drug candidates.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [3] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |
| Molecular Weight | 304.21 g/mol | [3] |
| Hazard | Irritant | [3] |
Rationale for Investigating Biological Activity
The sulfonamide moiety is a key component in numerous clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of sulfonamide derivatives is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for folate synthesis in bacteria, or to interact with other key enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[4] The specific substitutions on the benzene ring and the sulfonamide nitrogen of this compound warrant a focused investigation into its potential as an antimicrobial and anticancer agent.
Proposed Investigation of Antimicrobial Activity
Bacterial resistance to existing antibiotics is a major global health concern, necessitating the discovery of novel antimicrobial compounds.[1][5] Sulfonamide derivatives have historically been a rich source of antibacterial agents.[1] The following experimental workflow is proposed to evaluate the antimicrobial potential of this compound.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol will determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells with bacteria and DMSO (negative control) and wells with bacteria and a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: MIC Values
The results of the broth microdilution assay should be summarized in a table.
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| S. aureus (Gram-positive) | [Experimental Result] | [Experimental Result] |
| E. coli (Gram-negative) | [Experimental Result] | [Experimental Result] |
| P. aeruginosa (Gram-negative) | [Experimental Result] | [Experimental Result] |
| K. pneumoniae (Gram-negative) | [Experimental Result] | [Experimental Result] |
Workflow Diagram: Antimicrobial Activity Screening
Caption: Workflow for MIC determination.
Proposed Investigation of Anticancer Activity
Many sulfonamide derivatives have demonstrated promising anticancer activity, often through mechanisms such as carbonic anhydrase inhibition or disruption of microtubule polymerization.[4][6] The following experimental plan is designed to assess the cytotoxic potential of this compound against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
This compound
-
DMSO
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the cells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium, add the solubilization solution to dissolve the formazan crystals, and mix gently.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: IC₅₀ Values
The cytotoxic activity of the compound should be presented in a table.
| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (µM) |
| MCF-7 (Breast Cancer) | [Experimental Result] | [Experimental Result] |
| A549 (Lung Cancer) | [Experimental Result] | [Experimental Result] |
| HCT116 (Colon Cancer) | [Experimental Result] | [Experimental Result] |
Workflow Diagram: Cytotoxicity Screening
Caption: Workflow for cytotoxicity screening.
Future Directions and Mechanistic Studies
Should this compound exhibit promising activity in the primary screens, further investigations would be warranted. For antimicrobial activity, time-kill kinetics and mechanism of action studies (e.g., folate synthesis inhibition assays) would be the next logical steps. For anticancer activity, exploring the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and target identification studies (e.g., carbonic anhydrase inhibition assays) would be crucial for further development.
Conclusion
While the remains to be elucidated, its chemical structure, based on the versatile sulfonamide scaffold, provides a strong impetus for its investigation as a potential antimicrobial and anticancer agent. The experimental workflows detailed in this guide offer a robust and systematic approach to characterizing its pharmacological profile. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & El-Gazzar, M. G. (2016). Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 125, 1236–1246. [Link]
-
Adegboyega, C. A., O'Brien, E., Olorunshola, K. V., & Ezeokoli, O. T. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved from [Link]
-
American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025. [Link]
-
Zaręba, P., Siwek, A., Stączek, P., & Pomierny, B. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry, 89, 106165. [Link]
-
Zareba, P., Siwek, A., Stączek, P., Pomierny, B., & Marona, H. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics sonochemistry, 89, 106165. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Fan, C. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6296. [Link]
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]
- 3. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules | MDPI [mdpi.com]
Determining the Aqueous Solubility of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Critical Role of Solubility in Preclinical Success
The structure of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, with its aromatic core, halogen substituent, and sulfonamide moiety, suggests a compound with potentially limited aqueous solubility, a common characteristic of benzenesulfonamide derivatives.[1] The hydrophobic nature of the brominated dimethylphenyl group and the cyclopropyl substituent likely outweighs the hydrophilic contribution of the sulfonamide group.[1] Therefore, accurate and reproducible solubility determination is not merely a checkbox exercise but a crucial step in its preclinical assessment.
This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. We will explore the theoretical underpinnings of each, their respective applications, and provide detailed, field-proven experimental protocols.
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing appropriate experiments and correctly interpreting the resulting data.
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration a compound can achieve when the dissolved solute is in equilibrium with its solid, undissolved state.[2] This measurement is crucial for lead optimization and formulation development, as it provides a definitive value for a compound's intrinsic solubility.[2][3][4] The particle size and crystal morphology of the solid material can influence the rate at which equilibrium is reached.[2]
-
Kinetic Solubility , in contrast, is a measure of a compound's ability to remain in solution after being rapidly introduced from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6] This method is well-suited for high-throughput screening (HTS) in early drug discovery due to its speed and lower compound requirements.[3][6] It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions, which can be highly relevant for interpreting in vitro biological assay data where compounds are often introduced in a similar manner.[7]
The relationship between these two parameters can be visualized as follows:
Caption: Relationship between Thermodynamic and Kinetic Solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[3][8] This method relies on achieving a true equilibrium between the solid compound and the saturated solution.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a specific volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The resulting suspension is then agitated for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[5][8] After incubation, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.
Detailed Protocol for Thermodynamic Solubility Determination
Materials and Equipment:
-
This compound (solid form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[3]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 1 mg of the solid compound into a glass vial.[2]
-
Incubation: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.[2]
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[2] Incubate for at least 24 hours to allow the system to reach equilibrium.[2] Running parallel experiments with incubation times of 48 and 72 hours is recommended to confirm that equilibrium has been achieved.
-
Phase Separation: After incubation, separate the solid and liquid phases.
-
Filtration: Use a syringe filter (e.g., 0.45 µm pore size) to filter the saturated solution. Discard the initial few drops to avoid any potential adsorption to the filter membrane.
-
Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid. Carefully collect the supernatant.
-
-
Quantification: Analyze the clear filtrate or supernatant by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to the calibration curve generated from the standard solutions.[4]
Data Presentation
The results should be presented in a clear and concise table:
| Parameter | Value |
| Compound | This compound |
| Solvent | Phosphate-Buffered Saline (PBS) |
| pH | 7.4 |
| Temperature | 25°C |
| Incubation Time | 24 hours |
| Thermodynamic Solubility (µg/mL) | Experimental Value |
| Thermodynamic Solubility (µM) | Calculated Value |
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Determination of Kinetic Solubility
Kinetic solubility is often assessed using high-throughput methods. The two most common approaches are nephelometry and direct UV analysis after filtration.[7][9]
Principle of Kinetic Solubility Assays
A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer.[6][9] If the resulting concentration exceeds the kinetic solubility limit, the compound will precipitate out of solution. The amount of precipitation can be measured directly by light scattering (nephelometry), or the remaining dissolved compound can be quantified after removing the precipitate.[3][7]
Detailed Protocol for Kinetic Solubility by Nephelometry
Materials and Equipment:
-
This compound
-
DMSO (spectroscopic grade)
-
PBS, pH 7.4
-
96-well microtiter plates
-
Liquid handling system or multichannel pipettes
-
Plate shaker
-
Nephelometer (plate reader with light scattering capabilities)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[9]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare a serial dilution of the stock solution in DMSO to test a range of concentrations.
-
Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.[5][9]
-
Mix and Incubate: Mix the contents thoroughly on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3][9]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[9]
Data Presentation
| Compound | Final DMSO (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| This compound | 1% | 2 | Experimental Value |
Workflow Diagram
Caption: Workflow for Kinetic Solubility by Nephelometry.
Trustworthiness and Self-Validation in Solubility Assays
To ensure the integrity of the generated data, several quality control measures are essential:
-
Purity of the Compound: The purity of this compound should be confirmed by analytical techniques such as LC-MS and NMR prior to solubility determination.
-
pH Measurement: The pH of the aqueous buffer should be verified before and after the experiment, as the solubility of ionizable compounds can be highly pH-dependent.[10]
-
Use of Controls: Include reference compounds with known high and low solubility in each assay to validate the experimental setup and procedure.
-
Replicates: All experiments should be performed in at least duplicate to assess the reproducibility of the results.[3]
Conclusion and Forward Look
While pre-existing solubility data for this compound is not publicly documented, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its robust experimental determination. By meticulously applying the Shake-Flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate the critical data needed to make informed decisions in the drug discovery cascade. A good target for drug discovery compounds is a solubility of greater than 60 µg/mL.[7] The data obtained will be instrumental in guiding structure-activity relationship (SAR) studies, designing appropriate formulations for in vivo studies, and ultimately, assessing the overall developability of this compound.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025). protocols.io. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Srikanth, A. (2016). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
Sources
- 1. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pharmatutor.org [pharmatutor.org]
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
This guide provides a comprehensive analysis of the expected spectral data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The methodologies for data acquisition and a plausible synthetic route are also detailed to provide a complete analytical framework.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This compound, with the molecular formula C₁₁H₁₄BrNO₂S, is a molecule whose biological activity is intrinsically linked to its precise three-dimensional structure. Spectroscopic analysis provides the empirical fingerprint necessary to confirm this structure, identify potential impurities, and ensure the consistency required for preclinical and clinical progression. This guide synthesizes fundamental spectroscopic principles to forecast the spectral signature of this target compound, offering a predictive reference for its characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the nuclei within the molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to exhibit five unique signals, each corresponding to a different proton environment. The choice of chloroform-d (CDCl₃) as the solvent is standard for many organic molecules of this type.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to symmetry. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. |
| ~ 5.0-5.5 | Broad Singlet (br s) | 1H | N-H | The sulfonamide proton is acidic and its chemical shift can be variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |
| ~ 2.65 | Singlet (s) | 6H | Ar-CH ₃ | The two methyl groups are equivalent and positioned ortho to the bulky sulfonyl group. They appear as a single sharp peak. |
| ~ 2.40 | Multiplet (m) | 1H | Cyclopropyl-CH | This methine proton is coupled to the four methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |
| ~ 0.6-0.8 | Multiplet (m) | 4H | Cyclopropyl-CH ₂ | The four methylene protons on the cyclopropyl ring are diastereotopic and couple with each other and the methine proton, leading to complex overlapping multiplets in the upfield aliphatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140.5 | Ar-C -S | Quaternary aromatic carbon directly attached to the electron-withdrawing sulfonyl group. |
| ~ 138.0 | Ar-C -CH₃ | Quaternary aromatic carbons bearing the methyl groups. |
| ~ 132.5 | Ar-C H | Aromatic methine carbons, deshielded by the adjacent bromine and sulfonyl group. |
| ~ 125.0 | Ar-C -Br | Quaternary aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect. |
| ~ 30.0 | Cyclopropyl-C H | The methine carbon of the cyclopropyl group. |
| ~ 23.0 | Ar-C H₃ | The methyl carbons attached to the aromatic ring. |
| ~ 6.5 | Cyclopropyl-C H₂ | The methylene carbons of the highly strained cyclopropyl ring appear significantly upfield. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3250 - 3350 | N-H Stretch | Sulfonamide (N-H) | A moderately sharp peak characteristic of the N-H bond in the sulfonamide group. Its position can be affected by hydrogen bonding. |
| 3050 - 3100 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups. |
| ~ 1600, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1330 - 1360 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | A strong absorption band, characteristic of the asymmetric stretching of the S=O bonds.[1] |
| ~ 1150 - 1180 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Another strong absorption band corresponding to the symmetric S=O stretch.[1] |
| ~ 900 - 950 | S-N Stretch | Sulfonamide (S-N) | Stretching vibration of the sulfur-nitrogen bond. |
| 550 - 650 | C-Br Stretch | Aryl Halide (C-Br) | Stretching vibration of the carbon-bromine bond. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Molecular Weight: 304.21 g/mol
Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
| Predicted m/z | Ion Formula | Rationale |
| 304 / 306 | [C₁₁H₁₄⁷⁹BrNO₂S]⁺ / [C₁₁H₁₄⁸¹BrNO₂S]⁺ | Molecular ion peak ([M]⁺) showing the characteristic bromine isotope pattern. |
| 248 / 250 | [C₈H₈⁷⁹BrO₂S]⁺ / [C₈H₈⁸¹BrO₂S]⁺ | Fragment resulting from the cleavage of the N-cyclopropyl bond. |
| 235 / 237 | [C₈H₈⁷⁹BrS]⁺ | Loss of SO₂ from the molecular ion, a common fragmentation pathway for aromatic sulfonamides.[1][2] |
| 155 | [C₈H₈S]⁺ | Loss of Br from the [C₈H₈BrS]⁺ fragment. |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation, resulting from cleavage of the S-N bond. |
Proposed Fragmentation Pathway (ESI-MS/MS)
Caption: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.
Synthesis and Experimental Protocols
A robust analytical characterization is underpinned by well-defined synthetic and experimental procedures.
Proposed Synthesis of this compound
A standard and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine.
Reaction: 4-bromo-2,6-dimethylbenzenesulfonyl chloride + Cyclopropylamine → this compound
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
General Experimental Workflow for Spectral Analysis
Caption: General workflow from synthesis to spectral characterization.
Standard Operating Procedures for Data Acquisition
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5]
-
Transfer: Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Acquisition:
-
Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Acquire the ¹³C spectrum using proton decoupling (e.g., 45-degree pulse, 2-second relaxation delay, sufficient number of scans for adequate signal-to-noise).
-
-
Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7]
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and a lint-free tissue. Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.
C. Mass Spectrometry (MS) [8][9]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a high-purity solvent suitable for the ionization method, such as methanol or acetonitrile.[10]
-
Instrumentation Setup:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range.[9]
-
Set the ionization source parameters (e.g., for ESI: capillary voltage, gas flow, and temperature).
-
Set the mass analyzer parameters (e.g., mass range from m/z 50 to 500).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion using a syringe pump or through an LC system. Acquire the full scan mass spectrum. For structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted values.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique molecular fingerprint. When combined with the provided standardized protocols for synthesis and data acquisition, this document serves as an essential tool for any scientist involved in the synthesis, purification, and analytical validation of this compound, ensuring high standards of scientific integrity and accelerating the drug development process.
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Standard Operating Procedure. Available at: [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-42. Available at: [Link]
-
Unknown. (n.d.). FTIR Standard Operating Procedure. Available at: [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Baranowska, I., & Wilczek, A. (2010). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 79(15), 6991-6997. Available at: [Link]
-
Mills, A. (n.d.). Standard Operating Procedure - FTIR (Spectrum One). Available at: [Link]
-
Hu, L., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pharma Beginners. (2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). Available at: [Link]
-
Unknown. (n.d.). Shimadzu FTIR Standard Operating Procedure. Available at: [Link]
-
Unknown. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Available at: [Link]
-
Unknown. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available at: [Link]
-
Alowsci. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]
-
Unknown. (n.d.). Standard Operating Procedure - Orbitrap Mass Spectrometer. Available at: [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Available at: [Link]
-
LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]
-
The University of Utah. (n.d.). Standard Operating Procedures (SOP) - HSC Cores. Available at: [Link]
-
LCGC International. (2007). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. cbic.yale.edu [cbic.yale.edu]
- 7. profandrewmills.com [profandrewmills.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. rsc.org [rsc.org]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
An In-depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: Synthesis, Structural Analysis, and Medicinal Chemistry Perspectives
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide. Although specific literature on this particular molecule is not publicly available, this document leverages established principles of organic synthesis and medicinal chemistry to present a scientifically grounded exploration of its probable synthesis, key structural features, and potential significance in drug discovery. By examining the constituent chemical motifs—the sulfonamide core, the cyclopropyl group, and the substituted aromatic ring—we infer its potential as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis and potential applications of novel substituted benzenesulfonamides.
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile class of therapeutic agents with a wide range of biological activities.[1][2] Beyond their initial use as antimicrobial agents, sulfonamides have been successfully developed as diuretics, antidiabetic agents, anticonvulsants, and more recently, as targeted anticancer and anti-inflammatory drugs.[1][2] Their therapeutic utility often stems from the ability of the sulfonamide moiety to mimic or isosterically replace a carboxylate group, enabling it to interact with the active sites of various enzymes.
This guide focuses on a specific, yet representative, member of this class: this compound. While this compound is commercially available, its discovery and detailed biological profile are not documented in peer-reviewed literature. Therefore, this document serves as a theoretical and practical guide, postulating its synthesis and exploring its potential from a medicinal chemistry perspective based on the known properties of its structural components.
Postulated Synthesis of this compound
The synthesis of the title compound can be logically approached through a two-step sequence: the preparation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride, followed by its reaction with cyclopropylamine.
Synthesis of the Key Intermediate: 4-bromo-2,6-dimethylbenzenesulfonyl chloride
The synthesis of this crucial precursor can be envisioned starting from a commercially available material, such as 3,5-dimethylaniline. The proposed synthetic route is outlined below.
Caption: Proposed synthetic workflow for 4-bromo-2,6-dimethylbenzenesulfonyl chloride.
Experimental Protocol (Postulated):
-
Diazotization of 3,5-Dimethylaniline: 3,5-dimethylaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to yield the corresponding diazonium salt.
-
Sandmeyer-type Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide to facilitate the replacement of the diazonium group with a bromine atom, yielding 1-bromo-3,5-dimethylbenzene.
-
Chlorosulfonation: 1-bromo-3,5-dimethylbenzene is then treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring, yielding the final intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride. A commercial source for this intermediate is also available.[3]
Final Step: Synthesis of this compound
The final product is obtained through the reaction of the sulfonyl chloride intermediate with cyclopropylamine.
Caption: Final synthetic step to yield the title compound.
Experimental Protocol (Postulated):
-
To a solution of 4-bromo-2,6-dimethylbenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added cyclopropylamine.
-
A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the hydrochloric acid byproduct.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound. A similar procedure is described for the synthesis of other N-cyclopropyl sulfonamides.[4]
Structural Elucidation and Physicochemical Properties
The structure of the synthesized compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the cyclopropyl protons (a complex multiplet), the protons of the two methyl groups, and a signal for the NH proton of the sulfonamide. |
| ¹³C NMR | Resonances for the aromatic carbons (including those bonded to bromine, the sulfonyl group, and the methyl groups), the carbons of the cyclopropyl ring, and the carbons of the methyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonamide group, and C-H stretches of the aromatic and aliphatic moieties. |
Discussion of Structural Motifs and Potential Medicinal Chemistry Significance
The potential biological activity of this compound can be inferred by dissecting its key structural components.
The Sulfonamide Core
As previously mentioned, the sulfonamide group is a well-established pharmacophore.[5] It is a key feature in drugs that target a variety of enzymes, often acting as a zinc-binding group in metalloenzymes.[6] The acidic nature of the sulfonamide proton allows it to participate in hydrogen bonding interactions within enzyme active sites.
The N-Cyclopropyl Group
The incorporation of a cyclopropyl ring into drug candidates is a common strategy in medicinal chemistry.[7] The cyclopropyl group can:
-
Introduce conformational rigidity: This can lead to a more favorable binding entropy upon interaction with a biological target.
-
Increase metabolic stability: The cyclopropyl group is generally more resistant to metabolic degradation than a corresponding isopropyl or other small alkyl group.
-
Modulate lipophilicity: The cyclopropyl group can fine-tune the overall lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties.
-
Engage in specific interactions: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with protein targets.
The 4-bromo-2,6-dimethylphenyl Moiety
-
Bromine Atom: The bromine atom significantly influences the molecule's properties. Bromine is a halogen and its presence can:
-
Increase lipophilicity: This can enhance membrane permeability and potentially lead to improved oral bioavailability.
-
Act as a handle for further modification: The bromine atom can be replaced through various cross-coupling reactions, allowing for the synthesis of a library of analogs.
-
Participate in halogen bonding: This is a non-covalent interaction that can contribute to the binding affinity of the molecule to its target. Bromine is found in a number of approved pharmaceuticals, including sedatives, antiseptics, and anticancer agents.[8][9][10]
-
-
Dimethyl Substitution: The two methyl groups at positions 2 and 6 of the benzene ring provide steric hindrance around the sulfonamide linkage. This can influence the rotational freedom of the phenyl ring and may play a role in conferring selectivity for a particular biological target.
Potential Applications and Future Directions
Given the structural features discussed, this compound could be investigated for a range of biological activities. The benzenesulfonamide scaffold is a known inhibitor of carbonic anhydrases, enzymes that are implicated in various diseases including glaucoma, epilepsy, and some cancers.[11][12] The specific substitution pattern of the title compound could confer potency and selectivity for certain carbonic anhydrase isoforms.
Furthermore, the broader class of sulfonamides has shown promise as antibacterial, antiviral, and anti-inflammatory agents.[1][13][14] The unique combination of the N-cyclopropyl group and the substituted aromatic ring in this compound makes it an interesting candidate for screening in various biological assays to uncover its therapeutic potential.
Future research on this molecule would involve its synthesis and purification, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be crucial to optimize its potency and selectivity for any identified biological target.
Conclusion
While the specific discovery and history of this compound remain undocumented in the public domain, this in-depth technical guide provides a robust framework for its synthesis and potential significance. By applying fundamental principles of organic chemistry and medicinal chemistry, we have outlined a plausible synthetic route and dissected the potential contributions of its key structural motifs. This molecule serves as a valuable case study for the rational design and exploration of novel substituted benzenesulfonamides in the ongoing quest for new and improved therapeutic agents.
References
-
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
-
BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
AZoM. (2025, February 5). What Is Bromine Used For? Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2018, June 18). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Retrieved from [Link]
-
Medicine LibreTexts. (2019, June 2). Bromine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Retrieved from [Link]
-
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
ResearchGate. (2025, August 7). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
National Institutes of Health. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section B. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ResearchGate. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. 351003-50-4 Cas No. | 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 4. prepchem.com [prepchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. Pharmaceuticals - BSEF [bsef.com]
- 10. azom.com [azom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
potential research areas for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
An In-Depth Technical Guide to Potential Research Areas for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Structurally Rich Scaffold
The compound this compound presents a compelling scaffold for novel scientific investigation. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent functional groups—a sulfonamide core, a reactive brominated aromatic ring, and a metabolically robust cyclopropyl moiety—are hallmarks of successful therapeutic agents and versatile chemical probes.[1][2][3][4] This guide aims to deconstruct the molecule's structural features to propose data-driven and logically sound avenues for future research. We will explore potential applications in medicinal chemistry, agrochemistry, and materials science, providing the theoretical groundwork and practical experimental designs to empower researchers in drug development and related scientific fields.
The sulfonamide group is a well-established pharmacophore, historically significant for its role in the development of the first broad-spectrum antibiotics.[2][5] Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antidiabetic effects, often by targeting specific enzymes.[1][6][7] The presence of a bromine atom on the aromatic ring not only influences the electronic properties of the molecule but also serves as a critical synthetic handle for diversification through modern cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the core structure. Furthermore, the N-cyclopropyl group is a recognized feature in many clinical drugs, valued for its ability to enhance metabolic stability and binding affinity to biological targets.[4]
This document will serve as a technical roadmap, outlining potential research trajectories, from initial synthesis and characterization to advanced biological evaluation.
Part 1: Medicinal Chemistry & Pharmacological Exploration
The convergence of the sulfonamide, brominated phenyl, and cyclopropyl motifs strongly suggests potential therapeutic applications. The following sections outline key areas for investigation within medicinal chemistry.
Targeting Pain Pathways: Investigation as a NaV1.7 Channel Modulator
Scientific Rationale: Benzenesulfonamide derivatives have been successfully developed as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[8] The structural features of this compound align with the general pharmacophore of known NaV1.7 inhibitors. The N-cyclopropyl group can confer favorable interactions within the channel's binding pocket, while the 2,6-dimethyl substitution pattern can influence the dihedral angle of the phenyl ring, potentially enhancing potency and selectivity. The bromo-substituent offers a vector for chemical modification to optimize pharmacokinetic properties.
Experimental Workflow:
Caption: Workflow for evaluating NaV1.7 inhibitory potential.
Detailed Protocols:
-
Protocol 1: Synthesis of this compound
-
Starting Material: 4-bromo-2,6-dimethylbenzenesulfonyl chloride.
-
Reaction: Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add cyclopropylamine dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Protocol 2: In Vitro NaV1.7 Inhibition Assay (Electrophysiology)
-
Cell Line: Utilize a stable cell line expressing human NaV1.7 channels (e.g., HEK293 cells).
-
Method: Perform whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Hold cells at a resting potential of -120 mV.
-
Elicit NaV1.7 currents using a depolarizing voltage step.
-
Apply a range of concentrations of the test compound and measure the inhibition of the peak sodium current.
-
-
Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Exploration as an NLRP3 Inflammasome Inhibitor
Scientific Rationale: Recent studies have identified N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in numerous diseases.[9] The core benzenesulfonamide structure linked to a cyclopropylamine in our target molecule bears a resemblance to these inhibitors. The N-cyclopropylbenzenesulfonamide scaffold could potentially interact with critical residues in the NLRP3 protein, disrupting its activation and subsequent inflammatory signaling.
Experimental Workflow:
Caption: Screening cascade for NLRP3 inflammasome inhibitors.
Detailed Protocols:
-
Protocol 3: LPS-Primed Macrophage Assay
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1).
-
Priming: Prime the cells with lipopolysaccharide (LPS) (100 ng/mL) for 3-4 hours to upregulate NLRP3 expression.
-
Treatment: Pre-treat the primed cells with various concentrations of this compound for 30 minutes.
-
Activation: Stimulate NLRP3 activation with a known agonist, such as nigericin (20 µM) or ATP (5 mM), for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatant for subsequent analysis.
-
-
Protocol 4: IL-1β ELISA
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for murine or human IL-1β.
-
Follow the manufacturer's instructions to quantify the concentration of secreted IL-1β in the collected supernatants.
-
Compare the IL-1β levels in treated versus untreated cells to determine the inhibitory effect of the compound.
-
Part 2: Agrochemical Research Opportunities
Scientific Rationale: Benzenesulfonamide derivatives have been investigated as potential insecticidal agents.[10] The structural components of this compound could confer activity against agricultural pests. The lipophilic nature of the brominated dimethylphenyl group may aid in cuticle penetration, while the sulfonamide and cyclopropyl moieties could interact with insect-specific molecular targets, such as V-ATPase.[10]
Experimental Workflow:
Caption: Workflow for agrochemical candidate evaluation.
Detailed Protocols:
-
Protocol 5: Initial Insecticidal Screening
-
Test Species: Select a panel of representative insect pests (e.g., aphids, caterpillars, beetles).
-
Application: Prepare solutions of the test compound in a suitable solvent (e.g., acetone with a surfactant). Apply the solution via topical application, leaf dipping, or incorporation into an artificial diet.
-
Observation: Maintain the treated insects under controlled environmental conditions.
-
Endpoint: Assess mortality at 24, 48, and 72 hours post-application, comparing to a vehicle control.
-
Part 3: Synthetic Chemistry & Materials Science Applications
Scientific Rationale: The bromine atom on the aromatic ring is a versatile synthetic handle for creating a library of analogs or for incorporation into larger molecular architectures.[3] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed to introduce a wide variety of substituents at the 4-position. This allows for the development of novel compounds with tailored electronic and photophysical properties, potentially leading to applications in materials science as organic light-emitting diode (OLED) components or molecular sensors.
Library Synthesis via Cross-Coupling
Experimental Workflow:
Caption: Diversification via palladium-catalyzed cross-coupling.
Detailed Protocols:
-
Protocol 6: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, an aryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent: Use a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
-
Quantitative Data Summary
| Parameter | This compound |
| CAS Number | 1704069-03-3[11][12] |
| Molecular Formula | C11H14BrNO2S[13] |
| Purity (Typical) | >95%[13] |
Conclusion and Future Outlook
This compound is a molecule with significant untapped research potential. Its structure is a composite of pharmacologically and synthetically valuable motifs. The proposed research avenues in medicinal chemistry, particularly in the areas of pain and inflammation, are strongly supported by precedent in the scientific literature. Furthermore, its utility as a scaffold for synthetic diversification opens up possibilities in agrochemical and materials science discovery. The experimental protocols provided herein offer a robust starting point for any research group interested in exploring the scientific landscape of this promising compound. The key to unlocking its full potential will be a systematic and multidisciplinary approach, combining synthetic innovation with rigorous biological and physicochemical evaluation.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source not explicitly provided, but content is synthesized from general knowledge on sulfonamides][Link]
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names - RxList. RxList[Link]
-
Sulfonamide (medicine) - Wikipedia. Wikipedia[Link]
-
The Power of Brominated Aromatics in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science
- Introducing bromine to the molecular structure as a good strategy to the drug design - Semantic Scholar. Semantic Scholar
-
Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors | Request PDF - ResearchGate. ResearchGate[Link]
- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Tethys Chemical
-
4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg - CP Lab Safety. CP Lab Safety[Link]
-
Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed. PubMed[Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. PubMed[Link]
-
Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position - ResearchGate. ResearchGate[Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. 1704069-03-3|this compound|BLD Pharm [bldpharm.com]
- 13. calpaclab.com [calpaclab.com]
Methodological & Application
Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the readily available 4-bromo-2,6-dimethylaniline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical advice for successful synthesis and characterization. While specific literature precedent for this exact molecule's synthesis is limited, the protocols herein are based on well-established and reliable chemical transformations.
Introduction
Substituted benzenesulfonamides are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The incorporation of a cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile. This compound combines these features, making it a desirable scaffold for the development of novel therapeutic agents. The synthetic strategy detailed below involves the conversion of 4-bromo-2,6-dimethylaniline to the corresponding sulfonyl chloride via a diazotization reaction, followed by nucleophilic substitution with cyclopropylamine.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step sequence. The first step is the formation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride, from 4-bromo-2,6-dimethylaniline. This is accomplished via a Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. The second step involves the reaction of the purified sulfonyl chloride with cyclopropylamine to yield the final product, this compound.
laboratory preparation of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
An Application Note for the Laboratory Preparation of 4-Bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Abstract
This document provides a comprehensive guide for the laboratory synthesis of this compound, a key structural motif in contemporary medicinal chemistry. The protocol is designed for researchers, chemists, and professionals in drug development. We present a robust, two-step synthetic pathway commencing with the conversion of commercially available 4-bromo-2,6-dimethylaniline to its corresponding sulfonyl chloride via a diazotization-sulfonylation reaction. The subsequent step involves the coupling of the sulfonyl chloride intermediate with cyclopropylamine to yield the target sulfonamide. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and integrates critical safety and characterization data to ensure reproducibility and validation.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NR₂) is a cornerstone in the field of medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] Compounds containing this moiety exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2] The target molecule, this compound, combines the sulfonamide core with a lipophilic aromatic ring and a strained cyclopropyl group, features often sought in modern drug design to modulate physicochemical properties and target engagement. This guide provides a reliable method for its synthesis, enabling further research and development.
Synthetic Strategy and Workflow
The synthesis of the target compound is efficiently achieved through a two-step sequence starting from 4-bromo-2,6-dimethylaniline.
-
Step 1: Diazotization and Sulfonylation. The aromatic amine is first converted into a diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide to generate the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride. This transformation is a variation of the Sandmeyer reaction.[2][3]
-
Step 2: Sulfonamide Formation. The synthesized sulfonyl chloride is then reacted with cyclopropylamine in the presence of a non-nucleophilic base to yield the final product, this compound. This is a classic nucleophilic acyl substitution reaction.[4]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier | Purity | Notes |
| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | Sigma-Aldrich | ≥98% | Starting material[5] |
| Sodium Nitrite | NaNO₂ | 69.00 | Fisher Scientific | ≥97% | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | VWR | ~37% | |
| Sulfur Dioxide | SO₂ | 64.07 | Praxair | N/A | Gas or solution in acetic acid |
| Copper(I) Chloride | CuCl | 98.99 | Acros Organics | ≥98% | Catalyst |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | EMD Millipore | ≥99.7% | |
| Cyclopropylamine | C₃H₇N | 57.09 | Alfa Aesar | ≥99% | |
| Pyridine | C₅H₅N | 79.10 | J.T. Baker | ≥99.5% | Anhydrous, acts as a base[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Macron | Anhydrous, ≥99.8% | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous | For extraction |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% | Drying agent |
Equipment
-
Three-necked round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle and stir bars
-
Ice-water and acetone/dry ice cooling baths
-
Dropping funnel
-
Condenser
-
Gas dispersion tube (for SO₂)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Causality: This procedure is a well-established method for converting an aromatic amine to a sulfonyl chloride.[2] The initial diazotization transforms the weakly leaving amino group into an excellent leaving group (N₂ gas). The subsequent copper-catalyzed reaction with sulfur dioxide installs the sulfonyl chloride moiety.[2][6] Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Protocol:
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 4-bromo-2,6-dimethylaniline (20.0 g, 0.1 mol) in a mixture of glacial acetic acid (60 mL) and concentrated hydrochloric acid (30 mL).
-
Diazotization: Cool the suspension to 0-5 °C using an ice-salt bath. While stirring vigorously, add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise via a dropping funnel. Ensure the temperature is maintained below 5 °C throughout the addition. The formation of a clear solution indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
Sulfonylation: In a separate 1 L flask, prepare a solution of sulfur dioxide in 150 mL of glacial acetic acid, saturated at room temperature, and add copper(I) chloride (2.0 g, 0.02 mol) as a catalyst. Cool this solution to 10 °C.
-
Reaction: Slowly add the cold diazonium salt solution from step 2 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not violent, effervescence.
-
Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into 500 g of crushed ice/water. The sulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. Dry the crude product under vacuum. The 4-bromo-2,6-dimethylbenzenesulfonyl chloride can be used in the next step without further purification if it is a well-defined solid.
Step 2: Synthesis of this compound
Causality: This is a classic nucleophilic substitution reaction where the amine (cyclopropylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride.[4] The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[7] Therefore, a non-nucleophilic base like pyridine is added to scavenge the HCl and drive the reaction to completion.[4]
Protocol:
-
Setup: Dissolve the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride (assuming 0.1 mol theoretical yield from Step 1) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Amine: Add pyridine (12.1 mL, 0.15 mol) to the solution, followed by the dropwise addition of cyclopropylamine (8.3 mL, 0.12 mol).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Determine experimentally and compare to literature values if available. |
| ¹H NMR | Expect signals corresponding to the cyclopropyl protons, the two methyl groups on the aromatic ring, the aromatic protons, and the N-H proton of the sulfonamide. |
| ¹³C NMR | Expect signals for all unique carbon atoms in the molecule. |
| Mass Spec (HRMS) | Calculate the exact mass for C₁₁H₁₄BrNO₂S and compare with the experimental value ([M+H]⁺). |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong S=O stretching (~1350 and 1160 cm⁻¹). |
Safety Precautions
-
General: All operations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium Salts: Arene diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution directly after its formation.
-
Sulfur Dioxide: SO₂ is a toxic and corrosive gas. Handle with extreme care in a fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (pyridine) are corrosive and should be handled with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents appropriately.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization; decomposition of diazonium salt. | Ensure the temperature is strictly maintained at 0-5 °C during NaNO₂ addition. Ensure all reagents are added in the correct stoichiometry. |
| Oily product in Step 1 | Impurities or incomplete reaction. | Attempt to triturate the oil with cold water or hexanes to induce solidification. If unsuccessful, proceed with the crude oil and purify the final product extensively. |
| Incomplete reaction in Step 2 | Inactive sulfonyl chloride; insufficient base. | Ensure the sulfonyl chloride from Step 1 was properly dried. Use freshly distilled, anhydrous pyridine and DCM. Allow for a longer reaction time or gentle heating (e.g., 40 °C). |
| Difficulty in purification | Persistent impurities. | Consider column chromatography on silica gel as an alternative to recrystallization for the final product. |
References
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Sulfonamide.
- Butler, D. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Chemistry Notes. (2022).
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Sigma-Aldrich. 4-Bromo-2,6-dimethylaniline 98% 24596-19-8.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
Sources
Application Note & Experimental Protocols: In Vitro Characterization of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive technical guide for the initial in vitro characterization of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide , a novel derivative within this class. We present a logical, tiered experimental workflow designed to efficiently determine its primary biological activity and mechanism of action. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of assays, empowering researchers to generate robust, reproducible, and insightful data. The protocols detailed herein cover foundational assays for this compound class, including enzyme inhibition and cell-based cytotoxicity, providing a solid framework for subsequent drug development efforts.
Compound Profile and Essential Handling
Prior to initiating any experimental work, a thorough understanding of the compound's physical properties and safety requirements is paramount.
1.1. Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1704069-03-3 | [3][4] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |
| Molecular Weight | 304.21 g/mol | [3] |
| Hazard Profile | Irritant | [3] |
1.2. Stock Solution Preparation: A Critical First Step
The integrity of all downstream data relies on the accurate and consistent preparation of the primary compound stock solution.
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial stock solution due to its broad solvency for organic molecules and high miscibility with aqueous media used in biological assays. A high-concentration stock (e.g., 10-50 mM) minimizes the volume of solvent added to experimental wells, thereby reducing potential solvent-induced artifacts.
-
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
1.3. Safety and Handling Precautions
As this compound is classified as an irritant, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[3][5]
-
Always handle the solid compound and concentrated stock solutions within a chemical fume hood.
-
Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[5]
-
Avoid inhalation of the powder or contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with copious amounts of water.[5]
-
Consult the full Safety Data Sheet (SDS) for comprehensive disposal and emergency procedures.[5]
Strategic Rationale for Target Identification
The benzenesulfonamide moiety is known to interact with a variety of biological targets.[1] A logical approach to characterizing a novel derivative involves screening against the most common targets for this chemical class.
-
Expertise-Driven Approach: Rather than a random screening approach, we leverage the extensive history of sulfonamide-based drugs to inform our initial line of inquiry. The primary mechanism of action for many biologically active sulfonamides is the inhibition of specific enzymes, most notably Carbonic Anhydrases (CAs).[1][6] CAs are a family of metalloenzymes crucial to various physiological processes, and their inhibition is a validated therapeutic strategy for cancer, glaucoma, and other conditions.[6][7] Therefore, a direct enzyme inhibition assay against key CA isoforms is the most logical starting point.
-
Parallel Screening: Concurrently, assessing the compound's general cytotoxicity against a panel of human cancer cell lines provides a rapid, functional readout of its potential as an antiproliferative agent.[8][9] A positive "hit" in this assay can then be followed by more detailed mechanistic studies, such as cell cycle analysis.[8]
Caption: Potential therapeutic pathways for benzenesulfonamide derivatives.
Foundational Experimental Workflow
A tiered or cascaded screening approach ensures efficient use of resources, prioritizing the most informative assays first.
Caption: Tiered workflow for in vitro characterization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 4.1: Carbonic Anhydrase (CA) Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified human carbonic anhydrase isoforms (e.g., hCA II and hCA IX, a tumor-associated isoform).[1][6] This assay measures the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate.
-
Materials:
-
Purified, active human CA II and CA IX enzymes
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test Compound: this compound
-
Reference Inhibitor: Acetazolamide (AZA)
-
Anhydrous DMSO
-
96-well, clear, flat-bottom microplates
-
Spectrophotometer (plate reader) capable of reading at 400 nm
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound and the reference inhibitor (Acetazolamide) in Tris-HCl buffer from the DMSO stock. A typical starting concentration range might be 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is constant and low (e.g., <0.5%).
-
Enzyme Addition: To the wells of a 96-well plate, add 20 µL of the appropriate compound dilution. Add buffer only for control wells. Then, add 160 µL of a pre-diluted hCA enzyme solution in Tris-HCl buffer.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of NPA solution (prepared in a solvent compatible with aqueous solution, like acetonitrile, and diluted in buffer) to all wells.
-
Data Acquisition: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the formation of 4-nitrophenol and is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO-only control wells.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Protocol 4.2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the IC₅₀ of the test compound against a panel of human cancer cell lines, assessing its antiproliferative activity.[9][10] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[10]
-
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa)[6][9]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin[10]
-
Test Compound and reference cytotoxic drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well, clear, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading at 490-570 nm
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: Prepare a serial dilution series of the test compound (e.g., 0.1 µM to 1 mM) in culture medium.[9][10] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.[9][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Incubate for 15 minutes at 37°C with gentle shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Organizing quantitative data into tables allows for clear comparison and interpretation.
Table 5.1: Sample Data Table for Carbonic Anhydrase Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | hCA II | Experimental Value |
| This compound | hCA IX | Experimental Value |
| Acetazolamide (Control) | hCA II | ~12 |
| Acetazolamide (Control) | hCA IX | ~25 |
-
Interpretation: A low nanomolar IC₅₀ value, particularly against the tumor-associated hCA IX isoform, would suggest that the compound is a potent and potentially selective CA inhibitor, warranting further investigation as an anticancer agent.[6]
Table 5.2: Sample Data Table for MTT Cytotoxicity Assay
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MDA-MB-231 (Breast) | Experimental Value |
| This compound | MCF-7 (Breast) | Experimental Value |
| This compound | HeLa (Cervical) | Experimental Value |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | ~0.5 - 1.5 |
-
Interpretation: Potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) against one or more cell lines indicates significant antiproliferative activity.[9] Differences in potency between cell lines can suggest selectivity. A positive result here would trigger follow-up mechanistic studies, such as cell cycle analysis, to determine if the compound induces cell cycle arrest or apoptosis.[8][11]
Concluding Remarks
This application note provides a validated, rationale-driven framework for the initial in vitro characterization of this compound. By systematically evaluating its effect on well-established targets for the sulfonamide class and assessing its overall cellular impact, researchers can efficiently generate the foundational data necessary to build a comprehensive biological profile of this novel compound. Positive findings from this initial screening cascade will pave the way for more advanced studies, including broader kinase profiling, apoptosis induction assays, and eventual progression to in vivo efficacy models.
References
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds - Benchchem.
- Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery - Benchchem.
- Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis - AACR Journals.
- Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - Taylor & Francis Online.
- SAFETY D
- The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide - Benchchem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central.
- SAFETY D
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC - PubMed Central.
- Novel research strategies of sulfonamide deriv
- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH.
- This compound - M
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
- 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide - Achmem.
- 1178144-87-0 | 4-Bromo-n-(cyclopropylmethyl)-n-methylbenzenesulfonamide | ChemScene.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH.
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Public
- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
- N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide.
- 1704069-03-3|this compound|BLD Pharm.
- 331950-30-2|4-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm.
- 1179167-83-9|4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide|BLD Pharm.
- cyclopropylbenzene - Organic Syntheses Procedure.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel research strategies of sulfonamide derivatives [wisdomlib.org]
- 3. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 1704069-03-3|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Guide to Key Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Organic Synthesis
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a unique building block that combines several key structural features, making it a valuable tool in the synthesis of complex organic molecules. The presence of a bromine atom on the aromatic ring provides a handle for a variety of transition metal-catalyzed cross-coupling reactions. The N-cyclopropyl group is a desirable motif in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates. Furthermore, the 2,6-dimethyl substitution pattern on the phenyl ring introduces steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the resulting products. This guide provides detailed application notes and protocols for the use of this versatile reagent in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For this compound, this reaction is a powerful method to introduce a wide range of substituents at the 4-position of the benzene ring, leading to diverse molecular scaffolds.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with a sterically hindered substrate like this compound. The 2,6-dimethyl groups can hinder the approach of the palladium catalyst to the C-Br bond. Therefore, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote a high turnover number for the catalyst.[2] The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropyl-2,6-dimethyl-4-phenylbenzenesulfonamide.
Data Presentation: Expected Yields with Various Boronic Acids
The following table provides expected yields for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids, based on literature precedents for similar sterically hindered aryl bromides.
| Boronic Acid Coupling Partner | Expected Yield (%) |
| Phenylboronic acid | 85-95% |
| 4-Methoxyphenylboronic acid | 80-90% |
| 4-Trifluoromethylphenylboronic acid | 75-85% |
| Thiophene-2-boronic acid | 70-80% |
| Cyclopropylboronic acid | 65-75% |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] This reaction provides a powerful and general method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position.
Causality Behind Experimental Choices
Similar to the Suzuki-Miyaura coupling, the steric hindrance from the 2,6-dimethyl groups in this compound necessitates the use of specialized ligands in the Buchwald-Hartwig amination.[6] Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective in promoting the challenging oxidative addition and reductive elimination steps with sterically demanding substrates.[7] The choice of a strong, non-nucleophilic base is also critical to deprotonate the amine nucleophile without competing in the reaction.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Finally, add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropyl-2,6-dimethyl-4-(morpholin-4-yl)benzenesulfonamide.
Data Presentation: Expected Yields with Various Amines
The following table provides expected yields for the Buchwald-Hartwig amination of this compound with a variety of amines, based on established methodologies for sterically hindered aryl bromides.
| Amine Coupling Partner | Expected Yield (%) |
| Morpholine | 90-98% |
| Aniline | 80-90% |
| n-Butylamine | 85-95% |
| Diethylamine | 75-85% |
| Indole | 70-80% |
Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine handle, a medicinally relevant N-cyclopropyl group, and a sterically demanding substitution pattern makes it an ideal substrate for advanced cross-coupling methodologies. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, provide reliable and efficient pathways to a vast array of complex molecules with potential applications in drug discovery and materials science. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the full synthetic potential of this promising reagent.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000 , 122 (48), 12051–12052. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Ligand and Anion in the Oxidative Addition of Aryl Bromides and Chlorides to a Cationic Palladium(0) Complex. Journal of the American Chemical Society, 2005 , 127 (19), 6944–6945. [Link]
-
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44 (3), 366-374. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Suzuki, K.; Hori, Y.; Kobayashi, S. Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides with Arylboronic Acids. Advanced Synthesis & Catalysis, 2006 , 348 (12-13), 1745-1748. [Link]
-
Shen, W. An Improved Suzuki Cross-Coupling Reaction of Aryl Bromides with Arylboronic Acids Catalyzed by a Palladium/Imidazolium Chloride System. Organic Letters, 2002 , 4 (16), 2783–2785. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (8), 582-584. [Link]
-
Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 254-278. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide as a Strategic Building Block in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Scaffold
The sulfonamide functional group is an enduring and versatile pharmacophore in medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for cancer, glaucoma, and viral infections.[1][2][3] Within this class, the benzenesulfonamide scaffold offers a rigid and synthetically tractable template for the design of highly specific enzyme inhibitors and receptor modulators.[4][5]
This guide focuses on a particularly strategic building block: 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide . The utility of this compound arises from the unique combination of its constituent parts. The N-cyclopropyl group is known to enhance metabolic stability and introduce conformational rigidity, which can improve pharmacological properties.[6][7] The 2,6-dimethyl substitution pattern sterically influences the orientation of the sulfonamide group, potentially enforcing a bioactive conformation.[8] Most critically, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling late-stage diversification through a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery campaigns.[9][10]
These application notes provide an in-depth look at the properties, strategic applications, and detailed synthetic protocols for utilizing this compound as a cornerstone for building complex, biologically active molecules.
Physicochemical Characteristics and Structural Rationale
The strategic advantage of this compound lies in its distinct structural features, which are designed to address key challenges in modern drug design.
-
Benzenesulfonamide Core : This central scaffold is a known zinc-binding group and a privileged structure for interacting with numerous enzyme active sites, including those of carbonic anhydrases and certain proteases.[1][4][11]
-
Orthogonal Dimethyl Substitution : The methyl groups at the C2 and C6 positions are not merely passive substituents. They create significant steric hindrance that restricts the rotation around the C(aryl)-S bond. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Metabolically Robust N-Cyclopropyl Group : The replacement of more common N-alkyl groups (e.g., ethyl, methyl) with a cyclopropyl ring is a well-established strategy to block cytochrome P450-mediated metabolism.[7] The cyclopropylamine motif is also a key pharmacophore in mechanism-based inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[6]
-
Versatile 4-Bromo Handle : The bromine atom is the key to this building block's versatility. It is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination, Heck), allowing for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups. This enables the rapid generation of compound libraries to probe the SAR of the "southern" region of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [12] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | PubChem |
| Molecular Weight | 308.20 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Supplier Data |
| XLogP3 (Predicted) | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Strategic Applications in Drug Discovery
The primary application of this building block is to accelerate drug discovery programs by enabling a logical, structure-guided approach to lead optimization.
Vectorial Exploration of Binding Pockets
In a typical drug discovery cascade, once an initial "hit" compound is identified, chemists must synthesize analogues to understand how different parts of the molecule interact with the target protein. The 4-bromo position on this scaffold provides a defined vector for chemical exploration. By keeping the core N-cyclopropyl-2,6-dimethylbenzenesulfonamide constant (the "anchor" fragment), researchers can systematically vary the substituent at the 4-position to probe for new, potency-enhancing interactions in a specific region of the binding pocket.
Caption: SAR exploration workflow using the bromo-scaffold.
Case Study: Hypothetical Kinase Inhibitor Program
Consider a program targeting a protein kinase where an initial fragment screen identifies a simple benzenesulfonamide that binds to the hinge region. To gain potency and selectivity, interactions with the solvent-exposed region are required. This compound would be an ideal building block. The N-cyclopropyl-benzenesulfonamide portion could maintain the hinge-binding interaction, while a library of aryl and heteroaryl groups could be introduced via Suzuki coupling at the 4-position to pick up new interactions and optimize ADME properties.
Synthetic Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and application of the title compound.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from the commercially available 4-bromo-2,6-dimethylaniline.
Caption: Two-step synthesis workflow for the title compound.
Step A: Synthesis of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride [13]
-
Rationale : This step converts the starting aniline into the reactive sulfonyl chloride intermediate. The Sandmeyer-type reaction is a classic and reliable method for this transformation.
-
Materials :
-
4-Bromo-2,6-dimethylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) saturated acetic acid solution
-
Copper(I) Chloride (CuCl) (0.1 eq)
-
Ice, Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure :
-
Suspend 4-bromo-2,6-dimethylaniline (1.0 eq) in concentrated HCl (4.0 eq) in a three-necked flask and cool to 0-5 °C using an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of SO₂ and a catalytic amount of CuCl in glacial acetic acid.
-
Add the cold diazonium salt solution portion-wise to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Pour the reaction mixture into a larger beaker containing ice-water. A solid precipitate should form.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride, which often solidifies on standing and can be used in the next step without further purification.
-
Step B: Sulfonamide Formation [14]
-
Rationale : This is a standard nucleophilic substitution where the amine (cyclopropylamine) attacks the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base is used to quench the HCl byproduct.
-
Materials :
-
4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous MgSO₄
-
-
Procedure :
-
Dissolve the crude sulfonyl chloride from Step A in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 1.5 eq) followed by the dropwise addition of cyclopropylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the 4-bromo group for diversification.
-
Rationale : The Suzuki reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It offers excellent functional group tolerance, making it ideal for late-stage functionalization of complex molecules.
-
Materials :
-
This compound (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DME)
-
-
Procedure :
-
To an oven-dried Schlenk flask, add the bromo-sulfonamide (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. If emulsions form, filtration through a pad of Celite may be necessary.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-N-cyclopropyl-2,6-dimethylbenzenesulfonamide.
-
Table 2: Representative Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) |
| Temperature | 90 °C | 100 °C |
| Typical Substrates | Electron-neutral or -rich boronic acids | Electron-deficient or sterically hindered boronic acids |
Conclusion
This compound is more than a simple chemical; it is a sophisticated building block engineered for modern medicinal chemistry. Its design thoughtfully combines features that address metabolic stability (N-cyclopropyl), conformational constraint (2,6-dimethyl), and synthetic versatility (4-bromo). By providing a stable anchor and a reactive site for diversification, it enables a rational and efficient approach to lead optimization. The protocols detailed herein offer reliable methods for its synthesis and subsequent elaboration, empowering drug discovery teams to rapidly generate novel analogues and accelerate the journey from hit to clinical candidate.
References
- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Wiedmann, J. H., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Al-Ghamdi, S. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
- ResearchGate. (n.d.). The 2,6‐diarylbenzenesulfonamide scaffold as a model system for examinations of polar–π interactions between the sulfonamide functionality and the aromatic ring.
- Matrix Scientific. (n.d.). This compound.
- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry.
- Meng, F. G., & Jensen, P. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics.
- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.
- PubChemLite. (n.d.). 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S).
- BenchChem. (2025). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.
- Saleh, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Reeve, J. T., & Batey, R. A. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Yilmaz, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. PubChemLite - 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S) [pubchemlite.lcsb.uni.lu]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. The sulfonamide moiety is a well-established scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including a growing number of potent kinase inhibitors.[1][2][3][4] These compounds often act as ATP-competitive inhibitors, targeting the conserved ATP-binding pocket of kinases.[5][6][7][8]
This guide focuses on This compound (CAS No. 1704069-03-3), a compound whose specific biological activity is not yet extensively documented in publicly available literature. However, its chemical structure, featuring a sulfonamide core, suggests a potential role as a kinase inhibitor.[9][10] These application notes provide a comprehensive, step-by-step framework for the systematic evaluation of this, or any novel compound, as a putative kinase inhibitor. We will proceed with the hypothesis that this compound, hereafter referred to as BCDA-1 , is a novel kinase inhibitor. The protocols outlined below represent the gold-standard methodologies required to validate this hypothesis, determine its potency and selectivity, and elucidate its mechanism of action in a cellular context.
Part 1: Biochemical Characterization of BCDA-1
The initial step in characterizing a novel inhibitor is to determine its direct effect on the catalytic activity of a purified kinase enzyme in a controlled, cell-free environment. This allows for the precise measurement of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Primary Biochemical Screen: Determining IC50
Causality behind Experimental Choices: To quantify kinase activity, we must measure the enzymatic reaction's product. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[11][12][13][14][15] This is a universal assay applicable to virtually any kinase, making it ideal for an initial screen.[11][13] The luminescent signal is directly proportional to kinase activity, allowing for a sensitive and quantitative assessment of inhibition.
Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)
This protocol describes the determination of the IC50 value of BCDA-1 against a hypothetical target, for example, a receptor tyrosine kinase like VEGFR-2, which is known to be targeted by sulfonamide-containing drugs.[3][4]
Materials:
-
Purified recombinant human kinase (e.g., VEGFR-2)
-
Appropriate kinase substrate (e.g., a synthetic peptide)
-
BCDA-1 stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of BCDA-1 in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate potency assessment.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[11][12] Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a stable, "glow-type" luminescent signal.[11] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme).
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the BCDA-1 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Kinase Selectivity Profiling
Causality behind Experimental Choices: A critical aspect of drug development is understanding an inhibitor's selectivity. Most kinase inhibitors that target the ATP-binding site have the potential to inhibit multiple kinases due to the conserved nature of this pocket.[16] Broad kinase screening, or kinome profiling, is essential to identify off-target effects that could lead to toxicity or unexpected pharmacology.[17] This is typically done by screening the compound at a fixed concentration against a large panel of kinases, followed by IC50 determination for any significant "hits".[17][18][19]
Experimental Workflow:
-
Primary Screen: Submit BCDA-1 for screening at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >300 kinases) offered by specialized service providers.[17][18]
-
Hit Identification: Identify kinases that are inhibited by more than a predefined threshold (e.g., >70% inhibition).
-
IC50 Determination: For all identified hits, perform full dose-response curves to determine their respective IC50 values, using the same biochemical assay format as the primary screen.
Data Presentation: Hypothetical Kinase Selectivity Profile
The results of such a screen can be summarized in a table to provide a clear overview of the inhibitor's selectivity.
| Kinase Target | BCDA-1 IC50 (nM) | Kinase Family |
| VEGFR-2 (KDR) | 50 | Tyrosine Kinase |
| PDGFRβ | 250 | Tyrosine Kinase |
| c-Kit | 800 | Tyrosine Kinase |
| SRC | >10,000 | Tyrosine Kinase |
| CDK2/cyclin A | >10,000 | Ser/Thr Kinase |
| PKA | >10,000 | Ser/Thr Kinase |
| AKT1 | >10,000 | Ser/Thr Kinase |
This table contains hypothetical data for illustrative purposes.
Part 2: Cellular Characterization of BCDA-1
While biochemical assays are crucial for determining direct inhibitory activity, they do not fully replicate the complex environment of a living cell.[20] Cellular assays are therefore essential to confirm that the compound can enter cells, engage its target, and exert a functional effect.[17][19]
Target Engagement in a Cellular Context
Causality behind Experimental Choices: To verify that BCDA-1 inhibits its intended target within cells, we must measure the phosphorylation status of a known downstream substrate of that kinase. Western blotting is a standard and reliable technique for this purpose.[21] A reduction in the phosphorylation of the substrate upon treatment with the inhibitor provides strong evidence of on-target activity.[22] It is critical to use appropriate buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[23][24]
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
This protocol describes how to assess the inhibition of VEGFR-2 signaling in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs) by measuring the phosphorylation of a key downstream effector like AKT at Ser473.
Materials:
-
HUVECs or another relevant cell line
-
Complete cell culture medium
-
BCDA-1
-
VEGF (as a stimulant)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of BCDA-1 (or DMSO vehicle) for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes to activate the VEGFR-2 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer. Keep samples on ice.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[22][24]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
Cellular Proliferation Assay
Causality behind Experimental Choices: The ultimate goal of an anti-cancer kinase inhibitor is to block cell proliferation or induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.[25][26][27] Its "add-mix-measure" format makes it highly suitable for high-throughput screening to determine the concentration at which BCDA-1 inhibits cell growth by 50% (GI50).[25][26]
Protocol 3: Luminescence-Based Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cancer cell line with the target kinase pathway activated (e.g., a tumor cell line overexpressing VEGFR-2)
-
Complete cell culture medium
-
BCDA-1
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed a predetermined number of cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of BCDA-1 or a vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[26]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[26]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[26] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the BCDA-1 concentration and fit to a dose-response curve to determine the GI50 value.
Data Presentation: Hypothetical Cellular Activity
| Cell Line | Target Pathway Status | BCDA-1 GI50 (µM) |
| HUVEC | VEGFR-2 dependent | 0.5 |
| A549 | VEGFR-2 low expression | >20 |
This table contains hypothetical data for illustrative purposes.
Part 3: Visualization of Concepts and Workflows
Signaling Pathway and Experimental Logic
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
References
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Sulfonamide inhibitors: a patent review 2013-present. Taylor & Francis Online. [Link]
-
Study Shows Complexities of Competitive Kinase Inhibition. BioWorld. [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link]
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study Shows Complexities of Competitive Kinase Inhibition + | Bioworld | BioWorld [bioworld.com]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 9. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. Kinase Selectivity Profiling Services [ireland.promega.com]
- 21. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 26. promega.com [promega.com]
- 27. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
The Cyclopropylsulfonamide Group in Drug Design and Development: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The confluence of the sulfonamide and the cyclopropane ring into the cyclopropylsulfonamide moiety has given rise to a functional group of significant interest in contemporary drug design.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry for decades, is a versatile scaffold found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable pharmacophoric element.[2] The cyclopropane ring, on the other hand, is increasingly utilized to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][5][6] This small, strained ring system can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects.[1][5] The strategic incorporation of the cyclopropylsulfonamide group into drug candidates can therefore offer a synergistic combination of these desirable attributes, addressing multiple challenges in the drug discovery and development process.
This guide provides an in-depth exploration of the cyclopropylsulfonamide group, from its fundamental properties to its practical applications, offering detailed protocols for its synthesis and evaluation.
Physicochemical Properties of the Cyclopropylsulfonamide Group
The unique electronic and steric properties of the cyclopropylsulfonamide moiety significantly influence the overall physicochemical profile of a molecule. A comprehensive understanding of these properties is crucial for rational drug design.
Key Physicochemical Parameters
The following table summarizes the key physicochemical parameters of the cyclopropylsulfonamide group in comparison to other common functional groups. These values are representative and can be influenced by the surrounding molecular structure.
| Functional Group | Representative pKa | Representative clogP | Impact on Aqueous Solubility | Key Features |
| Cyclopropylsulfonamide | 9-10 | ~0.5-1.5 | Moderate | Weakly acidic, moderate lipophilicity, H-bond donor/acceptor |
| Carboxylic Acid | 4-5 | Variable | pH-dependent | Anionic at physiological pH, H-bond donor/acceptor |
| Phenylsulfonamide | 9-10 | ~1-2 | Low | Weakly acidic, higher lipophilicity, H-bond donor/acceptor |
| Methylsulfonamide | 10-11 | ~ -1.0 | High | Weakly acidic, low lipophilicity, H-bond donor/acceptor |
Data is estimated based on publicly available information and computational models.[7][8]
pKa: The sulfonamide proton of a cyclopropylsulfonamide is weakly acidic, with a pKa typically in the range of 9-10. This means that at physiological pH (~7.4), the group is predominantly in its neutral, protonated form. This can be advantageous for membrane permeability compared to more acidic groups like carboxylic acids, which are largely ionized.[8]
Lipophilicity (logP/logD): The cyclopropyl group is more lipophilic than a methyl group but generally less so than a phenyl group. The overall lipophilicity of the cyclopropylsulfonamide moiety is moderate, allowing for a balance between aqueous solubility and membrane permeability.[9] This property can be fine-tuned by substitution on the cyclopropane ring or the nitrogen atom.
Solubility: The ability of the sulfonamide group to engage in hydrogen bonding contributes to aqueous solubility. However, the overall solubility of a molecule containing a cyclopropylsulfonamide will be highly dependent on the rest of the structure.[10]
Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][11] This is a key reason for the incorporation of this group to enhance the metabolic stability and half-life of drug candidates.[6]
The Role of the Cyclopropylsulfonamide Group in Drug Design
The unique combination of properties of the cyclopropylsulfonamide group makes it a valuable tool in addressing several key challenges in drug discovery.
Enhancing Metabolic Stability
One of the most significant applications of the cyclopropylsulfonamide moiety is to improve metabolic stability.[6] The inherent resistance of the cyclopropane ring to CYP-mediated oxidation can protect a molecule from rapid clearance, leading to improved pharmacokinetic profiles.[6][12]
Diagram 1: Metabolic Blocking Strategy
Caption: Cyclopropylsulfonamide as a carboxylic acid bioisostere.
Structure-Activity Relationships (SAR) and Target Engagement
The rigid nature of the cyclopropane ring can lock the conformation of the sulfonamide group, presenting a well-defined vector for interaction with the target protein. This can be particularly important in optimizing binding affinity and selectivity, for instance, in kinase inhibitors where precise positioning of functional groups within the ATP binding pocket is critical. The sulfonamide can act as a hydrogen bond donor and acceptor, while the cyclopropyl group can engage in favorable van der Waals interactions in hydrophobic pockets.
Applications in Drug Discovery and Development
While there are not a large number of blockbuster drugs where the cyclopropylsulfonamide is the central pharmacophore, its importance is evident as a key building block in the synthesis of several FDA-approved drugs and as a core component of numerous investigational agents.
Key Building Block in Approved Drugs
Cyclopropanesulfonamide is a crucial starting material in the synthesis of several direct-acting antiviral agents for the treatment of Hepatitis C, including:
-
Voxilaprevir
-
Grazoprevir
-
Glecaprevir
In these complex molecules, the cyclopropanesulfonamide-derived moiety often forms part of the macrocyclic structure that is essential for binding to the NS3/4A protease.
Investigational Drugs
The cyclopropylsulfonamide group is also found in a variety of investigational drugs across different therapeutic areas:
-
Oncology: As inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), where the cyclopropylamine derived from the sulfonamide can form a key interaction with the enzyme's cofactor.
-
Central Nervous System (CNS) Disorders: In the development of selective 5-HT7 receptor antagonists for the treatment of depression and other neurological disorders. The physicochemical properties of the cyclopropylsulfonamide can aid in achieving the desired brain penetration.
-
Inflammatory Diseases: In the design of inhibitors of various kinases and other enzymes implicated in inflammatory pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of cyclopropylsulfonamide-containing compounds.
Protocol 1: Synthesis of a Representative N-Aryl Cyclopropylsulfonamide
This protocol describes a two-step synthesis of an N-aryl cyclopropylsulfonamide from cyclopropanesulfonyl chloride and an aniline derivative.
Materials:
-
Cyclopropanesulfonyl chloride
-
Substituted aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.0 eq) in DCM (0.2 M) at 0 °C, add pyridine (1.2 eq).
-
Addition of Sulfonyl Chloride: Add a solution of cyclopropanesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl cyclopropylsulfonamide.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram 3: Synthetic Workflow for N-Aryl Cyclopropylsulfonamide
Caption: General workflow for N-aryl cyclopropylsulfonamide synthesis.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a cyclopropylsulfonamide-containing compound using pooled human liver microsomes.
Materials:
-
Test compound (cyclopropylsulfonamide derivative)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile containing an internal standard (for LC-MS analysis)
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a working solution of the test compound and controls by diluting the stock solution in the potassium phosphate buffer. The final organic solvent concentration in the incubation should be ≤ 1%.
-
Prepare the liver microsome suspension in the phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome suspension and the test compound working solution at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Incubate the plate at 37 °C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point. The analysis is based on the peak area ratio of the test compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Conclusion
The cyclopropylsulfonamide group is a valuable and versatile component in the medicinal chemist's toolbox. Its ability to confer metabolic stability, act as a bioisostere for problematic functional groups, and provide a rigid scaffold for optimizing target interactions makes it a highly attractive moiety for the design of novel therapeutics. The protocols provided herein offer a practical guide for the synthesis and evaluation of compounds containing this privileged scaffold, facilitating its effective implementation in drug discovery programs. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, the strategic use of the cyclopropylsulfonamide group is likely to become even more widespread.
References
-
N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate. [Link]
-
Representative examples of FDA-approved drugs bearing a cyclopropane motif. ResearchGate. [Link]
- Cyclopropylamines as LSD1 inhibitors.
-
Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. (2010). PubMed. [Link]
-
Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. (2012). National Institutes of Health. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). SciTechnol. [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Cyclopropanesulfonamide | C3H7NO2S. PubChem. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). SpringerLink. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2024). MDPI. [Link]
-
N‐arylsulfonamide‐containing commercial drugs. ResearchGate. [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2014). PubMed. [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Sami Publishing Company. [Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (2024). Medium. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Avens Publishing Group. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). michael-gruen.com. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008075353A1 - Sulfonamide derivatives with therapeutic indications - Google Patents [patents.google.com]
- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 9. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 10. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL238552A0 - Cyclic sulfonamide containing derivatives, methods of preparing same and compositions comprising same - Google Patents [patents.google.com]
- 12. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a core structural motif in a wide array of therapeutic agents. The sulfonamide group is a key pharmacophore known for its ability to mimic the transition state of enzymatic reactions, thereby acting as an effective inhibitor. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the substituted aromatic ring allows for further functionalization, making this compound a valuable building block in medicinal chemistry and drug discovery programs.
This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride and cyclopropylamine. This reaction is a classic and widely employed method for the formation of sulfonamides.[1][2][3]
The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of cyclopropylamine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine reactant.[1][3] The choice of an appropriate solvent is also important to ensure the solubility of the reactants and facilitate the reaction. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride | 351003-50-4 | C₈H₈BrClO₂S | 283.58 | Matrix Scientific |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | Sigma-Aldrich |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific |
| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | VWR |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Amine:
-
In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the cyclopropylamine solution to the stirred sulfonyl chloride solution at 0 °C over a period of 15-20 minutes using a dropping funnel.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons, singlets for the two methyl groups on the benzene ring, a multiplet for the CH group of the cyclopropyl ring, and multiplets for the CH₂ groups of the cyclopropyl ring. The N-H proton will likely appear as a broad singlet.[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to the aromatic carbons, the two methyl carbons, and the carbons of the cyclopropyl ring.[4] |
| IR (KBr) | Characteristic absorption bands for the N-H stretch (~3250 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aliphatic C-H stretch (~2950 cm⁻¹), aromatic C=C stretch (~1595, ~1480 cm⁻¹), and asymmetric and symmetric S=O stretches (~1330 and ~1160 cm⁻¹).[4][5] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄BrNO₂S, MW: 304.20). |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Cyclopropylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure anhydrous conditions were maintained. |
| Degradation of starting materials or product. | Ensure the reaction temperature is controlled, especially during the addition of the amine. | |
| Presence of starting material in the final product | Incomplete reaction or insufficient purification. | Re-subject the product to column chromatography with a more polar eluent system. |
| Formation of multiple byproducts | Side reactions due to impurities or incorrect stoichiometry. | Use pure, dry starting materials and solvents. Carefully measure the equivalents of each reactant. |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent.[6] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of the synthesis.
References
-
International Journal of Advanced Research in Science, Communication and Technology. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]
-
National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]
-
Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
National Institutes of Health. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. [Link]
- Google Patents.
-
PubChemLite. 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S). [Link]
-
National Institutes of Health. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. [Link]
- Google Patents. Purification of N-substituted aminobenzaldehydes.
-
National Institutes of Health. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]
-
National Institutes of Health. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
CP Lab Safety. 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. [Link]
-
ResearchGate. Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. [Link]
Sources
analytical methods for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide characterization
An In-Depth Guide to the Analytical Characterization of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Introduction
This compound is a substituted sulfonamide compound of increasing interest within pharmaceutical research and development, likely as a key intermediate in the synthesis of novel therapeutic agents. The precise structural features—a brominated aromatic ring, a sulfonamide linkage, and N-cyclopropyl and dimethyl substitutions—necessitate a multi-faceted analytical approach to ensure identity, purity, and quality. Comprehensive characterization is fundamental for regulatory compliance, process optimization, and guaranteeing the reliability of downstream applications.
This guide provides a detailed framework of analytical methodologies for the complete characterization of this molecule. It is designed for researchers, analytical chemists, and quality control specialists, offering not just protocols, but the scientific rationale behind the selection of specific techniques and experimental parameters. The methods described herein are designed to be self-validating, forming a robust system for quality assessment from early-stage development to final product release.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These parameters influence solvent selection, chromatographic behavior, and spectroscopic analysis.
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [1] |
| Molecular Weight | 304.21 g/mol | [1] |
| Chemical Structure | (Structure inferred from name) | |
| Hazard | Irritant | [1] |
Part 1: Chromatographic Purity and Assay Determination
Chromatographic techniques are indispensable for separating the target compound from impurities, degradants, and residual starting materials. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary method for assessing the purity and quantifying the assay of this compound due to its non-volatile and thermally labile nature. A reversed-phase method is most appropriate given the compound's significant hydrophobic character.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which provides strong retention for the nonpolar regions of the benzenesulfonamide structure.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute a wide range of potential impurities with varying polarities. The acidic modifier (formic or phosphoric acid) protonates the sulfonamide nitrogen, ensuring a single ionic state and sharp, symmetrical peak shapes.
-
Detector: UV detection is ideal due to the strong chromophore of the brominated benzene ring. A photodiode array (PDA) detector is recommended to simultaneously assess peak purity and identify the optimal detection wavelength.
Caption: HPLC method development workflow.
-
Instrumentation & Columns:
-
HPLC or UPLC system with a quaternary pump, autosampler, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at 230 nm (or determined λmax).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Prepare the sample for analysis at the same concentration.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate purity using the area percent method.
-
For assay, compare the peak area of the sample to that of a known concentration of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While not suitable for the parent compound without derivatization, GC-MS is a powerful tool for identifying volatile organic impurities, such as residual solvents or starting materials. Many sulfonamides require derivatization to increase their volatility and prevent thermal degradation in the GC inlet.[2]
Causality Behind Experimental Choices:
-
Derivatization: Methylation with diazomethane followed by acylation is a common strategy for sulfonamides.[2][3] This process masks the acidic proton on the sulfonamide nitrogen, significantly increasing volatility. This step is crucial for getting the compound to pass through the GC column.
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Diazomethane solution (handle with extreme caution in a fume hood).
-
Pentafluoropropionic anhydride (PFPA).
-
Ethyl acetate, hexane, diethylamine.
-
-
Derivatization Procedure (based on USDA CLG-SUL.05): [3]
-
Dissolve ~1 mg of the sample in ethyl acetate.
-
Add diazomethane solution dropwise until a faint yellow color persists.
-
Reduce the volume under a gentle stream of nitrogen.
-
Add 50 µL of 10% PFPA in hexane and 25 µL of 5% diethylamine in ethyl acetate. Let stand for 30 minutes.
-
Evaporate to near dryness and reconstitute in 100 µL of 10% ethyl acetate in cyclohexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 50-500 m/z.
-
Part 2: Spectroscopic Structural Confirmation
Spectroscopic methods provide definitive confirmation of the molecular structure. A combination of NMR, IR, and MS is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices.[4][5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (like N-H).
-
Techniques: Beyond standard 1D spectra, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm H-H and C-H correlations, respectively, providing incontrovertible structural proof.
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| Cyclopropyl Protons | 0.5 - 1.0 (multiplets) | 5 - 15 (CH₂) and 25-35 (CH) | Protons on adjacent carbons will show COSY correlations. |
| Dimethyl Protons (-CH₃) | 2.3 - 2.6 (singlet, 6H) | 20 - 25 | A strong singlet integrating to 6 protons is a key signature. |
| Aromatic Protons | 7.0 - 8.0 (singlets or doublets) | 125 - 145 | The substitution pattern will determine the splitting pattern. |
| Sulfonamide N-H | 5.0 - 9.0 (broad singlet) | N/A | May be exchangeable with D₂O. |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.[6]
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) will be needed to achieve a good signal-to-noise ratio.
-
Acquire 2D spectra (COSY, HSQC) as needed for full assignment.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Calibrate the ¹³C spectrum accordingly.
-
Integrate the ¹H signals and assign all peaks to the corresponding protons and carbons in the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
Causality Behind Experimental Choices:
-
Sampling: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The traditional KBr pellet method is also effective.[7][8]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3300 | Moderate, sharp peak (if non-H-bonded) |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to moderate peaks |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl and cyclopropyl C-H stretches |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands |
| Sulfonyl (S=O) Stretch | 1330 - 1370 (asymmetric) | Strong, sharp bands, characteristic of sulfonamides[9] |
| Sulfonyl (S=O) Stretch | 1150 - 1180 (symmetric) | Strong, sharp bands, characteristic of sulfonamides[9] |
| C-N Stretch | 1300 - 1350 | Moderate peak |
| C-Br Stretch | 500 - 650 | Weak to moderate peak in the fingerprint region |
-
Instrumentation:
-
FTIR spectrometer, preferably with an ATR accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Perform an atmospheric background correction if necessary.
-
Identify the major absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the compound and valuable fragmentation information that supports the proposed structure. Electrospray ionization (ESI) is well-suited for this type of molecule.
Caption: Integrated workflow for spectroscopic identity confirmation.
-
Instrumentation:
-
LC-MS system or a standalone mass spectrometer with an ESI source.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI. The protonated molecule [M+H]⁺ should be prominent in positive mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: 100-800 m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak. For C₁₁H₁₄⁷⁹BrNO₂S, the expected monoisotopic mass is 303.00. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by ~2 Da ([M] and [M+2]).
-
Analyze fragmentation patterns to further confirm the structure (e.g., loss of the cyclopropyl group).
-
Conclusion
The analytical characterization of this compound requires an orthogonal set of techniques. HPLC is the cornerstone for purity and assay, while a combination of NMR, MS, and FTIR provides an unassailable confirmation of the molecule's identity and structure. The protocols and rationale provided in this guide offer a comprehensive framework for scientists to establish robust, reliable, and scientifically sound methods for quality control and research applications involving this compound.
References
-
Title: Determination and Confirmation of Sulfonamides Source: Food Safety and Inspection Service, USDA URL: [Link]
-
Title: Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 4-bromo-N-cyclohexylbenzenesulfonamide Source: PubChem URL: [Link]
-
Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: JAOAC URL: [Link]
-
Title: Benzenesulfonamide - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl- - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]
-
Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]
-
Title: Spectroscopic Studies with N-Chloroarylsulphonamides: IR and 1H, 13C and 23Na NMR Spectra Source: Zeitschrift für Naturforschung B URL: [Link]
-
Title: Benzenesulfonamide, N-(2-hydroxyethyl)-M-nitro- - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]
-
Title: Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]
-
Title: FTIR spectrum of N-benzylbenzamide (7) Source: ResearchGate URL: [Link]
-
Title: Ultrahigh-Resolution NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
-
Title: 4-Bromo-N-cyclohexylbenzenesulfonamide Source: ResearchGate URL: [Link]
-
Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent URL: [Link]
-
Title: FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow Source: ResearchGate URL: [Link]
-
Title: Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis Source: MDPI URL: [Link]
-
Title: Analysis of sulfonamides Source: Slideshare URL: [Link]
-
Title: Microwave-assisted solvent-free synthesis of sulfonamides Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 6. Ultrahigh-Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Subject: Safe Handling, Storage, and Emergency Management of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
An Application Note and Protocol for Researchers
Abstract and Scope
This document provides a comprehensive guide to the safe handling, storage, and emergency management of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS No. 1704069-03-3). As a specialized benzenesulfonamide derivative, this compound requires stringent safety protocols to mitigate risks associated with its chemical nature. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel in drug discovery and development settings. The core objective is to establish a self-validating system of safety that prioritizes personnel well-being and experimental integrity by explaining the causality behind each procedural step.
Compound Identification and Hazard Analysis
This compound is an organic compound featuring a brominated aromatic ring, a sulfonamide functional group, and a cyclopropyl amine moiety. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing its structural components and data from closely related analogues.
2.1 Physicochemical and Safety Identifiers
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [1] |
| Molecular Weight | 304.21 g/mol | [1] |
| Known Hazards | Irritant | [1] |
| Inferred Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. | [2][3] |
| Storage Temperature | 2-8°C recommended for long-term stability. | [3][4] |
2.2 Mechanistic Hazard Assessment
-
Aromatic Bromide: The presence of a bromine atom on the benzene ring introduces potential for the release of corrosive fumes, such as hydrogen bromide, upon thermal decomposition[5][6].
-
Sulfonamide Group: Sulfonamides as a class can be irritants. The acidic nature of the N-H proton (though substituted in some related structures) and the overall molecular structure contribute to this.
-
Fine Powder/Dust: The compound is a solid. Like many fine organic powders, it poses an inhalation hazard. Inhalation can lead to respiratory tract irritation[6]. Furthermore, dusts can become airborne easily, contaminating surfaces and posing a contact hazard[7].
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and culminating in PPE, is mandatory.
3.1 Engineering and Administrative Controls
-
Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) MUST be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure[8][9].
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.
-
Restricted Access: Only trained and authorized personnel should be permitted to handle this compound.
3.2 Personal Protective Equipment (PPE) Matrix
The selection of PPE is critical and task-dependent. The following table outlines the minimum required PPE.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Weighing & Transfer (in Fume Hood) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Flame-retardant lab coat | Not required (handled by fume hood) |
| Solution Preparation (in Fume Hood) | Chemical safety goggles | Nitrile gloves | Flame-retardant lab coat | Not required (handled by fume hood) |
| Cleaning Minor Spills (Solid) | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat | N95/FFP2 dust mask (in addition to fume hood if applicable) |
Causality Note: Chemical safety goggles are specified over safety glasses for tasks involving weighing and transfers because they provide a complete seal around the eyes, offering superior protection from airborne dust particles[10]. Double-gloving is recommended during weighing to allow for the clean removal of the outer glove if it becomes contaminated, without exposing the skin.
Standard Operating Protocol for Handling
This protocol ensures that the compound is handled in a manner that minimizes exposure and maintains its integrity.
4.1 Step-by-Step Handling Procedure
-
Preparation:
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.
-
Don the appropriate PPE as specified in the matrix above.
-
-
Retrieval:
-
Retrieve the container from its designated storage location (e.g., 2-8°C refrigerator).
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the compound.
-
-
Weighing and Transfer:
-
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Carefully open the container. Avoid sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer the desired amount of the compound to the weigh boat.
-
Securely close the primary container immediately after transfer.
-
-
Dissolution:
-
If preparing a solution, add the weighed solid to the appropriate glassware containing the solvent.
-
Ensure the dissolution process is also conducted within the fume hood.
-
-
Post-Handling:
-
Clean the spatula and any non-disposable equipment thoroughly.
-
Wipe down the work surface inside the fume hood.
-
Carefully fold the disposable bench paper inward, enclosing any residual contamination, and place it in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward[11].
-
4.2 Workflow Visualization
Caption: Workflow for Safe Handling of the Compound.
Storage and Incompatibility
Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[2][7]. For long-term storage, refrigeration at 2-8°C is recommended[3][4].
-
Incompatible Materials: Keep away from strong oxidizing agents. The sulfonamide moiety can be susceptible to oxidation, which may lead to decomposition and the creation of hazardous byproducts[2][5].
Emergency Protocols
Immediate and correct response to an emergency can significantly reduce harm.
6.1 Spill Response
The response depends on the scale of the spill. Use the following logic to determine the correct course of action.
Caption: Decision-Making Logic for Spill Response.
-
Minor Spill (Solid): For a small, contained spill inside a fume hood that you are trained to handle: Alert others nearby[8][12]. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (like vermiculite or sand) to prevent it from becoming airborne. Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste disposal. Decontaminate the area with soap and water[9][10].
-
Major Spill: For any large spill, or any spill outside of a fume hood: Immediately evacuate the area and alert all nearby personnel[8][9]. Close the doors to the affected area. Call your institution's emergency response number and 911. Report the identity of the chemical and the approximate amount spilled[13]. Do not attempt to clean it up yourself.
6.2 First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [2][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [12][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [2][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [14] |
6.3 Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam[5][14]. A water spray can be used to cool nearby containers, but avoid a direct jet of water on the burning material which could scatter the powder.
-
Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide[5][6].
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[6][14].
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous waste[5].
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container[9][12].
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations[5][7].
References
-
Division of Research Safety, University of Illinois. (n.d.). Chemical Spill. Retrieved from [Link]
-
BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
Sources
- 1. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. achmem.com [achmem.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. umanitoba.ca [umanitoba.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
- 14. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Welcome to the technical support guide for the purification of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs): First Principles
This section addresses foundational questions regarding the purification strategy for this compound.
Q1: What are the primary recommended purification techniques for this specific sulfonamide?
The two most effective and widely used purification methods for solid organic compounds like this compound are recrystallization and silica gel column chromatography.[1]
-
Recrystallization is the preferred method when the crude material is substantially pure (typically >90%). It is a cost-effective and scalable technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]
-
Column Chromatography is a more powerful, albeit more resource-intensive, technique ideal for separating the target compound from significant amounts of impurities or from byproducts with similar polarities.[1] It is the go-to method for purifying complex reaction mixtures, oily or amorphous solids, or when recrystallization fails to yield a product of the desired purity.[3]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
Understanding potential impurities is critical for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-2,6-dimethylbenzenesulfonyl chloride and cyclopropylamine.
-
Side-Products: Depending on the reaction conditions, side-products from undesired reactions of the starting materials or intermediates may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Des-bromo Impurity: The non-brominated analog, N-cyclopropyl-2,6-dimethylbenzenesulfonamide, if the bromination of the starting material was incomplete.
Q3: How do I decide whether to use recrystallization or column chromatography?
The decision hinges on an initial assessment of your crude product.
-
Initial Analysis: First, analyze a small sample of your crude material by Thin-Layer Chromatography (TLC) and, if possible, ¹H NMR.
-
Decision Criteria:
-
Choose Recrystallization if: The TLC shows one major spot for the product with only minor, faint spots for impurities, and the crude solid appears crystalline. The goal here is to remove small amounts of impurities efficiently.
-
Choose Column Chromatography if: The TLC shows multiple spots of comparable intensity, indicating a complex mixture.[1] This method is also necessary if the product is an oil or if recrystallization attempts result in "oiling out" or poor recovery.[3]
-
Below is a workflow to guide your decision-making process.
Caption: Purification strategy decision workflow.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purification. However, several common issues can arise.
Q4: My compound separated as an oil instead of crystals ("oiling out"). What happened and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[3] This is typically caused by one of two factors:
-
The melting point of your compound is lower than the boiling point of the solvent you are using.
-
The concentration of impurities is so high that it significantly depresses the melting point of your compound.[3]
Solutions:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[3] Insulating the flask can promote gradual cooling.
-
Change the Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or use a solvent/anti-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3][4]
-
Pre-purify: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[3]
Q5: The solution has cooled completely, but no crystals have formed. What should I do?
This is a common issue that usually points to either supersaturation or excessive use of solvent.[3]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[3][5]
-
-
Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough to crystallize. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower the Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[3]
Q6: My final product has a persistent color. How can I obtain a colorless solid?
Colored impurities are common and can often be removed effectively.
Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs the colored impurities. Swirl the hot mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[3][5] Be cautious not to add charcoal to a boiling solution, as this can cause violent bumping.
Caption: Troubleshooting common recrystallization problems.
Troubleshooting Guide: Column Chromatography
Column chromatography offers high resolving power but requires careful setup and execution.
Q7: I can't separate my product from a close-running impurity on the TLC plate. How can I improve the separation on the column?
Poor separation (low resolution) is a frequent challenge. The goal is to maximize the differential migration of the compounds.
Solutions:
-
Optimize the Mobile Phase (Eluent): This is the most critical variable. If your compounds are running too close together, you need to change the eluent polarity. For normal-phase silica gel chromatography, a common eluent system is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[6]
-
To improve separation of compounds with high Rf values, decrease the polarity of the eluent (e.g., go from 30% to 20% ethyl acetate in hexanes).
-
To improve separation of compounds with low Rf values, slightly increase the eluent polarity.
-
-
Try Gradient Elution: Instead of using a single eluent composition (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This can effectively separate a wide range of compounds in a single run.[7]
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Silica gel is acidic and can interact strongly with some compounds. Consider alternatives like neutral or basic alumina, which offer different selectivity.[7][8]
Q8: My compound is streaking on the TLC plate and eluting as a broad band from the column. What is causing this?
Streaking is often a sign of poor interaction with the stationary phase or sample overloading.
Solutions:
-
Reduce the Amount of Sample: Overloading the column is a common cause of band broadening and poor separation. Use an appropriate amount of crude material for your column size (a general rule is 1g of sample per 20-50g of silica gel).
-
Check Compound Stability: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds, leading to streaking.[8] While this specific sulfonamide is likely stable, this is a key consideration. Running a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting can be informative.
-
Add a Modifier to the Eluent: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine (0.1-1%) to the eluent can neutralize active sites on the silica gel, leading to sharper peaks and better separation.[8]
Purity Assessment
Once purified, the identity and purity of this compound must be confirmed. A combination of analytical techniques should be used.[9]
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin adsorbent layer.[9] | Retention factor (Rf), preliminary purity assessment, and reaction monitoring. | Fast, simple, and inexpensive. | Not quantitative, lower resolution than HPLC. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase.[9] | Retention time (tₗ), peak area for quantification, and precise % purity.[9] | Highly robust, reproducible, and quantitative.[9][10] | Requires reference standards for absolute quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis.[11] | Molecular weight confirmation of the main peak and identification of impurities. | Provides structural information (molecular weight) and high sensitivity.[1] | More complex and expensive instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structural elucidation and detection of impurities with distinct signals. | Provides unambiguous structural information.[1] | Lower sensitivity for minor impurities compared to HPLC. |
| Melting Point (mp) | Temperature range over which a solid melts. | A sharp melting point range close to the literature value indicates high purity. | Simple and fast indicator of purity. | A depressed and broad melting range indicates the presence of impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single-Solvent Method)
This protocol provides a step-by-step guide for purifying the title compound using a single solvent. Isopropanol or ethanol are good starting points.[2][4]
-
Solvent Selection: In a small test tube, add ~20 mg of crude solid. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude sulfonamide (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.[2]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.[5]
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization.[3]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[12]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to obtain the final, purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.[13]
-
Eluent Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.25-0.35. The impurities should be well-separated from the product spot.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in the chosen eluent. Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for "dry loading," dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or bulb) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
- Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.).
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
- Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). BenchChem.
- Sulfonamide purification process. (1957).
- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amid
- Crystalliz
- Byproduct identification and removal in sulfonamide synthesis. (2025). BenchChem.
- Isolation And Purification Of Substance By Column Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS: 1704069-03-3)[1]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
The synthesis is typically a two-step process:
-
Chlorosulfonation: Formation of the key intermediate, 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (CAS: 351003-50-4)[2], from 1-bromo-3,5-dimethylbenzene.
-
Sulfonylation: Reaction of the sulfonyl chloride with cyclopropylamine to yield the final product.
This guide is structured to address specific issues you may encounter during each of these critical stages.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis. Each entry details the issue, its probable causes, and recommended corrective actions.
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
Question 1: My chlorosulfonation reaction is yielding a mixture of products, resulting in a low yield of the desired sulfonyl chloride. What is happening?
Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The two methyl groups and the bromine atom on the starting material (1-bromo-3,5-dimethylbenzene) direct the incoming chlorosulfonyl group. While the desired product results from sulfonation at the C1 position, a common side reaction is the formation of the isomeric 2-bromo-4,6-dimethylbenzenesulfonyl chloride.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Corrective Action |
| High Reaction Temperature | Electrophilic aromatic substitutions are sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored regioisomer. Solution: Maintain strict temperature control. The dropwise addition of chlorosulfonic acid should be performed at 0°C or below, and the reaction should be allowed to proceed at a low temperature (e.g., 0-10°C) overnight[3]. |
| Incorrect Stoichiometry | Using a large excess of chlorosulfonic acid can lead to more aggressive reaction conditions and potentially di-sulfonation or oxidation byproducts, although isomer formation is the more common issue. Solution: Use a moderate excess of chlorosulfonic acid (typically 3-5 equivalents). This ensures the reaction goes to completion without promoting unwanted side reactions. |
| Moisture Contamination | Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. The presence of sulfuric acid can alter the reaction medium and affect regioselectivity. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Protocol for Minimizing Isomer Formation:
-
To an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-bromo-3,5-dimethylbenzene and an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice-salt bath.
-
Add chlorosulfonic acid (3-5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-10°C overnight[3].
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
Question 2: During the workup of the chlorosulfonation, my product seems to be decomposing or I'm getting a poor recovery. Why?
Answer: The workup for a chlorosulfonation is critical. The product, a sulfonyl chloride, is highly susceptible to hydrolysis[4]. The goal is to quench the excess chlorosulfonic acid and precipitate the product without hydrolyzing it to the corresponding sulfonic acid.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Corrective Action |
| Slow or Inefficient Quenching | Pouring the reaction mixture into water is highly exothermic and can cause localized heating, which accelerates the hydrolysis of the desired sulfonyl chloride product. Solution: The standard and most effective procedure is to slowly pour the entire reaction mixture onto a large amount of crushed ice with vigorous stirring[3]. This method keeps the temperature low and consistent, precipitating the organic sulfonyl chloride while the unreacted chlorosulfonic acid hydrolyzes in the aqueous layer. |
| Product is an Oil, Not a Solid | Sometimes the product may not precipitate as a solid, making isolation difficult. This can happen if isomeric impurities are present, which can act as a eutectic mixture. Solution: If an oil forms, perform an extraction with a water-immiscible solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold brine, dry it over anhydrous sodium or magnesium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization. |
Step 2: Sulfonylation of Cyclopropylamine
Question 3: The final sulfonylation reaction is slow or incomplete, and I am recovering unreacted sulfonyl chloride. How can I drive it to completion?
Answer: This issue often points to insufficient nucleophilicity of the amine or steric hindrance. The two methyl groups adjacent to the sulfonyl group on your electrophile create significant steric bulk, which can hinder the approach of the cyclopropylamine nucleophile.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Corrective Action |
| Steric Hindrance | The ortho-methyl groups impede the nucleophilic attack. While you cannot change the molecule, you can alter conditions to favor the reaction. Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50°C). Using a slight excess (1.1-1.2 equivalents) of cyclopropylamine can also help drive the equilibrium towards the product. |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction. If the base is too weak or sterically hindered itself, the resulting acidification of the medium will protonate the cyclopropylamine, rendering it non-nucleophilic. Solution: Use at least two equivalents of a non-nucleophilic amine base like triethylamine (Et₃N) or a stronger, non-nucleophilic base like DBU if needed. One equivalent neutralizes the HCl byproduct, and the other ensures the reaction medium remains basic. Pyridine can also be used as both a base and a solvent. |
| Solvent Choice | The solvent polarity can influence the reaction rate. Solution: Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. For sluggish reactions, switching to a more polar solvent like dimethylformamide (DMF) can sometimes accelerate the rate, but be mindful that workup can be more challenging. |
Question 4: My final product is contaminated with a significant amount of 4-bromo-2,6-dimethylbenzenesulfonic acid. Where is this coming from?
Answer: This is a direct result of the hydrolysis of your starting material, 4-bromo-2,6-dimethylbenzenesulfonyl chloride. This is the most common side reaction in this step.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Corrective Action |
| "Wet" Reagents or Solvent | Any moisture present in the cyclopropylamine, the base, or the solvent will readily react with the sulfonyl chloride. Solution: Ensure all reagents are anhydrous. Use a freshly opened bottle of cyclopropylamine and triethylamine. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. |
| Atmospheric Moisture | The reaction can be sensitive to ambient humidity, especially if run over a long period. Solution: Run the reaction under an inert atmosphere (nitrogen or argon) using oven-dried glassware. |
| Workup Procedure | During the aqueous workup, prolonged contact between unreacted sulfonyl chloride and the aqueous phase can lead to hydrolysis. Solution: Perform the aqueous wash steps quickly and efficiently. Use cold water or brine to minimize the solubility of the sulfonyl chloride in the aqueous phase and slow the rate of hydrolysis. |
Visualizing the Main & Side Reactions
The following diagram illustrates the desired synthetic pathway versus the most common side reaction (hydrolysis).
Caption: Main reaction pathway vs. hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product? A1: A combination of techniques is often best. Start with a standard aqueous workup (e.g., washing with dilute acid, then bicarbonate solution, then brine). After drying and concentrating the organic layer, flash column chromatography on silica gel is highly effective for removing both unreacted starting material and the polar sulfonic acid byproduct[5]. A gradient elution system, such as hexanes/ethyl acetate, typically provides good separation. For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) is the final recommended step.
Q2: Are there any specific safety precautions for this synthesis? A2: Yes. Chlorosulfonic acid is extremely corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). 2,6-Dimethylaniline , a potential precursor to the starting material, is toxic and readily absorbed through the skin[6][7]. Cyclopropylamine is flammable and can cause irritation[8]. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Q3: Can I use a different base instead of triethylamine for the sulfonylation step? A3: Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used. Pyridine is also a common choice as it can serve as both the base and the solvent. Avoid primary or secondary amines as they will compete with the cyclopropylamine in reacting with the sulfonyl chloride. Also, avoid strong nucleophilic bases like hydroxides or alkoxides, as they will promote hydrolysis or side reactions with the sulfonyl chloride.
Q4: How can I confirm the identity and purity of my final product? A4: A full suite of analytical techniques is recommended.
-
¹H and ¹³C NMR: Will confirm the chemical structure and identify any major impurities.
-
LC-MS: Will confirm the molecular weight of the product and provide a quantitative measure of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FTIR: Will show characteristic peaks for the sulfonamide group (S=O stretches) and other functional groups.
References
- Vertex Pharmaceuticals Incorporated. (2021). Synthesis of Sulfonyl Chloride Substrate Precursors.
-
Shell Internationale Research Maatschappij B.V. (1989). Process for the manufacture of cyclopropylamine. European Patent Office. [Link]
- 天津现代职业技术学院. (2019). Process for the preparation of substituted benzene sulfonyl chlorides.
-
Zhang, Y., et al. (2023). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers. [Link]
- 贵州大学. (2022). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- Shell Oil Company. (1986). Process for the manufacture of cyclopropylamine.
- Gulf Research and Development Company. (1973). Process for manufacturing cyclopropylamine.
-
Organic Syntheses. Cyclopropylbenzene. [Link]
-
Stephen F. Austin State University. (2014). The 2-Step Synthesis of Lidocaine. SFA ScholarWorks. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
PubMed. (2022). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. [Link]
-
MDPI. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
-
ResearchGate. (2022). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. [Link]
-
JACS Au. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. [Link]
-
Stephen F. Austin State University. (2014). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. SFA ScholarWorks. [Link]
-
MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Kemphar International. 4-Bromo Benzene Sulphonyl Chloride.
-
PubChem. 2,6-Dimethylaniline. [Link]
-
National Institutes of Health. (2019). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. [Link]
-
University of San Diego. (2007). The Synthesis of Lidocaine. [Link]
-
Chegg. (2019). Synthesis of Lidocaine. [Link]
Sources
- 1. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 351003-50-4 Cas No. | 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 3. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
troubleshooting failed reactions with 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. As a key building block in modern synthetic chemistry, this sterically hindered aryl bromide presents unique opportunities and challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this compound. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of why reactions may fail and how to systematically achieve success. Every protocol and recommendation herein is built on established chemical principles and field-proven insights to ensure reliability and reproducibility in your laboratory.
Section 1: Foundational Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random adjustments. The first step is to diagnose the potential point of failure. The following workflow should be your initial guide for any unsuccessful reaction involving this compound.
Caption: General troubleshooting decision workflow.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this molecule is as an electrophile in cross-coupling reactions. Due to the steric hindrance from the 2,6-dimethyl groups, these reactions can be challenging.
FAQ 1: My Suzuki-Miyaura reaction is failing or giving low yields. What's wrong?
This is a common issue. A successful Suzuki coupling depends on a delicate balance between all components in the catalytic cycle.[1] Failure often points to one of three areas: the catalyst's oxidative addition, transmetalation, or the stability of the boronic acid partner.
Plausible Cause A: Inefficient Oxidative Addition
The first and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) center. The steric bulk from the two methyl groups on your sulfonamide can impede this process.
-
Expert Insight: Electron-donating groups, like the methyls, can make the C-Br bond less reactive toward oxidative addition. While aryl bromides are generally reactive, this substrate is more challenging than a simple bromobenzene.
-
Solution:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may be ineffective. You require electron-rich, bulky phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A are excellent choices.
-
Increase Temperature: If the reaction is running at 80 °C, try increasing to 100-110 °C. Monitor for potential decomposition of your coupling partner.
-
Plausible Cause B: Failed Transmetalation
For the boronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic borate species.[2]
-
Expert Insight: The choice of base is not trivial. An inappropriate base can lead to decomposition of the boronic acid (protodeboronation) or may not be strong enough to form the active borate complex.
-
Solution:
-
Base Selection: For many Suzuki couplings, K₃PO₄ or Cs₂CO₃ are effective. They are strong enough to activate the boronic acid but are generally non-nucleophilic. A small amount of water (2-5 equivalents) can sometimes be beneficial, especially with K₃PO₄, though a strictly anhydrous system is a better starting point.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a boronate ester (e.g., a pinacol ester), which is often more robust.
-
Plausible Cause C: Catalyst Deactivation
The active Pd(0) catalyst is sensitive to oxygen and can precipitate as palladium black if not properly protected, killing the reaction.
-
Expert Insight: A color change from light yellow/orange to a dark brown or black suspension early in the reaction is a classic sign of catalyst death.
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon through the solvent.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use glassware that is oven or flame-dried to remove adsorbed water and oxygen.
-
| Coupling Partner | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) |
| Arylboronic Acid | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90 - 110 |
| Vinylboronic Acid | BrettPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | THF, Dioxane | 60 - 90 |
| Alkylboronic Acid | Buchwald ligands, cataCXium A | K₃PO₄, CsF | Toluene/H₂O | 80 - 100 |
FAQ 2: My Buchwald-Hartwig amination gives mainly starting material. How can I improve it?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but like the Suzuki coupling, it is highly dependent on the ligand, base, and reaction conditions.[3][4][5]
Plausible Cause A: Incorrect Base/Ligand Combination
The base deprotonates the amine (or a Pd-amine complex) to generate the active nucleophile. The pKa of the amine and the steric environment are critical factors.
-
Expert Insight: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems. The ligand must be able to facilitate both the oxidative addition and the final reductive elimination step.
-
Solution:
-
Primary Amines: For coupling with primary amines, ligands like XPhos or BrettPhos with NaOtBu in toluene or dioxane are a robust starting point.
-
Secondary Amines: These are often more challenging. The use of highly specialized ligands, such as the Josiphos family (e.g., CyPF-tBu), may be necessary.[5]
-
Ammonia Equivalents: For the synthesis of a primary aniline, direct use of ammonia is difficult. Consider using an ammonia surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[5]
-
Plausible Cause B: Side Reaction - Hydrodehalogenation
You observe the formation of N-cyclopropyl-2,6-dimethylbenzenesulfonamide (the debrominated product).
-
Expert Insight: This side reaction can occur if the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or if there is a source of hydride in the reaction mixture. It can compete with the desired reductive elimination.[3]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands that accelerate reductive elimination, making it faster than competing side reactions. The Buchwald biarylphosphine ligands are designed for this purpose.
-
Check Reagents: Ensure your amine and solvents are pure and free from contaminants that could act as hydride sources.
-
Caption: Buchwald-Hartwig catalytic cycle with common failure points.
Section 3: General FAQs
Q1: What are the optimal storage and handling conditions for this compound? A: The compound is a stable solid. Store it in a tightly sealed container in a cool, dry place away from strong oxidizing agents. No special handling beyond standard laboratory safety protocols is required.
Q2: Is the N-cyclopropyl group stable under typical reaction conditions? A: Yes. The N-cyclopropyl group is generally robust under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions. However, it can be susceptible to ring-opening under strongly acidic or certain oxidative conditions.[6][7] Avoid these conditions if you wish to preserve the cyclopropyl moiety.
Q3: My reaction worked, but purification is difficult. Any suggestions? A: The sulfonamide functionality can cause streaking on silica gel chromatography.
-
Tip 1: Consider adding a small amount of acetic acid (0.1-0.5%) to your eluent system (e.g., Hexane/Ethyl Acetate) to improve peak shape.
-
Tip 2: If the product is sufficiently crystalline, recrystallization can be an effective purification method to remove minor impurities.
-
Tip 3: For removing palladium residues, filtering the crude reaction mixture through a pad of Celite® and/or silica gel before concentration can be helpful. Specialized palladium scavengers are also commercially available.
Section 4: Validated Experimental Protocols
These protocols serve as a reliable starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos (0.02 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
K₃PO₄ (2.5 equiv, finely ground)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To an oven-dried flask, add the sulfonamide, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add Pd(OAc)₂ and SPhos.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (a pre-catalyst, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Dioxane (Anhydrous)
-
-
Procedure:
-
In a glovebox, add the sulfonamide, XPhos Pd G3 pre-catalyst, and NaOtBu to an oven-dried flask.
-
Remove the flask from the glovebox and add anhydrous, degassed dioxane, followed by morpholine via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
-
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
National Institutes of Health. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. [Link]
-
ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. [Link]
-
CP Lab Safety. 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity. [Link]
-
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. [Link]
-
ACS Publications. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. [Link]
-
ResearchGate. Cross-Coupling Reactions between Arenediazonium o-Benzenedisulfonimides and Organolithium Reagents in a Deep Eutectic Solvent. [Link]
-
National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Organic Syntheses. cyclopropylbenzene. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemical Review and Letters. New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. [Link]
-
PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]
-
ResearchGate. Antiproliferative activity of sulfonamides. [Link]
- Google Patents. Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
-
National Institutes of Health. Cyclopropanesulfonamide. [Link]
-
ACS Publications. Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. [Link]
-
Semantic Scholar. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Welcome to the technical support guide for the synthesis and optimization of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires not only procedural accuracy but also a deep understanding of the underlying chemical principles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges you may encounter. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Section 1: Synthesis Overview and Strategy
The synthesis of this compound is typically approached via a two-step sequence. First, the commercially available 1-bromo-3,5-dimethylbenzene is converted to its corresponding sulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form the final sulfonamide product.
Caption: Overall synthetic workflow for the target compound.
This guide will focus primarily on optimizing the second step—the sulfonylation of cyclopropylamine—as it is often the stage where fine-tuning of parameters is most critical for achieving high yield and purity.
Section 2: Troubleshooting the Sulfonylation Reaction
This section addresses the most common issues encountered when coupling 4-bromo-2,6-dimethylbenzenesulfonyl chloride with cyclopropylamine.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the primary causes?
Low or no conversion is a frequent issue that can almost always be traced back to one of three areas: the quality of the reagents, the choice of base, or the reaction conditions.
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with atmospheric moisture to form the corresponding and unreactive sulfonic acid.[1][2] An aged or improperly stored bottle of 4-bromo-2,6-dimethylbenzenesulfonyl chloride is a common culprit.
-
Troubleshooting Step: Always use a freshly opened bottle or freshly prepared sulfonyl chloride. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Choice or Stoichiometry of Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic cyclopropylamine, rendering it unreactive. A base is required to neutralize this acid.[3] However, the base's strength and nucleophilicity are critical.
-
Troubleshooting Step: For standard sulfonylation, pyridine or triethylamine (Et₃N) are effective choices. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. If your amine is particularly precious, using a slight excess of the sulfonyl chloride (1.1 eq) and a greater excess of the base (2-3 eq) can drive the reaction to completion. For stubborn reactions, a stronger, non-nucleophilic base like DBU may be beneficial.[1]
-
-
Inappropriate Solvent: The solvent must fully dissolve the reactants to ensure an efficient reaction.
-
Troubleshooting Step: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1] If solubility is an issue, polar aprotic solvents like DMF can be used, although this can complicate the work-up.
-
Caption: Troubleshooting decision tree for low yield.
Q2: My TLC shows multiple spots, and the crude product is difficult to purify. What side reactions should I consider?
A complex reaction mixture indicates the presence of side products. Understanding their origin is key to suppression.
-
Bis-sulfonylation of Primary Amine Impurities: While cyclopropylamine is a primary amine, if it contains impurities like ammonia, these can react twice with the sulfonyl chloride, leading to complex, higher molecular weight impurities. This is generally less common with a clean amine source.
-
Hydrolysis of Sulfonyl Chloride: As mentioned, if moisture is present, the sulfonyl chloride will convert to 4-bromo-2,6-dimethylbenzenesulfonic acid. This acid will be extracted during a basic aqueous workup but can complicate analysis and consume base.
-
Reaction with Solvent or Base: While less common with standard solvents, highly reactive sulfonyl chlorides can sometimes react with nucleophilic solvents or bases under forcing conditions.
Optimization Strategy for Purity: The most effective way to improve purity is to control the reaction temperature and the rate of addition.
-
Temperature Control: The reaction is exothermic. It is crucial to cool the solution of cyclopropylamine and base to 0 °C in an ice bath before slowly adding the sulfonyl chloride solution. Allowing the reaction to proceed at 0 °C for a period before warming to room temperature can significantly reduce the formation of byproducts.
-
Slow Addition: Adding the sulfonyl chloride dropwise over 15-30 minutes prevents localized temperature spikes and ensures a controlled reaction.
Q3: How do I choose the optimal base and solvent for this specific reaction?
The choice of base and solvent is interdependent. The table below summarizes common starting points and the rationale behind each choice.
| Parameter | Option 1: Pyridine | Option 2: Triethylamine (Et₃N) | Option 3: Aq. NaOH | Rationale & Causality |
| Base | Acts as base and catalyst. Forms a highly reactive sulfonylpyridinium intermediate, often accelerating the reaction. | A non-nucleophilic, organic-soluble base. Simpler workup as triethylammonium chloride is easily removed with an aqueous wash. | Used in Schotten-Baumann conditions. The reaction occurs at the interface of an organic solvent (e.g., DCM) and water.[4] | The choice depends on desired reactivity and ease of workup. Pyridine is often the most effective for driving the reaction to completion. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or THF | Dichloromethane (DCM) | DCM is a good general-purpose solvent for this reaction due to its inertness and the high solubility of most reactants and intermediates. It also simplifies the workup. |
| Stoichiometry | Amine (1.0 eq), S-Cl (1.1 eq), Pyridine (3.0 eq) | Amine (1.0 eq), S-Cl (1.1 eq), Et₃N (1.5 eq) | Amine (1.0 eq), S-Cl (1.1 eq), NaOH (2.0 eq) | A slight excess of the sulfonyl chloride ensures full conversion of the amine. Excess base is needed to neutralize HCl and, in the case of pyridine, to act as a catalyst. |
Section 3: Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound
Materials:
-
4-bromo-2,6-dimethylbenzenesulfonyl chloride
-
Cyclopropylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve cyclopropylamine (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (3.0 equivalents) to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with DCM (2x).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any trace sulfonic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Section 4: Purification and Final Considerations
Q4: My product oiled out during workup or is impure after concentration. What is the best purification strategy?
While direct crystallization of the crude product is ideal, impurities often inhibit this process.
-
Aqueous Washes are Crucial: Do not skip the acid and base washes during the workup. The 1M HCl wash is essential for removing pyridine, which can be difficult to remove by evaporation alone. The NaHCO₃ wash is key to removing any acidic byproducts.
-
Column Chromatography: If the product remains an oil or is significantly impure, flash column chromatography is the most reliable purification method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Recrystallization: For solids that are reasonably pure (>90%), recrystallization is an excellent method for final purification. Test small amounts in various solvent systems (e.g., isopropanol, ethyl acetate/hexanes, acetone/water) to find the optimal conditions.
By systematically addressing reagent quality, reaction parameters, and purification strategies, you can reliably optimize the synthesis of this compound for both high yield and purity.
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts - US20020022743A1.
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
- Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles.
- King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
Sources
stability issues of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide under different conditions
Welcome to the technical support center for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.
Troubleshooting Guide: Addressing Common Stability Challenges
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I'm observing unexpected degradation of my compound in aqueous solution. What are the likely causes and how can I mitigate this?
Answer:
Unexpected degradation in aqueous solutions is a common issue with sulfonamides and is most likely attributable to hydrolysis. The stability of this compound in aqueous media is highly dependent on the pH of the solution.
Causality:
Sulfonamides can undergo both acid- and base-catalyzed hydrolysis.[1][2] The reaction mechanism typically involves nucleophilic attack of water or hydroxide ions on the sulfonyl group's sulfur atom.[3] The rate of hydrolysis is generally lowest at a neutral or near-neutral pH and increases under acidic or alkaline conditions.
Troubleshooting Steps:
-
pH Measurement and Control: Immediately measure the pH of your solution. If it is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer system, if your experimental conditions permit.
-
Buffer Selection: Choose a buffer system that is compatible with your downstream applications and does not catalyze the degradation. Phosphate or citrate buffers are common starting points.
-
Low Temperature: Perform your experiments at the lowest temperature compatible with your protocol. Hydrolysis is a chemical reaction, and its rate will decrease with temperature.
-
Forced Degradation Study: To understand the pH-dependent stability profile of your specific batch, consider performing a forced degradation study. This involves intentionally exposing the compound to a range of acidic and basic conditions and monitoring the degradation over time.
Experimental Protocol: pH-Dependent Stability Assessment
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Question 2: My compound seems to be degrading when exposed to laboratory light. Is this expected, and what precautions should I take?
Answer:
Yes, photostability is a significant concern for sulfonamides. Exposure to light, particularly in the UV spectrum, can lead to degradation.
Causality:
Troubleshooting Steps & Preventative Measures:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations under low-light conditions or use light-blocking shields.
-
Solvent Considerations: The solvent system can influence the rate of photodegradation. If possible, evaluate the photostability in different solvents to identify a more protective environment.
-
Photostability Testing: As per ICH guidelines, a formal photostability study can be conducted to characterize the compound's light sensitivity.[8] This involves exposing the compound to a controlled light source and analyzing for degradation.
Experimental Protocol: Basic Photostability Assessment
-
Prepare two sets of solutions of the compound in a relevant solvent.
-
Wrap one set completely in aluminum foil (dark control).
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output) for a defined period.
-
Keep the dark control samples alongside the exposed samples under the same temperature conditions.
-
At the end of the exposure period, analyze both sets of samples by HPLC to quantify the extent of degradation.
Question 3: I am conducting experiments at elevated temperatures and am concerned about thermal degradation. What is the thermal stability profile of this compound?
Answer:
While benzenesulfonamides are generally considered to be thermally robust, degradation can occur at elevated temperatures. The presence of the cyclopropyl group in this compound is a key structural feature to consider.
Causality:
The cyclopropyl ring possesses inherent ring strain, which can make it a point of thermodynamic lability at elevated temperatures.[9] Thermal decomposition may be initiated by the opening of this ring. The overall thermal stability will also be influenced by the strength of the sulfur-nitrogen bond and the stability of the aromatic ring. Studies on related benzenesulfonates show decomposition at higher temperatures, often leading to the formation of oxide sulfates.[10] A study on sulfonamides in milk showed that while stable during pasteurization, significant degradation could occur at higher sterilization temperatures (120°C for 20 min).[11]
Troubleshooting and Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and onset of thermal decomposition, perform a DSC analysis. This will provide a clear indication of the upper-temperature limit for handling the solid compound.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the compound begins to lose mass, providing further information on its thermal decomposition profile.
-
Isothermal Stress Testing: If you need to use the compound at a specific elevated temperature, conduct an isothermal stress test. This involves holding the compound at that temperature for a defined period and then analyzing for degradation to ensure it remains stable throughout your experiment.
Data Summary: General Thermal Stability of Related Compounds
| Compound Class | Typical Decomposition Onset | Notes |
| Benzenesulfonamides | Generally stable up to 150-200°C | Decomposition temperature is highly dependent on substitution patterns.[9][12] |
| Cyclopropylamines | Ring opening can occur at elevated temperatures. | The three-membered ring is strained.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the general stability profile of sulfonamides, the following storage conditions are recommended:
-
Solid Compound: Store at room temperature in a well-sealed container, protected from light and moisture.
-
Solutions: If possible, prepare solutions fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C in amber, airtight containers. Avoid repeated freeze-thaw cycles.
Q2: What are the potential degradation pathways for this molecule?
A2: Based on the structure of this compound and the known behavior of sulfonamides, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the S-N bond to yield 4-bromo-2,6-dimethylbenzenesulfonic acid and cyclopropylamine. This can be catalyzed by acid or base.
-
Photodegradation: Complex reactions initiated by light, potentially leading to cleavage of the S-N bond, debromination, or other transformations of the aromatic ring.
-
Thermal Degradation: At high temperatures, decomposition may be initiated by the opening of the cyclopropyl ring.
Caption: Potential Degradation Pathways.
Q3: Are there any known incompatibilities with common excipients?
A3: While specific drug-excipient compatibility studies for this compound are not publicly available, general principles for sulfonamides should be followed.[13][14] Potential incompatibilities could arise with:
-
Basic Excipients: Excipients with a basic character could promote base-catalyzed hydrolysis of the sulfonamide linkage.
-
Oxidizing Agents: Strong oxidizing agents could potentially oxidize the sulfur atom.
-
Polyionic Solutions: Some sulfonamides have shown physical incompatibility with polyionic solutions.[15][16]
It is crucial to conduct compatibility studies with your intended excipients during formulation development.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Here is a general workflow for developing such a method, typically using HPLC:
Caption: Workflow for Stability-Indicating Method Development.
The core of this process is the forced degradation study.[8][17][18] By intentionally creating degradation products, you can ensure that your analytical method can separate them from the parent compound, thus providing an accurate measure of its stability.
References
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available from: [Link]
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available from: [Link]
-
Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. Available from: [Link]
-
Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available from: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. Request PDF - ResearchGate. Available from: [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available from: [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Semantic Scholar. Available from: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available from: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PubMed Central. Available from: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available from: [Link]
-
Study of thermal stability of benzenesulfonates of yttrium subgroup rare earths. ETDEWEB. Available from: [Link]
-
Physical incompatibility of sulfonamide compounds and polyionic solutions. PubMed. Available from: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available from: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available from: [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available from: [Link]
-
Investigation of the Stability of Cyclopropyl Carbenes. Available from: [Link]
-
Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology. Available from: [Link]
-
849225-51-0. LookChem. Available from: [Link]
-
4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. CP Lab Safety. Available from: [Link]
-
N-cyclopropyl-4-methyl-3-sulfanylbenzamide. PubChem. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. globethesis.com [globethesis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]
- 10. Study of thermal stability of benzenesulfonates of yttrium subgroup rare earths. [Tb, Dy, Ho, Er, Tm, Yb, Zu, Y] (Journal Article) | ETDEWEB [osti.gov]
- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. Physical incompatibility of sulfonamide compounds and polyionic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound.
Introduction
The synthesis of this compound can present several purification challenges. Common impurities may arise from starting materials, side reactions, or decomposition. This guide offers practical, experience-based solutions to help you achieve high purity for your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question: My crude product is a persistent oil or sticky solid. How can I induce crystallization?
Answer: "Oiling out" is a common issue when a compound's melting point is lower than the solution's temperature during crystallization or when significant impurities are present.[1] Here are several strategies to address this:
-
Re-dissolve and Adjust Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure complete dissolution.[1] Subsequently, you can either cool the solution more slowly or introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to gently precipitate the solid.[2]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.[1][3] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can template the crystallization process.[1][3]
-
Solvent System Modification: The choice of solvent is critical. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[1] Experiment with different solvent ratios to find the optimal conditions for crystallization.
Question: After recrystallization, my product yield is very low. What are the likely causes and how can I improve it?
Answer: Low recovery after recrystallization typically points to a few common experimental pitfalls:
-
Using Excessive Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using too much solvent will keep the compound dissolved even after cooling.[4] To remedy this, you can gently heat the solution to evaporate some of the solvent and re-cool.[3]
-
Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for maximizing crystal formation.[1][2][4] Rapid cooling can lead to smaller crystals and lower recovery.
-
Incomplete Precipitation: After slow cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield of crystals.[1][2]
Question: My purified compound has a yellow or brownish tint. What is the source of this color and how can I remove it?
Answer: A persistent color in your final product often indicates the presence of colored impurities. These can be residual starting materials or byproducts from the synthesis.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization fails to remove the colored impurities, column chromatography is a highly effective alternative.[5][6] A silica gel column with an appropriate solvent system can separate the colored compounds from your desired product.[6]
Question: HPLC analysis of my product shows a small, closely eluting impurity peak. How can I resolve this?
Answer: Closely eluting peaks in HPLC suggest the presence of an impurity with a polarity very similar to your product.
-
Optimize Chromatography:
-
Column Chromatography: For preparative separation, carefully optimize your column chromatography conditions.[7] This may involve trying different solvent systems (e.g., gradients of ethyl acetate in hexanes) or using a different stationary phase like alumina.[5]
-
Preparative HPLC: For very challenging separations, preparative HPLC can provide the necessary resolution to isolate the pure compound.[8]
-
-
Recrystallization Refinement: Sometimes, multiple recrystallizations can effectively remove a closely related impurity. Experiment with different solvent systems to find one that maximizes the solubility difference between your product and the impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities can originate from the starting materials or side reactions during the synthesis. Potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-2,6-dimethylaniline[9][10][11] and cyclopropanesulfonamide.[12][13]
-
Positional Isomers: Bromination of 2,6-dimethylaniline can sometimes yield small amounts of the 3-bromo isomer.[14]
-
Over-brominated Products: Depending on the reaction conditions, di- or tri-brominated species may form.[15]
-
Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under certain conditions, leading back to the starting aniline and sulfonic acid.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is often the most straightforward and scalable initial purification method for solid compounds like sulfonamides.[4][16] A well-chosen solvent system can efficiently remove a significant portion of impurities. For higher purity requirements or to remove persistent impurities, column chromatography is the preferred secondary method.[5][6]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of sulfonamides and detecting even trace amounts of impurities.[17][18][19]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the number of components in a mixture.[17][20] Sulfonamides can be visualized under UV light, and staining with reagents like fluorescamine can enhance detection.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also reveal the presence of impurities if they are in sufficient concentration.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity identification.[18][21]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude solid in small portions until it just dissolves.[4] Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1][2] Do not disturb the flask during this time.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][2]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Typically, silica gel is used as the stationary phase.[6]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good system will show clear separation between your product and impurities, with an Rf value for your product of around 0.3-0.4. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, good for removing bulk impurities. | Can have lower yields, may not remove closely related impurities. | Initial purification of solid products. |
| Column Chromatography | High resolution, effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable.[6] | High-purity requirements, removal of persistent impurities. |
Visualizations
Caption: Decision workflow for purification strategy.
References
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 18, 2026, from [Link]
-
Six Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline. Retrieved January 18, 2026, from [Link]
-
UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved January 18, 2026, from [Link]
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026, January 14). Retrieved January 18, 2026, from [Link]
-
PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Retrieved January 18, 2026, from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18). Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
- Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
-
National Institutes of Health. (n.d.). Cyclopropanesulfonamide. PubChem. Retrieved January 18, 2026, from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved January 18, 2026, from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved January 18, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved January 18, 2026, from [Link]
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved January 18, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved January 18, 2026, from [Link]
-
ProQuest. (n.d.). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 10. 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]
- 12. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 环丙烷磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 15. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ymerdigital.com [ymerdigital.com]
- 19. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fsis.usda.gov [fsis.usda.gov]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are scaling up this important sulfonamide intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, offering robust troubleshooting solutions and answers to frequently asked questions encountered in the field. Our goal is to empower you with the expertise to not only successfully synthesize the target molecule but also to confidently address any challenges that may arise.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved via a two-step sequence starting from 4-bromo-2,6-dimethylaniline. The first step involves the formation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride. The second step is the coupling of this sulfonyl chloride with cyclopropylamine to yield the final product.
Caption: Two-step synthesis of the target sulfonamide.
II. Detailed Experimental Protocols
The following protocols are provided as a baseline for laboratory synthesis. As with any chemical process, optimization may be required based on scale and available equipment.
Protocol 1: Synthesis of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride
This procedure is a modified Sandmeyer-type reaction, which converts an aryl amine to a sulfonyl chloride via a diazonium salt intermediate.[1][2]
-
Diazotization:
-
To a stirred suspension of 4-bromo-2,6-dimethylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cool the mixture to -5 °C using an acetone/ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water. A solid precipitate should form.
-
Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like hexanes or by flash chromatography.
-
Protocol 2: Synthesis of this compound
This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the sulfonyl chloride.[3][4]
-
Reaction Setup:
-
Dissolve 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
To the cooled solution, add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) followed by the slow, dropwise addition of cyclopropylamine (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 2 (Sulfonamide Formation) | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is highly moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[5][7] | Action: Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar). Use a fresh or properly stored bottle of the sulfonyl chloride.[7] |
| 2. Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the cyclopropylamine, rendering it non-nucleophilic. | Action: Ensure at least one equivalent of base (pyridine, triethylamine) is used to neutralize the HCl. Using a slight excess (1.5 eq) is recommended. | |
| 3. Low Nucleophilicity of Amine: While cyclopropylamine is generally reactive, sterically hindered or electron-poor amines can react slowly. | Action: Consider increasing the reaction temperature after the initial addition or using a more polar aprotic solvent like DMF to improve solubility and reaction rate.[7] | |
| Presence of Multiple Spots on TLC After Step 2 | 1. Unreacted Sulfonyl Chloride: The reaction may be incomplete. | Action: Allow the reaction to stir for a longer duration. If it has stalled, consider adding a slight additional amount of cyclopropylamine. |
| 2. Sulfonic Acid Impurity: The presence of water has led to the hydrolysis of the starting material. | Action: This impurity is highly polar and can often be removed during the aqueous work-up (it will partition into the basic wash) or by column chromatography. | |
| 3. Bis-sulfonated Byproduct: While less common with secondary amines, primary amines can sometimes react twice. This is not expected with cyclopropylamine. | Action: This is unlikely for this specific synthesis but is a known side reaction in sulfonamide synthesis.[5] Control stoichiometry carefully by adding the sulfonyl chloride to the amine solution. | |
| Difficulty in Purifying the Final Product | 1. Oily Product: The product fails to crystallize. | Action: Attempt purification via silica gel chromatography. If an oil persists, try co-evaporation with a solvent like toluene or dissolving in a minimal amount of a good solvent (e.g., DCM) and precipitating with a poor solvent (e.g., hexanes). |
| 2. Co-eluting Impurities: Impurities have similar polarity to the product. | Action: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from different solvent systems may also be effective.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature during the diazotization step? A: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to a host of unwanted side products and significantly reducing the yield of the desired sulfonyl chloride.[1] Maintaining the temperature below 5 °C, and ideally below 0 °C, is crucial for the stability of the diazonium intermediate.
Q2: Can I use a different base instead of pyridine or triethylamine for the sulfonamide coupling? A: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can be used. The primary role of the base is to scavenge the HCl produced during the reaction.[5] Inorganic bases like K₂CO₃ can also be used, but they often have poor solubility in common organic solvents like DCM, potentially leading to slower reaction rates.
Q3: What analytical techniques are best for confirming the purity of the final product? A: A combination of techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. LC-MS is excellent for assessing purity and confirming the molecular weight.[8] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
Q4: Are there alternative, more modern methods for this synthesis? A: Yes, modern synthetic chemistry has developed alternatives to the classical sulfonyl chloride route. For instance, methods involving the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in palladium-catalyzed reactions to couple aryl halides directly with amines and the SO₂ source in a one-pot fashion.[9][10] Additionally, sulfonyl fluorides are gaining traction as more stable alternatives to sulfonyl chlorides, though they often require activation with a Lewis acid.[11]
Q5: What are the primary safety concerns when handling the reagents for this synthesis? A: Sulfonyl chlorides are corrosive and moisture-sensitive, and they can release HCl upon contact with water.[12] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids and bases used in the work-up are also corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. References
-
Vertex AI Search. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 19, 2026.
-
BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
-
Google Patents. (n.d.). Sulfonamide purification process - US2777844A. Retrieved January 19, 2026, from
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides.
-
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
-
Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
University of Oxford. (n.d.). Research | Willis Group. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?
-
BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved January 19, 2026, from [Link]
-
ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
-
National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC.
-
Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Retrieved January 19, 2026, from
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (C8H8BrClO2S). Retrieved January 19, 2026, from [Link]
-
BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.
-
ResearchGate. (2025). 4-Bromo-N-cyclohexylbenzenesulfonamide.
-
PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved January 19, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Research | Willis Group [willisgroup.site.ox.ac.uk]
- 11. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Synthesis of Substituted Benzenesulfonamides
Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of substituted benzenesulfonamides. As a critical pharmacophore in a multitude of therapeutic agents, the successful and efficient synthesis of these molecules is paramount.[1][2]
This resource is structured to provide not just procedural guidance, but a deeper, mechanistic understanding of the challenges you may encounter. My goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Benzenesulfonamide Synthesis
This section addresses the foundational questions that often arise during the planning and execution of benzenesulfonamide synthesis.
Q1: What is the most common and direct method for synthesizing substituted benzenesulfonamides?
A1: The most classical and widely employed method is the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2][3] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.[2]
Q2: I'm having trouble with the first step: synthesizing my substituted benzenesulfonyl chloride. What are the common pitfalls?
A2: The synthesis of benzenesulfonyl chlorides, most commonly through the chlorosulfonation of a substituted benzene, is a robust reaction but requires careful control of conditions.[4][5] Key challenges include:
-
Over-sulfonation and Di-substitution: Using a large excess of chlorosulfonic acid or elevated temperatures can lead to the formation of di-sulfonylated products or other side reactions.
-
Formation of Diphenylsulfone: This is a common side product, especially if the reaction temperature is not adequately controlled.[4] It arises from the reaction of the initially formed benzenesulfonyl chloride with another molecule of the starting benzene derivative.
-
Hydrolysis of the Product: Benzenesulfonyl chlorides are highly susceptible to hydrolysis back to the corresponding sulfonic acid.[4][6] It is crucial to perform the reaction under anhydrous conditions and to work up the reaction mixture promptly, avoiding prolonged contact with water.[5][6]
Q3: My sulfonamide synthesis is giving a very low yield. What are the likely culprits?
A3: Low yields in sulfonamide synthesis can often be traced back to a few key factors:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, sulfonyl chlorides are moisture-sensitive. Any water present in your amine, solvent, or reaction setup will lead to the formation of the unreactive sulfonic acid, thereby reducing your yield.[6]
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to a slow or incomplete reaction.[3] In such cases, more forcing conditions (e.g., higher temperatures, stronger base) may be necessary, but this can also promote side reactions.
-
Inappropriate Base: The choice of base is critical. While pyridine is commonly used, its nucleophilic nature can sometimes lead to the formation of a sulfonylpyridinium salt, which can complicate the reaction.[2][3] A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be a better choice in some instances.[7]
-
Side Reactions: With primary amines, there is a possibility of forming a bis-sulfonated product, where two sulfonyl groups react with the amine.[6]
Q4: I am observing an insoluble precipitate during my reaction. What could it be?
A4: An insoluble precipitate could be several things depending on your specific reaction conditions:
-
Amine Hydrochloride Salt: If you are using a base like triethylamine, the triethylammonium chloride salt formed during the reaction is often insoluble in many organic solvents and will precipitate out. This is a good indication that the reaction is proceeding.
-
The Sulfonamide Product: Many sulfonamides are crystalline solids and may precipitate from the reaction mixture as they are formed, especially if the solvent polarity is not optimal for keeping them in solution.[2]
-
Unreacted Starting Material: If your amine starting material is a solid and not fully dissolved, it may remain as a suspension.
Section 2: Troubleshooting Guide - Common Experimental Issues and Solutions
This section provides a more in-depth, problem-and-solution-oriented guide to tackling specific challenges you might face in the lab.
Problem 1: Difficulty in Achieving Regiocontrolled Sulfonylation of the Aromatic Ring
Scenario: You are trying to synthesize a specific isomer of a substituted benzenesulfonyl chloride via electrophilic aromatic substitution, but you are getting a mixture of ortho, meta, and para products.
Root Cause Analysis: The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring.[8]
-
Activating Groups (e.g., -OR, -NR2, alkyl groups): These are ortho, para-directing.
-
Deactivating Groups (e.g., -NO2, -CN, -SO3H, -C=O): These are generally meta-directing.[8]
-
Halogens: These are deactivating but ortho, para-directing.
The sulfonyl group (-SO3H) itself is a deactivating, meta-director.[9] However, steric hindrance can also play a significant role. For instance, a bulky activating group might favor para substitution over ortho.[10]
Troubleshooting Workflow:
Caption: Troubleshooting regioselectivity in benzene sulfonylation.
Solutions:
-
Leverage Directing Group Effects: Carefully choose your starting material based on the directing effects of the existing substituents to favor the desired isomer.
-
Employ Blocking Groups: In some cases, you can temporarily install a "blocking group" to direct the sulfonation to a specific position. The sulfonic acid group itself can be used as a reversible blocking group.[10] For example, you can sulfonate a para-substituted starting material, which will direct the incoming electrophile to the ortho position. The original sulfonic acid group can then be removed under specific conditions.[10]
-
Optimize Reaction Conditions: Temperature can sometimes influence the ratio of kinetic to thermodynamic products. Experiment with running the reaction at different temperatures.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, focus on developing a robust purification method, such as flash column chromatography or preparative HPLC, to isolate the desired product.
Problem 2: The Reaction Stalls or Proceeds Very Slowly
Scenario: You have combined your substituted benzenesulfonyl chloride and your amine, but after several hours, TLC analysis shows a significant amount of unreacted starting materials.
Root Cause Analysis: This issue often points to insufficient reactivity of the nucleophile (the amine) or deactivation of the electrophile (the sulfonyl chloride).
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
degradation pathways of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Answering the needs of researchers in drug development, this Technical Support Center provides in-depth guidance on investigating the . As no specific degradation data for this compound is publicly available, this guide is built upon established chemical principles for the sulfonamide class and its constituent functional groups, grounded in authoritative pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide under stress conditions?
A1: Based on its chemical structure, the molecule has several potential points of vulnerability. The most probable degradation pathways involve attacks on the sulfonamide bond, the aromatic ring, and the N-cyclopropyl group.
-
Hydrolytic Cleavage: The sulfonamide (S-N) bond is a primary target for hydrolysis, especially under acidic conditions. This would cleave the molecule into 4-bromo-2,6-dimethylbenzenesulfonic acid and cyclopropylamine.[1][2] Many sulfonamides show greater susceptibility to acid-catalyzed hydrolysis compared to neutral or basic conditions.[1]
-
Oxidative Degradation: Oxidation, typically mediated by hydroxyl radicals, can occur at several positions.[3] This includes hydroxylation of the aromatic ring, oxidation of the benzylic methyl groups, or potential oxidation of the N-cyclopropylamine moiety, which can sometimes lead to ring-opening.[4][5]
-
Photodegradation: The presence of a bromo-aromatic system suggests susceptibility to photolysis.[6] Potential pathways include cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds and reductive debromination (C-Br cleavage).[7][8]
Q2: What are the standard stress conditions I should use to initiate a forced degradation study for this compound?
A2: Forced degradation studies are mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2) to establish the intrinsic stability of a drug substance.[9][10] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9] A standard set of conditions includes:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from ambient to 60-80°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at similar temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at ambient temperature.
-
Thermal: Dry heat at a temperature above accelerated stability testing (e.g., 105°C).
-
Photostability: Exposure to a combined UV-Visible light source with a minimum of 1.2 million lux-hours and 200 watt-hours/m².[10][11]
Q3: Which analytical techniques are most suitable for separating and identifying the potential degradation products?
A3: A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the drug substance's properties over time.
-
Primary Technique (Separation & Quantification): High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a formic acid or phosphate buffer modifier) is a common starting point for separating the non-polar parent compound from its more polar degradants.
-
Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like a QTOF or Orbitrap, is essential for structural elucidation of unknown degradation products.[3][12] It provides accurate mass measurements to determine elemental composition and fragmentation patterns to piece together the structure.
Troubleshooting Experimental Issues
Q: I am not observing any degradation under my chosen stress conditions. What should I do?
A: This indicates the molecule is highly stable under the applied stress or the conditions are too mild.
-
Causality: Sulfonamide bonds can be quite stable, especially near neutral pH.[2] Likewise, the cyclopropyl group is designed for metabolic stability and can resist degradation.[5]
-
Solution: Systematically increase the severity of the stress conditions.
-
Increase Temperature: For hydrolysis and thermal studies, increase the temperature in 10-20°C increments.
-
Increase Concentration: Use a higher molarity of acid/base or a higher percentage of H₂O₂.
-
Extend Exposure Time: Double the duration of the experiment.
-
Verify Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) to see minor degradants. A peak of less than 0.1% might be present but not visible if the method is not sensitive enough.
-
Q: My HPLC chromatogram shows many small, poorly resolved peaks after oxidative stress. How can I improve the separation?
A: Oxidative degradation often produces a complex mixture of closely related, polar isomers (e.g., hydroxylated species), making separation challenging.
-
Causality: The generation of multiple isomers with similar polarities leads to co-elution on standard HPLC gradients.
-
Solution: Optimize the HPLC method.
-
Shallow the Gradient: Decrease the rate of change of the organic solvent over the time window where the degradants elute. For example, instead of going from 10% to 90% acetonitrile in 10 minutes, try a segment from 10% to 40% over 15 minutes.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter elution order and improve resolution.
-
Adjust pH: Modify the pH of the aqueous mobile phase. The ionization state of degradants (especially those with new acidic or basic groups) can significantly impact retention time.
-
Change Column Chemistry: If a C18 column is not providing resolution, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
-
Q: LC-MS analysis gave me an accurate mass for a degradant, but I'm struggling to propose a structure. What's the next step?
A: Proposing a structure requires piecing together evidence from the mass change and fragmentation data.
-
Causality: A mass shift alone is not definitive. For example, a +16 Da shift could be hydroxylation or N-oxide formation. Fragmentation (MS/MS) data reveals how the molecule breaks apart, providing clues about where the modification occurred.
-
Solution:
-
Calculate Mass Difference: Determine the exact mass difference between the parent molecule and the degradant. Common modifications are:
-
+15.9949 Da: Addition of one oxygen (Hydroxylation).
-
-79.9164 Da: Loss of Br.
-
-41.0391 Da: Loss of the cyclopropylamine group following hydrolysis.
-
-
Perform MS/MS: Fragment both the parent compound and the degradant at the same collision energy.
-
Compare Fragmentation Patterns: Look for fragment ions that have shifted in mass. If a fragment corresponding to the brominated benzene ring has shifted by +16 Da, the hydroxylation occurred on the ring. If fragments containing the cyclopropyl group are absent and a new low-mass ion appears, it may indicate cleavage at the S-N bond.
-
Use Isotope Patterns: For degradants retaining the bromine atom, look for the characteristic M/M+2 isotopic pattern (~1:1 ratio) to confirm its presence.
-
Visualized Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the likely points of chemical instability for this compound based on the principles of hydrolysis, oxidation, and photolysis.
Caption: Predicted degradation pathways for the target molecule.
Forced Degradation Experimental Workflow
This workflow outlines the logical progression from stress sample generation to method validation as per ICH guidelines.[13]
Caption: Standard workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study (Acid & Base)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl in a sealed vial.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH in a separate sealed vial.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place all vials in a water bath set to 60°C for 24 hours.
-
Sampling & Quenching: After incubation, cool the vials to room temperature. Carefully neutralize the acid-stressed sample with 1.0 M NaOH and the base-stressed sample with 1.0 M HCl until pH is ~7.
-
Analysis: Dilute an aliquot of each sample with the mobile phase to a final concentration of ~0.1 mg/mL and analyze immediately by HPLC-UV.
Protocol 2: Oxidative Degradation Study
-
Preparation: Use the same 1 mg/mL stock solution as in Protocol 1.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide in a vial. Loosely cap the vial to allow for gas evolution.
-
Control: Prepare a control sample as described in Protocol 1.
-
Incubation: Keep the vial at room temperature, protected from light, for 24 hours.
-
Quenching: The reaction is typically self-limiting as the peroxide is consumed. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite solution.
-
Analysis: Dilute an aliquot to ~0.1 mg/mL with the mobile phase and analyze by HPLC-UV.
Data Summary Table (Example)
| Stress Condition | Reagent | Temp (°C) | Duration (hr) | % Degradation (Parent) | Major Degradant Peak (RT, min) |
| Acid Hydrolysis | 1.0 M HCl | 60 | 24 | 15.2% | 3.5 |
| Base Hydrolysis | 1.0 M NaOH | 60 | 24 | < 1.0% | N/A |
| Oxidation | 30% H₂O₂ | 25 | 24 | 8.7% | 5.1, 5.4 |
| Thermal (Dry) | N/A | 105 | 48 | 2.1% | 6.8 |
| Photolytic | UV/Vis Light | 25 | As per ICH | 11.5% | 4.2 |
References
- Cui, H., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
- Chen, J. & Xie, H. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate.
- Zheng, Y., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.
- Horwitz, W. (1981). Review of Analytical Methods for Sulfonamides. Journal of the Association of Official Analytical Chemists.
- Sasikala, C., & Ramana, C. (2014). Photobiodegradation of halogenated aromatic pollutants. Scirp.org.
- Chen, J., et al. (2023). Research progress on biodegradation of sulfonamides. Journal of Environmental Engineering.
- Sehrawat, A., et al. (n.d.). Studies on sulfonamide degradation products. ResearchGate.
- Gholami, M., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment.
- Gómez-Torres, A., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental.
- ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online.
- Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
- Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. SciSpace.
- Wzorek, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI.
- Tsegaye, B., & Tadesse, S. (2021). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate.
- Pérez-Parada, A., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- King, J. F., et al. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- Waterman, K. C., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Google Patents.
- National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions. NCERT.
- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
- Han, X., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry.
- Bhat, M. A., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology.
- Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
Sources
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]
- 13. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis and Structural Confirmation of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, which holds potential for further investigation, a robust and multifaceted analytical strategy is imperative. This guide will navigate the essential techniques required to establish a comprehensive purity profile and confirm the chemical identity of this target compound, ensuring a solid foundation for subsequent research and development activities.
The inherent structural features of this compound—a substituted aromatic ring, a sulfonamide linkage, and a cyclopropyl moiety—necessitate a multi-technique approach to address potential isomeric impurities, residual starting materials, and degradation products. We will explore the synergistic use of chromatographic and spectroscopic methods to provide a holistic and reliable assessment.
Chromatographic Purity Assessment: A Comparative Approach
Chromatographic techniques are the bedrock of purity analysis, offering high-resolution separation of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) stands as the principal method due to its precision and quantitative power.[1]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: An RP-HPLC method is proposed as the primary technique for its wide applicability to moderately polar compounds like our target molecule. A C18 column is selected for its hydrophobic stationary phase, which will effectively retain the analyte and separate it from more polar or non-polar impurities. A gradient elution is employed to ensure the timely elution of all components and a thorough column wash.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability: As per USP General Chapter <621>, the system suitability should be verified.[1][2][3][4][5] Key parameters include:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 1.0% for the peak area.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The PDA detector allows for peak purity analysis by comparing UV spectra across the peak, providing an additional layer of confidence.
Alternative Method: Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, cost-effective qualitative technique ideal for preliminary purity checks, reaction monitoring, and as a complementary method to HPLC.
Experimental Protocol: TLC for this compound
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve an optimal Rf value (typically 0.3-0.4).
-
Sample Application: Spot a dilute solution of the sample (in a volatile solvent like dichloromethane) onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light at 254 nm. The presence of secondary spots indicates impurities.
Comparison of Chromatographic Methods
| Feature | RP-HPLC | TLC |
| Principle | Partition chromatography | Adsorption chromatography |
| Quantitation | Excellent | Semi-quantitative at best |
| Resolution | High | Moderate |
| Throughput | Lower | High |
| Cost | High | Low |
| Application | Definitive purity assessment, quality control | Rapid screening, reaction monitoring |
Structural Confirmation: A Spectroscopic Triad
Confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, each providing unique and complementary information.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), serves as a key diagnostic tool.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M+•): A prominent pair of peaks at m/z 305 and 307, with approximately equal intensity, corresponding to the bromine isotopes.
-
Key Fragments:
-
Loss of the cyclopropyl group: [M - C3H5]+.
-
Cleavage of the S-N bond.
-
Loss of SO2.
-
Benzylic cleavage of the dimethylphenyl ring.
-
The fragmentation of sulfonamides under electrospray ionization (ESI) often involves cleavage of the S-N bond and losses of SO and SO2.[6][7][8]
Caption: Predicted EI-MS fragmentation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of key functional groups.
Predicted 1H NMR Chemical Shifts (in CDCl3):
-
Aromatic Protons: Signals in the downfield region (δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.
-
Methyl Protons (-CH3): Two singlets in the upfield region (δ 2.0-2.5 ppm).
-
Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-1.0 ppm), characteristic of the strained ring system.[9][10]
-
N-H Proton: A broad singlet, the chemical shift of which can be concentration-dependent.
Predicted 13C NMR Chemical Shifts (in CDCl3):
-
Aromatic Carbons: Signals in the region of δ 120-150 ppm. The carbon attached to the bromine will be shifted due to the halogen effect.[11][12]
-
Methyl Carbons: Signals around δ 20-25 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-15 ppm).
Elemental Analysis
Rationale: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. This technique is a fundamental confirmation of the compound's composition.[6]
Theoretical Composition for C11H14BrNO2S:
-
Carbon: 43.15%
-
Hydrogen: 4.61%
-
Nitrogen: 4.57%
-
Sulfur: 10.47%
A comparison of the experimental values with the theoretical composition should show a close correlation, typically within ±0.4%.
Identification of Potential Impurities
A thorough purity analysis also involves the identification of potential process-related impurities. Based on a plausible synthetic route involving the reaction of a substituted benzenesulfonyl chloride with cyclopropylamine, potential impurities could include:
-
Starting Materials: Unreacted 4-bromo-2,6-dimethylbenzenesulfonyl chloride and cyclopropylamine.
-
By-products: Isomeric sulfonamides or products from side reactions.
-
Degradation Products: Hydrolysis of the sulfonamide bond under certain conditions.
The developed HPLC method should be validated for its ability to separate these potential impurities from the main compound, in line with FDA guidelines on analytical method validation.[13][14][15][16][17]
Caption: Integrated workflow for purity and structural analysis.
Conclusion
The purity analysis and structural confirmation of this compound demand a synergistic and orthogonal analytical approach. While RP-HPLC provides a robust and quantitative measure of purity, it is the collective evidence from mass spectrometry, NMR spectroscopy, and elemental analysis that provides unequivocal confirmation of the compound's identity. This comprehensive guide equips researchers with the necessary protocols and rationale to confidently assess the quality of this molecule, ensuring the integrity of their scientific endeavors.
References
-
U.S. Pharmacopeia. USP General Chapter <621> Chromatography. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
DSDP Analytics. USP <621> Chromatography. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
Trends in Sciences. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link]
-
SpectraBase. Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]
-
PMC - NIH. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available from: [Link]
-
University of Manitoba. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]
-
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available from: [Link]
-
ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. Available from: [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link]
-
University of Sheffield. Chemical shifts. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Available from: [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available from: [Link]
-
ResearchGate. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Available from: [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
-
PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. usp.org [usp.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. fda.gov [fda.gov]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. fda.gov [fda.gov]
A Comparative Guide to Benzenesulfonamide Derivatives: Spotlight on 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
This guide provides a comprehensive comparison of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide with other benzenesulfonamide derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and biological activities of this class of compounds, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The ability to readily modify the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their pharmacological profiles, making them a subject of intense research in drug discovery.
This guide will focus on a specific derivative, this compound (CAS 1704069-03-3), and compare its structural features and potential biological activities to other well-characterized benzenesulfonamide derivatives. While specific experimental data for this exact compound is not extensively available in the public domain, we will extrapolate its likely properties based on established structure-activity relationships within the benzenesulfonamide class.
Key Structural Features of this compound
The structure of this compound incorporates several key features that are expected to influence its biological activity:
-
Benzenesulfonamide Core: This is the fundamental pharmacophore responsible for the primary interactions with many biological targets.
-
4-Bromo Substituent: The presence of a halogen at the para-position of the benzene ring can significantly impact the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins. Studies have shown that halogen atoms on the phenyl ring of benzenesulfonamides can favor cytotoxicity against cancer cell lines.
-
N-Cyclopropyl Group: The cyclopropyl moiety is a valuable functional group in drug design. It introduces conformational rigidity, which can lead to a more favorable entropic contribution to binding affinity. Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic properties, such as increased half-life and oral bioavailability.[2]
-
2,6-Dimethyl Substitution: The methyl groups at the ortho-positions of the benzene ring can serve to lock the conformation of the molecule and may influence its selectivity towards specific enzyme isoforms by creating steric hindrance.
Synthesis of Benzenesulfonamide Derivatives
Proposed Synthetic Pathway
Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a specific pH.
-
Prepare a stock solution of the carbonic anhydrase isoform of interest.
-
Prepare a stock solution of a pH indicator (e.g., phenol red).
-
Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Procedure:
-
In the stopped-flow instrument, one syringe is loaded with the enzyme and pH indicator in the buffer. For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor.
-
The second syringe is loaded with the CO2-saturated water.
-
The two solutions are rapidly mixed, initiating the hydration of CO2.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to the production of protons.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the absorbance data.
-
The percentage of inhibition is determined for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
-
Anticancer Activity
Many benzenesulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII), which are involved in pH regulation and tumor progression.
Table 2: Cytotoxicity of Representative Benzenesulfonamide Derivatives against Cancer Cell Lines
| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |
| Indisulam | N-aryl | Various | 0.1 - 10 | - |
| SLC-0111 | Ureido-substituted | Pancreatic Cancer Cells | 50 - 110 | [3] |
| Compound 7d (imidazolidin-2-one) | Ureido-substituted | Pancreatic Cancer Cells | 85 - 220 | [3] |
The presence of the 4-bromo and 2,6-dimethyl groups on the benzene ring of the title compound suggests that it may possess cytotoxic activity against cancer cells. Further experimental validation is required to confirm this.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [4][5][6][7]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzenesulfonamide derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a promising, yet under-characterized, member of the benzenesulfonamide family. Based on established structure-activity relationships, it is poised to exhibit interesting biological activities, potentially as a potent and selective enzyme inhibitor or as an anticancer agent. The combination of a 4-bromo substituent, an N-cyclopropyl group, and 2,6-dimethyl substitution on the benzenesulfonamide scaffold provides a unique set of properties that warrant further investigation.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation. This would include in vitro screening against a panel of carbonic anhydrase isoforms and a diverse set of cancer cell lines. Subsequent studies could explore its mechanism of action, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships of benzenesulfonamide derivatives, aiding in the rational design of future therapeutic agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. [Link]
-
Al-Sammarraie, A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 167. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5557-5567. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Mboge, M. Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 167. [Link]
-
Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9771-9799. [Link]
-
De Luca, L., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1657. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10880221, Benzenesulfonamide, N-bromo-4-methyl-. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
MySkinRecipes. 4-bromo-N-(4-iodophenyl)-benzenesulfonamide. [Link]
-
Jo, A., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 157, 107-118. [Link]
-
ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8991. [Link]
-
Schmideder, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 825. [Link]
-
Schoenwald, R. D., et al. (1986). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences, 75(6), 545-550. [Link]
-
Mary, Y. S., et al. (2021). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular. Polycyclic Aromatic Compounds, 1-22. [Link]
Sources
- 1. 4-bromo-N-(4-iodophenyl)-benzenesulfonamide [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. broadpharm.com [broadpharm.com]
Comparative Analysis of Structural Analogs of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide and Their Biological Activity
A Guide for Researchers in Drug Discovery and Development
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Within this broad class of compounds, 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide represents a specific substitution pattern with potential for targeted biological activity. This guide provides a comparative analysis of its structural analogs, delving into the nuanced effects of chemical modifications on their biological efficacy. By synthesizing available data, this document aims to equip researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the performance of this chemical series.
The Core Scaffold: Understanding the Roles of Key Functional Groups
The parent compound, this compound, possesses several key structural features that contribute to its physicochemical properties and biological interactions. The central phenyl ring is substituted with a sulfonamide moiety, a bromine atom, and two methyl groups. The sulfonamide nitrogen is further substituted with a cyclopropyl group. Understanding the individual and collective contributions of these groups is paramount for rational drug design.
The benzenesulfonamide group is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in the active sites of various enzymes.[1] The strategic placement of substituents on the benzene ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for biological targets.[2]
Diagram 1: Key Structural Features of the Core Scaffold
A diagram illustrating how modifications at different positions of the benzenesulfonamide scaffold can influence biological activity.
Experimental Protocols for Activity Assessment
To empirically determine the activity of structural analogs of this compound, a variety of in vitro assays can be employed. The choice of assay will depend on the hypothesized biological target.
General Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer, HL-60 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified carbonic anhydrase isoform (e.g., hCA II, hCA IX) in buffer, a solution of the substrate (e.g., 4-nitrophenyl acetate), and serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the compound solution (or vehicle control), and pre-incubate for a short period.
-
Initiate Reaction: Add the substrate solution to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the product, 4-nitrophenolate.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki values for each compound.
Conclusion and Future Directions
The structural framework of this compound offers a promising starting point for the development of targeted therapeutic agents. While direct and comprehensive SAR data for this specific compound is limited, analysis of related benzenesulfonamide analogs provides a solid foundation for rational drug design. The 4-bromo and 2,6-dimethyl substitutions are likely to play significant roles in modulating potency and selectivity.
Future research should focus on synthesizing a focused library of analogs with systematic modifications at the 4-position of the phenyl ring, the N-cyclopropyl group, and the 2,6-dimethyl groups. Screening this library against a panel of relevant biological targets, such as various cancer cell lines, carbonic anhydrase isoforms, and protein kinases, will be crucial to elucidate the specific SAR for this chemical series. Such studies will undoubtedly pave the way for the discovery of novel and potent therapeutic candidates.
References
-
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. National Institutes of Health. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]
-
Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]
-
3QKL: Spirochromane Akt Inhibitors. RCSB PDB. [Link]
-
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PubMed. [Link]
-
Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. PubMed. [Link]
-
3QKK: Spirochromane Akt Inhibitors. RCSB PDB. [Link]
-
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. [Link]
Sources
The N-Cyclopropyl Sulfonamide Moiety: A Comparative Guide for Medicinal Chemists
Introduction: The Rise of a Privileged Scaffold Element
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, featured in a vast array of therapeutic agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and synthetic accessibility, has cemented its status as a "privileged" scaffold.[1] Within the diverse chemical space of substituted sulfonamides, the N-cyclopropyl moiety has emerged as a particularly intriguing substituent, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacological profile.
This guide provides a comparative analysis of N-cyclopropyl sulfonamides against their common N-alkyl counterparts—N-methyl, N-ethyl, and N-tert-butyl—with a focus on their impact on key drug-like properties. By examining experimental data and the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy this versatile functional group in their quest for novel therapeutics.
Physicochemical Properties: A Balancing Act of Lipophilicity and Solubility
The substitution on the sulfonamide nitrogen directly modulates a compound's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a small, flexible alkyl group, a bulky lipophilic group, or the unique cyclopropyl ring can have significant consequences.
The acidity of the sulfonamide proton (pKa) is also influenced by the N-substituent. Electron-donating alkyl groups can slightly increase the pKa, making the sulfonamide less acidic. The cyclopropyl group, with its partial sp2 character, is considered to be more electron-withdrawing than a simple alkyl group, which can lead to a slight decrease in the pKa of the sulfonamide proton, potentially influencing its ionization state at physiological pH.[3]
Table 1: Comparative Physicochemical Properties of N-Substituted Sulfonamides (Illustrative)
| N-Substituent | Predicted cLogP (Illustrative Scaffold: Benzenesulfonamide) | General Solubility Trend | Predicted pKa (Illustrative) | Key Physicochemical Features |
| -CH₃ | Lower | Higher | Higher | Small, minimal steric bulk, can improve aqueous solubility. |
| -CH₂CH₃ | Moderate | Moderate | Higher | Increased lipophilicity compared to methyl, still flexible. |
| -C(CH₃)₃ | Higher | Lower | Highest | Bulky, significantly increases lipophilicity, can hinder solubility. |
| -c-C₃H₅ | Moderate-High | Moderate | Lower | Rigid, unique electronic properties, moderate lipophilicity. |
Note: The values in this table are illustrative and can vary significantly depending on the overall molecular scaffold.
Metabolic Stability: The Advantage of a Strained Ring
A critical parameter in drug design is metabolic stability, often assessed through in vitro assays using liver microsomes. The N-substituent on a sulfonamide can be a site of metabolic attack, primarily through oxidation by cytochrome P450 enzymes.
Here, the N-cyclopropyl group often confers a significant advantage, particularly when compared to the N-tert-butyl group. The carbon-hydrogen bonds on a cyclopropyl ring have a higher degree of s-character compared to those in a typical sp3-hybridized alkyl group. This results in stronger C-H bonds that are less susceptible to enzymatic hydroxylation. In contrast, the methyl groups of a tert-butyl substituent are prone to oxidation, leading to metabolites that can be further processed and cleared.
While N-methyl and N-ethyl groups are also susceptible to oxidation (N-dealkylation), the metabolic fate can be more complex and scaffold-dependent. In some cases, the introduction of an N-cyclopropyl group has been shown to block metabolic pathways and enhance the half-life of a compound.[4]
Table 2: Comparative Metabolic Stability of N-Substituted Sulfonamides
| N-Substituent | Common Metabolic Pathways | Expected In Vitro Half-life (General Trend) | Rationale |
| -CH₃ | N-dealkylation, hydroxylation | Variable | Susceptible to CYP-mediated oxidation. |
| -CH₂CH₃ | N-dealkylation, hydroxylation | Variable | Susceptible to CYP-mediated oxidation. |
| -C(CH₃)₃ | Hydroxylation of methyl groups | Shorter | Prone to oxidation at the tert-butyl methyls. |
| -c-C₃H₅ | More resistant to oxidation | Longer | Higher s-character of C-H bonds reduces susceptibility to enzymatic attack. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.
Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
-
Cell Permeability: The Impact of Rigidity and Polarity
The ability of a drug to permeate cell membranes is crucial for its oral bioavailability and ability to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess passive diffusion.
The N-substituent on a sulfonamide influences permeability by altering the molecule's lipophilicity and its ability to adopt conformations suitable for membrane traversal. While increased lipophilicity generally favors permeability, excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding, ultimately reducing bioavailability.
The rigid nature of the N-cyclopropyl group can be advantageous for cell permeability. By restricting conformational flexibility, it can reduce the entropic penalty associated with moving from the aqueous phase into the ordered lipid bilayer of the cell membrane. However, in some cases, a more flexible alkyl chain like a methyl group might allow the molecule to adopt a more favorable conformation for permeation. For instance, one study found that a methyl sulfonamide analogue exhibited significantly better oral bioavailability and permeability compared to its cyclopropyl counterpart in a specific series of Chlamydia trachomatis inhibitors. This highlights the scaffold-dependent nature of these effects.
Table 3: Comparative Cell Permeability of N-Substituted Sulfonamides (General Trends)
| N-Substituent | Expected Permeability (PAMPA) | Rationale |
| -CH₃ | Variable, can be high | Low lipophilicity may limit passive diffusion, but flexibility can be beneficial. |
| -CH₂CH₃ | Moderate to High | Increased lipophilicity can improve permeability. |
| -C(CH₃)₃ | High | High lipophilicity strongly favors passive diffusion, but may be offset by poor solubility. |
| -c-C₃H₅ | Moderate to High | Rigidity can reduce the entropic penalty of membrane crossing; moderate lipophilicity. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a general procedure for the PAMPA assay.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
96-well UV plate or LC-MS vials
-
Plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Carefully coat the filter of the donor plate with a small volume of the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare a solution of the test compounds and controls in PBS (often with a small percentage of a co-solvent like DMSO). This will be the donor solution.
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Assay Assembly and Incubation:
-
Add the donor solution to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring a good seal.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - (C_A(t) / C_equilibrium)) where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the theoretical equilibrium concentration
-
-
Biological Activity: Fine-Tuning Potency and Selectivity
The N-substituent of a sulfonamide can play a crucial role in its interaction with the target protein, influencing both potency and selectivity. The unique size, shape, and electronic nature of the N-cyclopropyl group can lead to favorable interactions within a binding pocket that are not achievable with other alkyl groups.
-
Steric Interactions: The compact and rigid nature of the cyclopropyl group can allow it to fit into small, well-defined pockets where a bulkier tert-butyl group might cause a steric clash. Conversely, in larger, more open pockets, a flexible alkyl chain might be able to adopt a conformation that allows for more favorable van der Waals interactions. In a study of kinase inhibitors, an N-tert-butylphenyl sulfonamide was found to be significantly less active than smaller N-alkyl derivatives, suggesting a negative steric effect.[5]
-
Conformational Restriction: The rigidity of the cyclopropyl group can lock the sulfonamide moiety into a specific conformation that is optimal for binding to the target protein. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
-
Selectivity: The subtle differences in size and shape between the N-alkyl substituents can be exploited to achieve selectivity for a particular target over related proteins. For example, in a series of PI3K/mTOR dual inhibitors, compounds with N-alkyl amides of moderate volume, such as isopropyl and cyclopropyl, showed the best inhibitory activity.[6] This suggests that the cyclopropyl group was able to optimally fill a specific sub-pocket in the enzyme's active site.
The choice of N-substituent is therefore a critical aspect of the structure-activity relationship (SAR) optimization process, and the N-cyclopropyl group provides a valuable tool for fine-tuning a compound's biological activity.
Visualizing the Comparative Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of N-substituted sulfonamides in a drug discovery program.
Caption: A typical workflow for the comparative study of N-substituted sulfonamides.
Logical Relationships in Property Optimization
The interplay between different molecular properties is crucial in drug design. The following diagram illustrates the logical relationships and trade-offs often encountered when optimizing N-substituted sulfonamides.
Caption: Interplay of key properties in sulfonamide drug design.
Conclusion: A Strategic Choice for Drug Discovery
The N-cyclopropyl sulfonamide moiety offers a unique and advantageous profile for medicinal chemists. Its ability to enhance metabolic stability, provide a favorable balance of lipophilicity and solubility, and introduce conformational rigidity makes it a powerful tool for optimizing drug candidates. While the ideal N-substituent will always be scaffold- and target-dependent, the N-cyclopropyl group provides a compelling alternative to more traditional N-alkyl groups. By carefully considering the comparative data and the underlying principles outlined in this guide, researchers can make more informed decisions in the design of novel sulfonamide-based therapeutics with improved pharmacological properties.
References
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of RORγt Inhibitors for Drug Discovery Professionals
Disclaimer: The following guide presents a comparative analysis of known Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors. The compound 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is included for illustrative purposes, and the experimental data presented for this compound is hypothetical, as there is no publicly available information on its biological activity. This guide is intended for research, scientists, and drug development professionals.
Introduction: The Rationale for Targeting RORγt in Autoimmune Diseases
The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] The differentiation and function of Th17 cells are critically dependent on the master transcriptional regulator, the Retinoid-related Orphan Receptor gamma t (RORγt).[3][4] This nuclear receptor has emerged as a highly attractive therapeutic target for the development of small molecule inhibitors aimed at mitigating Th17-mediated pathology.[1][3]
This guide provides an in-depth comparison of the efficacy of a hypothetical compound, this compound, against a panel of well-characterized RORγt inhibitors that have progressed to various stages of preclinical and clinical development. We will delve into their mechanisms of action, inhibitory potencies, and performance in relevant cellular and in vivo models.
Mechanisms of RORγt Inhibition: A Tale of Two Sites
Small molecule inhibitors of RORγt primarily function through two distinct mechanisms, targeting different binding sites on the receptor's ligand-binding domain (LBD).[3][5]
-
Orthosteric Inhibition: These inhibitors bind to the canonical ligand-binding pocket, the same site occupied by endogenous ligands. They can act as antagonists, preventing the binding of co-activator proteins, or as inverse agonists, actively promoting the recruitment of co-repressor proteins to suppress RORγt transcriptional activity.[3][5]
-
Allosteric Inhibition: A more recent approach involves targeting an allosteric site, a binding pocket distinct from the orthosteric site.[6][7] Allosteric inhibitors induce a conformational change in the RORγt LBD that ultimately prevents its activation, offering potential advantages in terms of selectivity and overcoming resistance.[5][6]
Caption: Workflow for a RORγt Reporter Gene Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293T cells that are stably transfected with a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 16-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells. [2][8] Step-by-Step Methodology:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS). [2]2. T Cell Activation and Differentiation: Culture the isolated naïve CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines to induce Th17 differentiation (e.g., IL-6, TGF-β, anti-IL-4, and anti-IFN-γ). [9]3. Compound Treatment: Add varying concentrations of the test compound to the cell cultures at the time of activation.
-
Incubation: Incubate the cells for 3-5 days.
-
Analysis: Analyze the percentage of IL-17-producing cells by intracellular cytokine staining and flow cytometry.
IL-17 Production Assay in Human Whole Blood
This assay measures the inhibitory effect of a compound on IL-17 production in a more physiologically relevant matrix. [10] Step-by-Step Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors.
-
Compound Incubation: Pre-incubate the whole blood with different concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the blood with a cocktail of activators (e.g., anti-CD3/anti-CD28 beads or PMA/ionomycin) to induce T cell activation and cytokine production.
-
Incubation: Incubate the stimulated blood for 24-48 hours.
-
Cytokine Measurement: Measure the concentration of IL-17 in the plasma using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay. [10]
Concluding Remarks
The development of potent and selective RORγt inhibitors represents a promising therapeutic strategy for a range of autoimmune diseases. This guide has provided a comparative overview of several key inhibitors, highlighting their distinct mechanisms and efficacy profiles. While the data for this compound (Compound-X) is hypothetical, its inclusion serves to illustrate the key parameters and experimental workflows necessary for benchmarking a novel RORγt inhibitor.
The choice of an optimal RORγt inhibitor for clinical development will depend on a careful balance of potency, selectivity, pharmacokinetic properties, and safety. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel RORγt-targeting compounds, facilitating the identification of promising candidates for the treatment of Th17-mediated diseases.
References
-
Xiao, S., et al. (2014). Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. [Link]
-
Ge, L., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Medicinal Chemistry, 65(1), 136-157. [Link]
-
de Vries, H., et al. (2021). Cooperativity between the orthosteric and allosteric ligand binding sites of RORγt. Proceedings of the National Academy of Sciences, 118(5), e2018617118. [Link]
-
Peller, T. P., et al. (2015). VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production. The Journal of Immunology, 194(1 Supplement), 139.14. [Link]
-
Drug Hunter. (2021). JNJ-61803534: An Oral RORγt Inverse Agonist. [Link]
-
Cherney, R. J., et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 11(6), 1221-1227. [Link]
-
Cherney, R. J., et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 11(6), 1221-1227. [Link]
-
Xue, X., et al. (2021). Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534. Scientific Reports, 11(1), 11066. [Link]
-
Withers, D. R., et al. (2016). Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3. Nature Medicine, 22(3), 319-323. [Link]
-
Jo, S., et al. (2013). Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes. Journal of Visualized Experiments, (79), e50625. [Link]
-
Marcink, A. T., et al. (2021). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry, 64(1), 853-867. [Link]
-
Lee, J., et al. (2018). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. European Journal of Immunology, 48(9), 1515-1525. [Link]
-
Jin, W., & Dong, C. (2013). Analysis of IL-17 production by flow cytometry and ELISPOT assays. Methods in Molecular Biology, 946, 215-224. [Link]
-
Scheepstra, M., et al. (2015). Identification of an allosteric binding site for RORγt inhibition. Nature Communications, 6, 8833. [Link]
-
Lee, J., et al. (2018). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. European Journal of Immunology, 48(9), 1515-1525. [Link]
-
Creative Diagnostics. (n.d.). In Vitro Differentiation of T Cells Protocol. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pnas.org [pnas.org]
- 6. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality of small molecule pharmacology is often more complex, with off-target interactions, or cross-reactivity, playing a pivotal role in both therapeutic efficacy and adverse event profiles. This guide provides an in-depth, comparative analysis of the cross-reactivity of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide , a synthetic compound featuring the prevalent benzenesulfonamide scaffold.
For the purpose of this illustrative guide, we will postulate that this compound has been identified as a potent inhibitor of Carbonic Anhydrase IX (CA IX) , a tumor-associated enzyme and a key target in oncology. Our investigation will therefore focus on its selectivity against other physiologically relevant carbonic anhydrase isoforms and a panel of kinases, another major class of enzymes known to be targeted by sulfonamide-containing molecules. This guide is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for assessing compound selectivity.
The Imperative of Selectivity Profiling
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutics, from diuretics to anticancer agents.[1] Its ability to bind to the zinc-containing active site of metalloenzymes like carbonic anhydrases is well-documented. However, this same chemical feature can lead to interactions with other enzymes, such as kinases, which also possess binding pockets that can accommodate such structures.[2] Understanding the cross-reactivity profile of a compound like this compound is therefore not merely an academic exercise but a critical step in preclinical development. A highly selective compound offers a clearer path to clinical translation, with a more predictable safety profile and a well-defined mechanism of action.
Experimental Design: A Multi-tiered Approach to Assessing Cross-Reactivity
To construct a comprehensive understanding of the selectivity of this compound, a multi-tiered experimental approach is essential. This involves progressing from broad, high-throughput screening to more focused, quantitative assays.
Caption: A multi-tiered workflow for assessing cross-reactivity.
Tier 1: Broad Selectivity Screening
The initial step involves screening this compound against large panels of kinases and carbonic anhydrase isoforms at a single, high concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions.[3]
Tier 2: Quantitative IC50 Determination
For any "hits" identified in Tier 1 (e.g., >50% inhibition), full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This allows for a quantitative comparison of the compound's potency against its primary target versus its off-targets.
Tier 3: Cellular Target Engagement
To confirm that the observed in vitro activity translates to a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding in intact cells.[4][5][6][7][8]
Comparative Data Analysis
The following tables present hypothetical data for this compound, comparing its activity against our postulated primary target, CA IX, and a selection of other carbonic anhydrase isoforms and kinases.
Table 1: Carbonic Anhydrase Isoform Selectivity
| Target | IC50 (nM) | Selectivity vs. CA IX |
| CA IX (Primary Target) | 15 | - |
| CA II | 1,250 | 83-fold |
| CA IV | 875 | 58-fold |
| CA XII | 95 | 6.3-fold |
Table 2: Kinase Cross-Reactivity Profile
| Off-Target Kinase | % Inhibition @ 10 µM | IC50 (µM) |
| EGFR | 5 | > 10 |
| VEGFR2 | 8 | > 10 |
| p38α | 62 | 1.5 |
| JNK1 | 12 | > 10 |
From this hypothetical data, we can infer that this compound is a potent and selective inhibitor of CA IX relative to other carbonic anhydrase isoforms, with the exception of CA XII where the selectivity is more modest. The kinase screen reveals a potential off-target liability with p38α, warranting further investigation.
Mechanistic Insights and Structural Rationale
The observed selectivity can often be rationalized by examining the structural differences between the target enzymes.
Caption: Interaction model of the compound with target and off-target.
The high affinity of this compound for CA IX is likely driven by the coordination of the sulfonamide group to the catalytic zinc ion, a hallmark of carbonic anhydrase inhibitors. The selectivity over other isoforms can be attributed to subtle differences in the shape and charge distribution of the active site pocket. The off-target activity against p38α, while weaker, may be due to the ability of the benzenesulfonamide scaffold to form hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assay (Carbonic Anhydrases)
-
Reagents and Materials: Recombinant human carbonic anhydrase isoforms (CA II, CA IV, CA IX, CA XII), 4-nitrophenyl acetate (substrate), this compound, DMSO, assay buffer (e.g., Tris-HCl, pH 7.4).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the compound dilutions to the assay buffer.
-
Add the respective carbonic anhydrase isoform to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the % inhibition for each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials: Cell line expressing the target protein (e.g., HT-29 cells for endogenous CA IX), this compound, DMSO, PBS, lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat cultured cells with the compound or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.[8]
-
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound, using a hypothetical case study centered on its inhibition of Carbonic Anhydrase IX. The presented methodologies, from broad panel screening to cellular target engagement assays, provide a robust framework for assessing compound selectivity.
The hypothetical data suggests that while this compound is a promisingly selective CA IX inhibitor, the off-target interaction with p38α kinase warrants further investigation. Future studies should aim to elucidate the structural basis of this off-target activity through X-ray crystallography and explore structure-activity relationships to design analogues with an improved selectivity profile. Ultimately, a thorough understanding of a compound's cross-reactivity is paramount for its successful development into a safe and effective therapeutic agent.
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. Science, 358(6367), eaan4368. [Link]
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Axelsson, H., Almqvist, H., & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 103–121). Humana Press. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Uitdehaag, J. C. M., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B. W., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 758–779. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Shah, P., & Wang, Z. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334–1347. [Link]
-
Dittmer, S., & Dittmer, A. (2018). The role of carbonic anhydrase IX in cancer development and therapy. Biological Chemistry, 399(12), 1361–1371. [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved January 19, 2026, from [Link]
-
Ditto, M., & Prieto, A. (2016). Sulfonamide allergy and cross-reactivity. Drug safety, 39(4), 291-300. [Link]
-
Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved January 19, 2026, from [Link]
-
El-Sayed, M. A. A., El-Gazzar, M. G., & El-Henawy, A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255–30271. [Link]
-
Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Varghese, J. N. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 595–599. [Link]
-
Apiraksattayakul, S., Pingaew, R., Prachayasittikul, V., Ruankham, W., & Phopin, K. (2022). Cross-reactivity Between Sulfonamide Medications. Journal of investigational allergology & clinical immunology, 32(5), 335–349. [Link]
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
spectroscopic comparison of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide and its precursors
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities requires rigorous analytical characterization at every step. This guide provides an in-depth spectroscopic comparison of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide , a compound of interest in medicinal chemistry, and its key precursors: 2,6-dimethylaniline and 4-bromo-2,6-dimethylaniline .
Understanding the distinct spectroscopic signatures of each molecule in this synthetic pathway is paramount for researchers to confirm reaction success, identify intermediates, and verify the purity and identity of the final product. We will journey through the transformations as seen by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing both experimental data for the precursors and expertly predicted data for the final compound, grounded in established spectroscopic principles. This comparative analysis serves as a valuable resource for reaction monitoring and structural elucidation.
The Synthetic Pathway: An Overview
The synthesis of this compound is a multi-step process. This guide focuses on the spectroscopic changes occurring during two key transformations: the electrophilic bromination of the aromatic ring and the subsequent sulfonation and amidation.
Caption: Synthetic workflow from precursors to the final product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for tracking changes in the electronic environment of protons. The symmetry of the precursors and the introduction of new functional groups create highly diagnostic shifts and splitting patterns.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amine/Amide Proton (δ, ppm) | Cyclopropyl Protons (δ, ppm) |
| 2,6-Dimethylaniline | 6.97 (t, 1H, p-H), 6.70 (d, 2H, m-H) | 2.15 (s, 6H) | 3.65 (s, broad, 2H) | N/A |
| 4-Bromo-2,6-dimethylaniline | 7.04 (s, 2H)[1] | 2.12 (s, 6H)[1] | 3.53 (s, broad, 2H)[1] | N/A |
| This compound | ~7.2 (s, 2H) | ~2.4 (s, 6H) | ~5.0 (s, broad, 1H) | ~2.2 (m, 1H), ~0.6 (m, 4H) |
Analysis of ¹H NMR Spectra
-
From 2,6-Dimethylaniline to 4-Bromo-2,6-dimethylaniline: The initial 2,6-dimethylaniline displays a characteristic A2B pattern for its aromatic protons due to symmetry: a triplet for the para-proton and a doublet for the two meta-protons. Upon bromination at the 4-position, the symmetry increases. The two remaining aromatic protons at the 3- and 5-positions become chemically equivalent, resulting in a sharp singlet at approximately 7.04 ppm.[1] The methyl protons remain a singlet but may experience a minor shift. The primary amine (-NH₂) protons are visible as a broad singlet around 3.5-3.7 ppm in both compounds.
-
Formation of the Final Sulfonamide: While experimental data is not publicly available, the spectrum for this compound can be confidently predicted.
-
Aromatic Protons: The aromatic singlet is expected to shift slightly downfield to ~7.2 ppm due to the electron-withdrawing effect of the newly installed sulfonyl group.
-
Methyl Protons: The methyl protons, now ortho to the bulky sulfonyl group, will also shift downfield to ~2.4 ppm.
-
Sulfonamide Proton: The primary amine signal disappears and is replaced by a single, broad sulfonamide N-H proton, anticipated around 5.0 ppm.
-
Cyclopropyl Protons: The most significant change is the appearance of signals for the N-cyclopropyl group. Due to their unique strained ring structure, these protons appear in the highly shielded (upfield) region of the spectrum. One would expect a multiplet for the single methine proton (~2.2 ppm) and complex multiplets for the two pairs of diastereotopic methylene protons further upfield (~0.6 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the nature of substituents on the aromatic ring.
Comparative ¹³C NMR Data
| Compound | Aromatic C (δ, ppm) | Methyl C (δ, ppm) | Cyclopropyl C (δ, ppm) |
| 2,6-Dimethylaniline | 142.7 (C-N), 128.2 (m-C), 121.6 (o-C), 117.9 (p-C) | 17.4 | N/A |
| 4-Bromo-2,6-dimethylaniline | ~143 (C-N), ~132 (m-C), ~122 (o-C), ~115 (C-Br) (Predicted) | ~18 | N/A |
| This compound | ~141 (C-S), ~139 (o-C), ~132 (m-C), ~125 (C-Br) (Predicted) | ~23 | ~30 (CH), ~6 (CH₂) |
Analysis of ¹³C NMR Spectra
-
From 2,6-Dimethylaniline to 4-Bromo-2,6-dimethylaniline: 2,6-dimethylaniline shows four distinct aromatic signals corresponding to the ipso-carbon attached to the amine, the ortho-, meta-, and para-carbons. Upon bromination, the number of signals remains the same, but their positions shift. The carbon bearing the bromine (C-Br) is expected to appear around 115 ppm. The other aromatic carbon signals will adjust accordingly based on the substituent effects of bromine. The methyl carbon signal is anticipated to remain in a similar region (~18 ppm).
-
Formation of the Final Sulfonamide (Predicted): The introduction of the sulfonyl group dramatically alters the electronic landscape of the aromatic ring.
-
Aromatic Carbons: The carbon attached to the sulfur (C-S) will be significantly deshielded. The ortho-carbons (now bearing the methyl groups) will also shift downfield. We predict four aromatic signals due to the molecule's symmetry.
-
Methyl Carbons: The methyl carbons will be deshielded by the adjacent sulfonyl group and are predicted to appear around 23 ppm.
-
Cyclopropyl Carbons: The appearance of two new signals in the aliphatic region confirms the presence of the cyclopropyl group: one for the methine carbon (~30 ppm) and another for the two equivalent methylene carbons at a highly shielded, upfield position (~6 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the presence and disappearance of key functional groups by detecting their characteristic vibrational frequencies.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) (Aromatic/Aliphatic) | S=O Stretch (cm⁻¹) (Asymm./Symm.) | S-N Stretch (cm⁻¹) |
| 2,6-Dimethylaniline | ~3450, 3370 (doublet) | ~3050, ~2950 | N/A | N/A |
| 4-Bromo-2,6-dimethylaniline | ~3480, 3390 (doublet) | ~3050, ~2950 | N/A | N/A |
| This compound | ~3250 (single peak) | ~3100, ~2980 | ~1330, ~1160 | ~900 |
Analysis of IR Spectra
The transition from a primary aromatic amine to a secondary sulfonamide is clearly delineated by IR spectroscopy.
-
Precursors: Both 2,6-dimethylaniline and its 4-bromo derivative are primary amines and therefore exhibit a characteristic doublet in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The rest of their spectra are dominated by aromatic and aliphatic C-H stretches and fingerprint region absorptions.
-
Final Product: The formation of the sulfonamide brings about three crucial changes:
-
Disappearance of the N-H Doublet: The primary amine doublet is replaced by a single, broader N-H stretching band for the secondary sulfonamide, typically appearing at a lower wavenumber (~3250 cm⁻¹) due to hydrogen bonding and the influence of the sulfonyl group.
-
Appearance of Strong S=O Stretches: The most definitive evidence for success is the appearance of two very strong and sharp absorption bands corresponding to the asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching of the S=O double bonds. These are often the most intense peaks in the spectrum.
-
Appearance of the S-N Stretch: A weaker band corresponding to the S-N stretch is expected to appear in the 900-950 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and offers structural clues through the analysis of fragmentation patterns.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 121 (M⁺), 106 (M-CH₃)⁺[2] |
| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | 201/199 (M⁺), 186/184 (M-CH₃)⁺, 120 (M-Br)⁺ |
| This compound | C₁₁H₁₄BrNO₂S | 304.21 | 305/303 (M⁺), 241/239 (M-SO₂)⁺, and other fragments corresponding to loss of cyclopropyl or bromodimethylphenyl moieties. |
Analysis of Mass Spectra
-
Bromination Step: The mass spectrum of 2,6-dimethylaniline shows a molecular ion (M⁺) peak at m/z 121 and a prominent fragment from the loss of a methyl group (M-15) at m/z 106.[2] Upon bromination, the molecular weight increases by the mass of bromine minus one hydrogen (~78 amu). The most telling feature is the new molecular ion peak which appears as a doublet (at m/z 199 and 201) with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a methyl group or the bromine atom.
-
Final Product: The final product will also exhibit the 1:1 isotopic doublet for its molecular ion at m/z 303 and 305. The fragmentation of sulfonamides is well-documented.[2] Key fragmentation pathways include:
-
Loss of SO₂: A common and often prominent fragmentation pathway for sulfonamides is the cleavage and loss of sulfur dioxide (a mass of 64), which would yield fragments at m/z 239 and 241.
-
Cleavage of the S-N bond: This would lead to fragments representing the cyclopropylamine cation and the bromodimethylbenzenesulfonyl cation.
-
Cleavage of the Aryl-S bond: This can also occur, leading to further fragmentation cascades.
-
Experimental Protocols
The following are general procedures for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument in use.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire spectra with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-2048 scans for adequate signal-to-noise.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or internal tetramethylsilane (TMS) at 0.00 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Liquids: Place one drop of the liquid between two KBr or NaCl salt plates.
-
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the empty accessory before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use Electron Ionization (EI) for direct infusion or in conjunction with Gas Chromatography (GC-MS), or Electrospray Ionization (ESI) for infusion via Liquid Chromatography (LC-MS).
-
Analysis: Acquire spectra in positive ion mode over a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).
-
Fragmentation: For structural analysis, perform tandem MS (MS/MS) on the parent ion of interest to induce and analyze fragmentation.
Conclusion
The synthetic progression from a simple substituted aniline to a more complex N-cyclopropyl sulfonamide is accompanied by a series of distinct and predictable spectroscopic changes. By leveraging a multi-technique approach—¹H NMR for proton environments, ¹³C NMR for the carbon framework, IR for functional group transformations, and MS for molecular weight and fragmentation—researchers can confidently track their synthesis. The key transformations to monitor are the simplification of the aromatic ¹H NMR spectrum upon bromination, the appearance of the bromine isotopic pattern in the mass spectrum, and finally, the emergence of the powerful S=O stretching bands in the IR and the characteristic upfield cyclopropyl signals in the NMR spectra of the final product. This guide provides a foundational spectroscopic roadmap for the synthesis and characterization of this compound and related analogues.
References
Sources
A Comparative Guide to the Bioisosteric Modification of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Introduction: The Rationale for Molecular Refinement
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is one of meticulous optimization. The starting scaffold, 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, presents a common challenge: a molecule with potential biological activity but with physicochemical and pharmacokinetic properties that are likely suboptimal. Bioisosterism, the strategy of exchanging one functional group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance efficacy, modulate pharmacokinetics, and mitigate toxicity.[1][2][3][4]
This guide provides a comprehensive, data-driven comparison of potential bioisosteric replacements for the key structural motifs of this compound. We will move beyond simple lists of alternatives to explore the causal relationships between structural changes and their impact on critical drug-like properties. The experimental protocols provided herein are designed to form a self-validating workflow, enabling researchers to systematically evaluate and prioritize novel analogs.
Deconstruction of the Parent Scaffold: Identifying Key Modification Points
The parent molecule can be dissected into three primary regions, each offering a distinct opportunity for bioisosteric intervention to fine-tune its overall profile. Understanding these regions is the first step in a rational design strategy.
Caption: Key functional motifs of the parent scaffold targeted for bioisosteric replacement.
-
The A-Ring (4-Bromo-2,6-dimethylphenyl): This region dictates the molecule's interaction within hydrophobic pockets and is a primary site for metabolism. The bromo-substituent offers a vector for modification and influences electronic properties, while the phenyl ring itself is a common liability for metabolic instability and poor solubility.
-
The Sulfonamide Linker: A critical hydrogen-bonding and structural unit. While less frequently modified, its properties can be subtly altered.[5]
-
The N-Cyclopropyl Group: This small, strained ring provides conformational constraint and can enhance metabolic stability and potency by favorably positioning the molecule within a target's binding site.[6]
Comparative Analysis of Bioisosteric Replacements
The selection of a bioisostere is a hypothesis-driven process aimed at solving a specific molecular challenge, be it poor solubility, rapid metabolism, or off-target activity.[7] Below, we compare viable alternatives for each key motif.
A-Ring Modifications: Escaping Flatland and Modulating Electronics
The aromatic A-ring is often the most critical area for optimization. Modifications here can be divided into two categories: replacement of the 4-bromo substituent and replacement of the entire phenyl ring scaffold.
-
Replacing the 4-Bromo Group: The bromine atom is a bulky, lipophilic substituent. Its replacement can dramatically alter the compound's profile.
| Replacement | Rationale & Predicted Impact | Supporting Sources |
| -Cl, -F | Reduces size and lipophilicity. The C-F bond is exceptionally stable, often blocking metabolic attack at that position.[8] | [8] |
| -CN | Introduces a potent hydrogen bond acceptor, potentially forming new interactions with the target protein. Can improve polarity. | [8] |
| -CF₃ | A classic "pseudo-halogen." Increases lipophilicity and can enhance binding through favorable electrostatic interactions. Often improves metabolic stability. | [8] |
| -CH₃ | A simple, non-polar replacement to probe steric and hydrophobic limits in the binding pocket. | [8] |
-
Replacing the Phenyl Ring Scaffold: Chronic dependence on planar, aromatic rings in drug candidates often leads to poor physicochemical properties. Replacing the phenyl ring with saturated, three-dimensional scaffolds—a strategy known as "escape from flatland"—is a powerful modern approach.[9]
| Replacement | Rationale & Predicted Impact | Supporting Sources |
| Bicyclo[1.1.1]pentane (BCP) | A rigid, non-planar phenyl mimic that dramatically increases the fraction of sp³ carbons (Fsp³). This often leads to significant improvements in aqueous solubility and metabolic stability.[10][11] | [10][11][12] |
| Cubane | Another highly rigid, 3D scaffold. Can improve metabolic properties, though some studies show the cubane core itself can be susceptible to oxidation.[10] | [10] |
| Pyridyl Ring | A classical bioisostere. Introduces a nitrogen atom that can act as a hydrogen bond acceptor or a point for salt formation, potentially improving solubility and modulating pKa.[13] | [13][14] |
| 2-Oxabicyclo[2.2.2]octane | A recently developed bioisostere for the para-substituted phenyl ring shown to improve solubility, metabolic stability, and lipophilicity in molecules like Imatinib.[15] | [15] |
N-Cyclopropyl Group Modifications: Tuning Lipophilicity and Conformation
The cyclopropyl group is an effective isostere for isopropyl or gem-dimethyl groups, offering rigidity with a unique electronic character.[6][16] Modifications here can fine-tune the molecule's conformation and lipophilicity.
| Replacement | Rationale & Predicted Impact | Supporting Sources |
| Cyclobutyl | Slightly increases size and lipophilicity while maintaining a constrained conformation. A conservative but often effective modification. | [17] |
| Oxetane | Introduces a polar oxygen atom, which can act as a hydrogen bond acceptor and significantly reduce lipophilicity, thereby improving solubility.[16] | [16] |
| Isopropyl | A non-strained, flexible alkyl group. This replacement would test the importance of the conformational rigidity conferred by the cyclopropyl ring. | [6] |
Experimental Guide for Comparative Evaluation
A robust comparison requires standardized, reproducible experimental protocols. The following workflow provides a framework for synthesizing and evaluating the proposed analogs against the parent compound.
Caption: A rational drug design workflow for the synthesis and evaluation of bioisosteric analogs.
Protocol 1: General Synthesis of A-Ring Analogs (Suzuki Coupling)
This protocol describes the synthesis of an analog where the 4-bromo group is replaced by a cyano (-CN) group.
-
Setup: To a flame-dried microwave vial, add this compound (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inerting: Seal the vial and purge with dry argon for 5 minutes.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture in a microwave reactor at 120°C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired 4-cyano-N-cyclopropyl-2,6-dimethylbenzenesulfonamide.
-
Verification: Confirm the structure and purity (>95%) by ¹H NMR, LC-MS, and HRMS.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes.
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Dilute to a working concentration of 100 µM in acetonitrile.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system in a potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the reaction by adding 1 µL of the 100 µM test compound working solution to the incubation mixture (final concentration 1 µM).
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is quenched by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 3: Kinetic Solubility Assay (Nephelometry)
This assay measures the solubility of a compound when rapidly precipitated from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Quantification: Compare the turbidity reading to a standard curve of known concentrations of a reference compound to determine the kinetic solubility in µM.
Data-Driven Comparison: A Hypothetical Case Study
To illustrate the power of this comparative approach, the table below presents hypothetical—but realistic—data for a selection of proposed analogs compared to the parent compound.
| Cmpd ID | Modification | LogD (pH 7.4) | Kinetic Solubility (µM) | Microsomal t½ (min) | Target IC₅₀ (nM) |
| Parent | 4-Bromo-phenyl | 3.5 | 5 | 15 | 50 |
| A-1 | 4-Cyano-phenyl | 2.8 | 15 | 25 | 45 |
| A-2 | 4-CF₃-phenyl | 4.1 | < 1 | 40 | 30 |
| A-3 | Bicyclo[1.1.1]pentane | 2.5 | 55 | > 60 | 65 |
| C-1 | N-Oxetanyl | 2.6 | 40 | 18 | 120 |
Analysis of Structure-Activity Relationships (SAR)
-
Parent Compound: Exhibits moderate potency but suffers from high lipophilicity (LogD 3.5), low solubility (5 µM), and relatively rapid metabolism (t½ = 15 min). These are common liabilities requiring optimization.
-
Analog A-1 (-CN): Replacing bromo with cyano successfully reduced lipophilicity and tripled solubility. The metabolic stability also improved, suggesting the bromo-position was a metabolic soft spot. Potency remained largely unchanged. This is a solid, incremental improvement.
-
Analog A-2 (-CF₃): The trifluoromethyl group increased lipophilicity as expected, leading to poor solubility (<1 µM). While metabolic stability and potency improved, the solubility issue makes this analog less desirable for oral drug development.
-
Analog A-3 (BCP): Replacing the entire phenyl ring with BCP had the most dramatic effect on physicochemical properties. It significantly decreased lipophilicity and increased solubility more than 10-fold.[11] The metabolic stability is excellent, likely due to the removal of the aromatic ring, a common site of oxidative metabolism. The slight drop in potency is an acceptable trade-off for the vastly superior drug-like properties.
-
Analog C-1 (N-Oxetanyl): Replacing the N-cyclopropyl group with an oxetane ring also improved solubility by reducing lipophilicity. However, this change was detrimental to potency (IC₅₀ 120 nM), indicating that the cyclopropyl group may be involved in a critical hydrophobic interaction or conformational lock that is necessary for target binding.
Conclusion and Future Directions
This guide demonstrates that a systematic, hypothesis-driven approach to bioisosteric replacement can effectively address the liabilities of an early-stage drug discovery compound like this compound. The replacement of the 4-bromo-phenyl moiety with a bicyclo[1.1.1]pentane (BCP) core (Analog A-3 ) emerged as the most promising strategy, yielding a compound with vastly superior solubility and metabolic stability while largely retaining biological activity.
Future work should focus on exploring substitutions on the BCP core itself to regain the potency lost from the parent compound. This iterative process of design, synthesis, and evaluation is the engine of medicinal chemistry, driving the transformation of simple scaffolds into optimized clinical candidates.
References
-
ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]
-
Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
-
MedChemBuzz. (2011, March 21). Review: Bioisosteres in Drug Design. Retrieved from [Link]
- Sonu, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(29), 36095-36108.
-
PubMed. (2013). Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase). Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]
-
Semantic Scholar. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical applications of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Arabi, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future medicinal chemistry, 9(18), 2167–2180.
- Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC medicinal chemistry, 11(9), 945–966.
-
slideplayer.com. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
- MacCoss, M. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of medicinal chemistry, 63(15), 8432–8448.
-
Shonan iPark. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Retrieved from [Link]
- Boström, J., et al. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of medicinal chemistry, 65(13), 8644–8656.
- Eze, F. U., et al. (2019).
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
-
National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved from [Link]
-
Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Retrieved from [Link]
-
Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
-
Wiley. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
PubMed. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
SciSpace. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. ctppc.org [ctppc.org]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. sorensen.princeton.edu [sorensen.princeton.edu]
- 10. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 17. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Navigating the Uncharted Territory of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Review of a Molecule in the Shadows
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds with therapeutic potential, some molecules are extensively studied, their properties and mechanisms of action meticulously documented. Others, however, remain in the shadows, their existence noted in chemical supplier catalogs but their scientific story largely untold. 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide firmly belongs to the latter category. Despite its intriguing structural features—a brominated aromatic ring, a sulfonamide linker, a cyclopropyl moiety, and dimethyl substitutions—a comprehensive literature review reveals a striking absence of published research on its synthesis, biological activity, and potential applications.
This guide, therefore, takes a different approach. Instead of a direct comparison of this compound with established alternatives, we will delve into the existing knowledge surrounding its core structural components. By examining the synthesis and biological activities of related N-cyclopropyl-arylsulfonamides and 2,6-dimethylbenzenesulfonamides, we can extrapolate potential properties and chart a course for future investigation into this enigmatic molecule.
Deconstructing the Molecule: Insights from Related Compound Classes
The structure of this compound suggests a synthetic route that would likely involve the reaction of 4-bromo-2,6-dimethylbenzenesulfonyl chloride with cyclopropylamine. While a specific protocol for this exact reaction is not documented in publicly available literature, general methods for the synthesis of N-substituted sulfonamides are well-established.
A common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be critical in optimizing the reaction yield and purity.
The N-Cyclopropyl-arylsulfonamide Motif: A Gateway to Biological Activity
The N-cyclopropyl-arylsulfonamide scaffold is present in a variety of biologically active molecules. The cyclopropyl group is a known bioisostere for other small alkyl groups or unsaturated moieties, often conferring favorable pharmacokinetic properties such as increased metabolic stability and improved membrane permeability.
For instance, several patents describe the synthesis of cyclopropyl sulfonamides as versatile building blocks for biologically active compounds[1][2]. These documents outline multi-step synthetic pathways to produce the core cyclopropyl sulfonamide structure, which can then be further functionalized.
The 2,6-Dimethylbenzenesulfonamide Core: Influencing Conformation and Potency
The presence of two methyl groups ortho to the sulfonyl group in 2,6-dimethylbenzenesulfonamide derivatives can significantly influence the molecule's conformation. This steric hindrance can restrict the rotation around the aryl-sulfonyl bond, locking the molecule into a specific three-dimensional shape. This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target.
Research on other 2,6-dimethylbenzenesulfonamide derivatives has highlighted their potential in various therapeutic areas. For example, some have been investigated for their antibacterial activity[3].
The Path Forward: A Call for Investigation
The lack of specific data on this compound presents a unique opportunity for original research. The structural elements of this compound suggest several avenues for investigation:
-
Synthesis and Characterization: The first step would be to develop and optimize a synthetic route to produce the compound in sufficient quantity and purity for further studies. This would be followed by a thorough characterization of its physicochemical properties.
-
Biological Screening: A broad biological screening campaign could uncover potential therapeutic applications. Based on the activities of related compounds, assays for antibacterial, antifungal, anticancer, and enzyme inhibitory activities would be a logical starting point.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, SAR studies could be initiated. This would involve the synthesis and testing of a series of analogues with modifications to the aromatic ring, the cyclopropyl group, and the methyl substituents to understand how these changes impact biological activity.
Experimental Protocols: A Starting Point for Synthesis
While a specific protocol for this compound is unavailable, a general procedure for the synthesis of N-cyclopropyl-arylsulfonamides can be adapted.
General Synthesis of N-Cyclopropyl-Arylsulfonamides:
-
Starting Materials: An appropriately substituted arylsulfonyl chloride and cyclopropylamine.
-
Reaction Setup: Dissolve the arylsulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Cool the solution in an ice bath and slowly add a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Illustrative Workflow for Synthesis and Characterization:
Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.
Conclusion: An Open Invitation to the Scientific Community
References
[4] Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. 2019. [Link]
[1] Preparation of cyclopropyl sulfonylamides. Google Patents. 2009.
[5] A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. ResearchGate. 2008. [Link]
[6] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. 2017. [Link]
[2] Process for the preparation of cyclopropyl sulfonamide. Google Patents. 2009.
[7] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. 2020. [Link]
[3] Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health. 2021. [Link]
[8] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. 2023. [Link]
[9] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. 2023. [Link]
[10] Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. 2019. [Link]
[11] Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. 2024. [Link]
[12] Structure-activity relationships for the design of small-molecule inhibitors. PubMed. 2005. [Link]
[13] Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. 2024. [Link]
[14] Structure Activity Relationships. Drug Design Org. [Link]
[15] Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. 2022. [Link]
Sources
- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, a compound with potential applications in medicinal chemistry, requires meticulous attention to safety and handling protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this compound in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to mitigate risks and ensure a safe research environment.
Understanding the Compound: A Prudent Approach to Safety
Key Structural Features and Inferred Hazards:
-
Sulfonamide Group: This functional group is common in pharmaceuticals and can be associated with allergic reactions in sensitized individuals.
-
Brominated Aromatic Ring: Halogenated aromatic compounds can exhibit varying levels of toxicity and may be irritating to the skin, eyes, and respiratory system.
-
Cyclopropyl Group: While generally stable, this strained ring system's influence on the molecule's reactivity and biological activity warrants careful handling.
Based on these features and data from analogous compounds, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous powders to prevent exposure in case of a tear in the outer glove. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes/Face | Chemical Safety Goggles and a Face Shield | Protects against splashes, dust, and aerosols. A face shield provides an additional layer of protection for the entire face and should be used when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory Coat (fully fastened) | Protects skin and personal clothing from contamination. Ensure the lab coat is made of a suitable material and is regularly laundered. |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Essential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. The specific type of respirator should be chosen based on a formal risk assessment. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Detailed Steps:
-
Preparation:
-
Designate a Handling Area: All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble and Inspect PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, etc.) and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or directly into the reaction vessel within the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid in a controlled manner to prevent splashing.
-
Reaction/Experiment: Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Waste Disposal: Segregate waste streams as outlined in the disposal plan below.
-
PPE Removal: Remove PPE in the correct order (gloves last) to prevent cross-contamination.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is paramount to protect both the environment and personnel.
Waste Segregation and Disposal Pathway:
Key Disposal Considerations:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including a respirator. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
